Technical Documentation Center

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid
  • CAS: 176027-94-4

Core Science & Biosynthesis

Foundational

2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid: A Privileged Chiral Scaffold in Neuropharmacology

Executive Summary The bicyclo[3.1.0]hexane system is a highly rigid, conformationally constrained framework that has become a cornerstone in the development of central nervous system (CNS) therapeutics. Specifically, 2-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[3.1.0]hexane system is a highly rigid, conformationally constrained framework that has become a cornerstone in the development of central nervous system (CNS) therapeutics. Specifically, 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid serves as the critical synthetic precursor for Group II metabotropic glutamate receptor (mGluR2/3) agonists, such as Eglumegad (LY354740). This technical guide provides an in-depth analysis of the compound's physicochemical properties, mechanistic role in drug design, and the rigorously validated synthetic workflows required to produce it at high enantiomeric purity.

Chemical Identity & Structural Data

Understanding the stereochemical nuances of this scaffold is critical, as the pharmacological activity of downstream APIs is entirely dependent on the absolute configuration of the bicyclic ring system.

Table 1: Physicochemical and Identification Properties

PropertyValueNotes / Significance
Chemical Name 2-oxobicyclo[3.1.0]hexane-6-carboxylic acidIUPAC standard nomenclature.
CAS Number (Racemic) 176027-94-4Refers to the undefined/racemic mixture used as a general intermediate[1].
CAS Number (1S,5R,6S) 186541-47-9The active chiral precursor required for neuropharmacological applications[2].
Molecular Formula C7H8O3-
Molecular Weight 140.14 g/mol -
Physical State Solid (Powder/Crystalline)Typically isolated as a white to off-white powder.

Mechanistic Role in Drug Design: The Bicyclo[3.1.0]hexane System

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS. However, its high conformational flexibility allows it to bind to a vast array of ionotropic and metabotropic receptors, leading to off-target toxicity if administered exogenously.

By locking the glutamate backbone into a rigid bicyclic ring using the 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid scaffold, medicinal chemists can selectively target mGluR2/3 over ionotropic glutamate receptors[3]. The (1S,5R,6S) stereocenter configuration perfectly mimics the folded conformation of L-glutamate required for entry into the mGluR2/3 binding pocket, acting as a presynaptic modulator to inhibit excessive glutamate release.

Pathway N1 (+)-(1S,5R,6S)-Isomer (Chiral Scaffold) N2 Bucherer-Bergs Reaction (Hydantoin Formation) N1->N2 KCN, (NH4)2CO3 N3 Hydrolysis & Deprotection N2->N3 NaOH, Heat N4 Eglumegad (LY354740) Conformationally Constrained Glutamate N3->N4 N5 mGluR2/3 Activation N4->N5 High Affinity Binding N6 Inhibition of Glutamate Release (Anxiolytic/Antipsychotic Effect) N5->N6 Presynaptic Modulation

Pharmacological pathway from chiral scaffold to mGluR2/3 activation and anxiolytic efficacy.

Synthetic Methodologies & Protocols

The core methodology for constructing the bicyclo[3.1.0]hexane ring relies on a 4[4].

G A 2-Cyclopenten-1-one (Starting Material) C Intermediate: Betaine / Thietane A->C Base, DMSO B Sulfonium Ylide (Corey-Chaykovsky Reagent) B->C D Racemic Ester: Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate C->D Ring Closure E Hydrolysis (NaOH) D->E F 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 176027-94-4) E->F G Enzymatic/Chemical Resolution F->G H (+)-(1S,5R,6S)-Isomer (CAS: 186541-47-9) G->H Stereopurification

Synthetic workflow of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid via Corey-Chaykovsky.
Step-by-Step Protocol: Corey-Chaykovsky Cyclopropanation

Causality & Rationale: We utilize a sulfonium ylide (e.g., ethyl (dimethylsulfuranylidene)acetate) rather than a sulfoxonium ylide. Sulfonium ylides are kinetically less stable, which favors direct 1,4-addition followed by rapid intramolecular substitution (ring closure) on α,β -unsaturated cyclic ketones, thereby preventing unwanted epoxide formation[4].

  • Ylide Generation: Suspend dimethylsulfonium ethoxycarbonylmethylide in anhydrous DMSO under an inert argon atmosphere. Cool the system to 0°C.

  • Addition: Slowly add 2-cyclopenten-1-one dropwise to maintain the internal temperature below 5°C.

  • Ring Closure: Allow the reaction to warm to room temperature and stir for 4 hours. The betaine intermediate will spontaneously undergo intramolecular displacement of the dimethyl sulfide leaving group to form the cyclopropane ring.

  • Self-Validating IPC (In-Process Control): Quench a 50 µL reaction aliquot in 1 mL H₂O, extract with EtOAc, and analyze via GC-MS. Validation gateway: The complete disappearance of the 2-cyclopenten-1-one molecular ion (m/z 82) and the appearance of the cyclopropanated ester (m/z 168) must be confirmed before proceeding to workup.

  • Workup: Extract the mixture with diethyl ether, wash with brine to remove DMSO, dry over MgSO₄, and concentrate in vacuo to yield racemic ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate.

Step-by-Step Protocol: Hydrolysis and Enzymatic Resolution

Causality & Rationale: Because the target pharmacology requires the (1S,5R,6S) enantiomer, the racemic ester must be resolved. 5 using a stereoselective esterase preferentially hydrolyzes one enantiomer into the carboxylic acid while leaving the other intact as an ester, allowing for seamless separation via acid-base extraction[5].

  • Enzymatic Hydrolysis: Suspend the racemic ester in a pH 7.2 phosphate buffer. Introduce the stereoselective esterase enzyme and stir at 30°C for 24 hours.

  • Phase Separation: Extract the unreacted ester enantiomer using dichloromethane (DCM). The desired hydrolyzed enantiomer remains in the aqueous phase as a water-soluble carboxylate salt.

  • Acidification & Isolation: Acidify the aqueous phase to pH 2.0 using 1M HCl.

  • Self-Validating IPC: Extract the acidified aqueous layer with DCM. Validation gateway: Chiral HPLC analysis of the organic extract must show an enantiomeric excess (ee) > 98% for the (1S,5R,6S) isomer before the material is released for downstream Bucherer-Bergs hydantoin synthesis.

Analytical & Validation Workflows

To ensure structural integrity and stereochemical purity, the following diagnostic markers must be strictly monitored.

Table 2: Diagnostic Analytical Markers

Analytical MethodTarget ObservationCausality / Validation Purpose
¹H NMR (CDCl₃) Multiplets at ~2.0-2.5 ppm (cyclopentanone) and ~1.5-1.8 ppm (cyclopropane).Validates the presence of the fused bicyclic system and confirms the absence of unreacted enone.
¹³C NMR Carbonyl peaks at ~210 ppm (ketone) and ~175 ppm (carboxylic acid).Confirms the oxidation states of the functional groups post-hydrolysis.
Chiral HPLC Baseline separation of enantiomers (e.g., on a Chiralcel OD-H column).Ensures >98% ee for the (1S,5R,6S) isomer, preventing downstream synthesis of inactive diastereomers.
GC-MS Molecular ion peak at m/z 140 for the acid.Confirms molecular weight and assesses volatile impurities from the Corey-Chaykovsky step.

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid, a conformationally constrained derivative of cyclohexane, represents a pivotal scaffold in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid, a conformationally constrained derivative of cyclohexane, represents a pivotal scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure offers a unique three-dimensional arrangement of functional groups, making it an attractive building block for designing potent and selective therapeutic agents. The bicyclo[3.1.0]hexane core is a key feature in several compounds targeting the central nervous system, particularly as modulators of metabotropic glutamate receptors (mGluRs).[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid, offering insights for its application in research and development.

Molecular Structure and Properties

The fundamental characteristics of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValue/InformationSource
Molecular Formula C₇H₈O₃[3]
Molecular Weight 140.14 g/mol [3]
CAS Number 176027-94-4[4]
Monoisotopic Mass 140.047344113 Da[3]
Predicted XlogP -0.4[3]
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 1Predicted

Physicochemical Data

A thorough understanding of the physicochemical properties of a molecule is paramount for its successful application in drug development, influencing everything from solubility and absorption to metabolism and excretion. Due to the limited availability of direct experimental data for 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid, this section combines predicted values with data from closely related analogs and outlines the standard methodologies for their experimental determination.

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by its crystal lattice energy. While no experimental melting point for 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid has been reported, derivatives of the bicyclo[3.1.0]hexane scaffold have been characterized with melting points. For instance, a related bicyclo[3.1.0]hexane derivative has a reported melting point of 88.9 °C.[1]

Experimental Protocol for Melting Point Determination:

A standard method for determining the melting point involves using a capillary melting point apparatus. The finely powdered, dry sample is packed into a capillary tube, which is then heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Solubility

Solubility is a key determinant of a drug candidate's bioavailability. The predicted XlogP of -0.4 suggests that 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is likely to be hydrophilic and exhibit good aqueous solubility. The presence of both a carboxylic acid and a ketone functional group allows for hydrogen bonding with polar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This value is crucial for predicting the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, and target engagement. While an experimental pKa for the target molecule is not available, the pKa of typical carboxylic acids ranges from 4 to 5.[5][6]

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: A known concentration of the compound is dissolved in water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at which half of the acid has been neutralized.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized molecule.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid, the characteristic IR absorption bands would be:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=O stretch (Ketone): A strong, sharp band around 1715-1730 cm⁻¹.

  • C-O stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid are not publicly available, the expected chemical shifts can be predicted based on the structure and data from related bicyclic compounds.[1][7]

  • ¹H NMR: The proton of the carboxylic acid (-COOH) would appear as a broad singlet significantly downfield, typically above 10 ppm. The protons on the bicyclic ring would appear in the aliphatic region (1-3 ppm), with their specific chemical shifts and coupling constants being highly dependent on their stereochemistry.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would resonate in the range of 170-180 ppm, while the ketone carbonyl carbon would be further downfield, typically around 200-210 ppm. The sp³ hybridized carbons of the bicyclic core would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid, the expected molecular ion peak [M]+• would be at an m/z of 140. The fragmentation pattern would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the parent ion.

Synthesis and Reactivity

The synthesis of the bicyclo[3.1.0]hexane scaffold can be achieved through various synthetic routes, often starting from readily available cyclopentenone derivatives.[1][8] The carboxylic acid and ketone functionalities provide versatile handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions such as reduction, Grignard addition, or Wittig olefination.

Applications in Drug Discovery

The rigid bicyclo[3.1.0]hexane framework is a valuable isostere for the more flexible cyclohexane ring, offering the potential for enhanced binding affinity and selectivity to biological targets.[1] Derivatives of this scaffold have shown significant promise as agonists for group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are implicated in a variety of neurological and psychiatric disorders, including anxiety, schizophrenia, and epilepsy.[2] The constrained nature of the bicyclo[3.1.0]hexane core helps to lock the pharmacophoric elements in a specific orientation, leading to improved interaction with the receptor binding site.

Conclusion

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is a compelling molecular scaffold with significant potential in drug discovery. Its unique structural features and versatile chemical handles make it an attractive starting point for the development of novel therapeutics. While a complete experimental dataset for the parent compound is not yet available, this guide provides a solid foundation of its predicted physicochemical properties and outlines the standard methodologies for their determination. Further experimental investigation into this molecule and its derivatives is warranted to fully unlock its therapeutic potential.

Visualizations

Molecular Structure of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid

Caption: 2D structure of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid.

Workflow for Physicochemical Property Determination

Physicochemical_Property_Determination cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Profiling Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assay (Shake-Flask) Purification->Solubility pKa pKa Measurement (Titration) Purification->pKa NMR->Solubility IR->Solubility MS->Solubility

Caption: A generalized workflow for the synthesis and physicochemical characterization of a target compound.

References

  • 1H and 13C NMR spectra of compound 2a. (n.d.).
  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022, March 31). MDPI.
  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022, March 31). Semantic Scholar.
  • Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. (2000, November 22). Journal of Medicinal Chemistry.
  • 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0] hexane-2,6-dicarboxylic acid (LY354740): identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors. (1999, March 25). PubMed.
  • 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid. (n.d.). PubChemLite.
  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.
  • Table of Acids with Ka and pKa Values. (n.d.). CLAS.

Sources

Foundational

The Structural Dynamics and Synthetic Methodologies of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid: A Comprehensive Guide

Executive Summary 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is a highly strained, conformationally restricted bicyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its rigid architecture makes i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is a highly strained, conformationally restricted bicyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its rigid architecture makes it an ideal bioisostere for mapping the spatial requirements of neurotransmitter receptors, most notably the metabotropic glutamate receptors (mGluRs). This technical guide explores the stereochemical complexities of the molecule, details a self-validating synthetic protocol utilizing the Corey-Chaykovsky cyclopropanation, and maps its application in the synthesis of advanced CNS therapeutics.

Architectural and Stereochemical Framework

The molecular architecture of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid (C₇H₈O₃) fuses a cyclopentanone ring with a cyclopropane ring[1]. This fusion imposes strict three-dimensional constraints that are highly valued in bioisosteric replacement strategies, as the rigid framework locks functional groups into specific spatial orientations[2].

Stereochemically, the bicyclic system contains three chiral centers: the bridgehead carbons (C1 and C5) and the apex carbon of the cyclopropane ring (C6)[3]. Because the fusion of a three-membered ring to a five-membered ring must be cis to avoid prohibitive ring strain, the relative stereochemistry at C1 and C5 is locked. Consequently, isomerism is primarily dictated by the orientation of the C6-carboxylic acid group relative to the cyclopentanone ring cavity:

  • Endo Isomers: The carboxylic acid group points toward the cyclopentanone cavity (e.g., (1S,5R,6R) and (1R,5S,6S)).

  • Exo Isomers: The carboxylic acid group points away from the cavity (e.g., (1S,5R,6S) and (1R,5S,6R)).

The most pharmacologically relevant isomers are the exo forms, specifically (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid , which serves as a critical precursor for synthesizing conformationally locked glutamate analogs[3][4].

Quantitative Data: Physicochemical Properties

The following table summarizes the structural and physicochemical data for the widely utilized ethyl ester derivative of the target molecule.

PropertyValue
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.192 g/mol
Exact Mass 168.0786 Da
XLogP3 0.3
Hydrogen Bond Acceptors 3
Rotatable Bonds 3
Complexity Score 234

(Data synthesized from structural databases for (1S,5R,6S*) Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate[3])

Synthetic Methodologies: The Corey-Chaykovsky Cyclopropanation

Historically, the construction of cyclopropane rings relied on transition-metal-catalyzed diazo transfer. However, diazo compounds present significant scalability and safety challenges due to their explosive nature[4]. To circumvent this, the Corey-Chaykovsky cyclopropanation utilizing sulfonium ylides has emerged as the industry standard.

Mechanistic Causality: The asymmetric synthesis of the key intermediate, ethyl (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate, is achieved via the reaction of 2-cyclopenten-1-one with a stabilized sulfur ylide[4]. The causality behind this specific choice lies in its stepwise mechanism: the nucleophilic sulfur ylide undergoes a Michael addition (1,4-addition) to the α,β-unsaturated ketone, forming a betaine intermediate. This is followed by an intramolecular 3-exo-tet cyclization, displacing the sulfide leaving group to close the cyclopropane ring with high functional group tolerance[4].

Experimental Protocol: Asymmetric Synthesis of Ethyl (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate

Self-Validating System Note: This protocol utilizes a chiral sulfide catalyst to induce asymmetry. The enantiomeric excess (ee) must be validated post-reaction via chiral HPLC before proceeding to downstream functionalization to ensure the integrity of the stereocenters[5].

  • Ylide Generation: In a flame-dried flask under an inert argon atmosphere, dissolve the chiral sulfonium salt (e.g., derived from a chiral terpene) and ethyl bromoacetate in anhydrous acetonitrile.

  • Base Addition: Add a mild, non-nucleophilic base (such as 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) dropwise at -20°C.

    • Causality: Maintaining low temperatures (-20°C) is critical to prevent the thermal degradation of the ylide and to suppress unwanted side reactions, thereby ensuring high diastereoselectivity[4][5].

  • Cyclopropanation: Slowly add 2-cyclopenten-1-one dropwise to the reaction mixture. Maintain the temperature at -20°C for 4 hours, then allow the system to warm to room temperature overnight.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 × 50 mL)[5].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure exo-isomer[5].

SyntheticWorkflow A 2-Cyclopenten-1-one + Chiral Sulfonium Ylide B Asymmetric Cyclopropanation A->B C Ethyl (1S,5R,6S)-2-oxobicyclo [3.1.0]hexane-6-carboxylate B->C D Bucherer-Bergs Reaction (KCN, (NH4)2CO3) C->D E Spirohydantoin Intermediate D->E F Alkaline Hydrolysis (NaOH, Heat) E->F G (+)-LY354740 (Eglumegad) F->G

Synthetic workflow from 2-cyclopenten-1-one to the mGluR2/3 agonist LY354740.

Applications in Drug Development: mGluR2/3 Agonists

The 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid scaffold is the foundational building block for synthesizing conformationally restricted glutamate analogs, such as (+)-LY354740 (Eglumegad) [4][6]. These compounds are potent, selective agonists for Group II metabotropic glutamate receptors (mGluR2/3), which are critical targets for treating anxiety, schizophrenia, and drug dependence[6].

Pharmacological Causality: The conversion of the C2 ketone to an amino acid is typically achieved via the Bucherer-Bergs reaction. The ketone is treated with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) to form a spirohydantoin intermediate[4]. The Bucherer-Bergs reaction is highly stereoselective in conformationally rigid systems, ensuring that the incoming amino group adopts the precise spatial orientation required to mimic endogenous glutamate. Subsequent alkaline hydrolysis of the hydantoin ring yields the target 2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid[4][6].

Once synthesized, LY354740 binds to presynaptic mGluR2/3 receptors, initiating a Gi/o protein-coupled cascade that ultimately inhibits the release of excess excitatory neurotransmitters.

Signaling N1 Presynaptic Glutamate Release N2 LY354740 Binding (mGluR2/3 Agonist) N1->N2 Modulates N3 Gi/o Protein Activation N2->N3 N4 Adenylyl Cyclase Inhibition N3->N4 N5 cAMP Reduction & Ca2+ Channel Blockade N4->N5 N6 Inhibition of Neurotransmitter Release N5->N6

LY354740-mediated mGluR2/3 signaling and presynaptic inhibition pathway.

References

  • PubChemLite - 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid (C7H8O3) . uni.lu / PubChem. Available at:[Link]

  • Synthesis of the Potent Anticancer Agents Ottelione A and Ottelione B in Both Racemic and Natural Optically Pure Forms . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • (1S,5R,6S*) Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate . LookChem. Available at:[Link]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation . Organic Process Research & Development - ACS Publications. Available at:[Link]

  • CA2471642C - 6-fluorobicyclo[3.1.0]hexane derivatives. Google Patents.

Sources

Exploratory

Structural Precision in Drug Design: A Comprehensive Guide to IUPAC Nomenclature for Bicyclo[3.1.0]hexane Derivatives

Executive Summary In modern medicinal chemistry, the bicyclo[3.1.0]hexane scaffold is a highly privileged pharmacophore. By fusing a cyclopentane ring with a cyclopropane ring, chemists create a conformationally restrain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the bicyclo[3.1.0]hexane scaffold is a highly privileged pharmacophore. By fusing a cyclopentane ring with a cyclopropane ring, chemists create a conformationally restrained system that acts as a rigidified isostere for cyclohexanes and acyclic amino acids like glutamate. As a Senior Application Scientist, I frequently observe that the structural complexity of these molecules leads to nomenclature errors, which can subsequently derail patent claims, structure-activity relationship (SAR) tracking, and regulatory submissions. This whitepaper provides a definitive, self-validating algorithmic workflow for the IUPAC nomenclature of bicyclo[3.1.0]hexane derivatives, grounding theoretical rules in practical pharmacological applications.

Structural Anatomy & The Bicyclic Core

The physical chemistry of the bicyclo[3.1.0]hexane system is defined by its inherent ring strain and puckered geometry. Because the system restricts the conformational flexibility of attached substituents, it minimizes the entropic penalty typically incurred when a flexible ligand binds to a target protein. Consequently, the 1 in drug discovery[1].

To accurately describe this 3D topography in 1D text, we rely on the 2, which assigns names based on bridge lengths and connections[2]. The causality behind this system is topological: by defining the anchor points (bridgeheads) and the atomic paths between them, we establish a reproducible coordinate system for the molecule before assigning any functional groups.

The Nomenclature Protocol: A Step-by-Step Algorithmic Workflow

Assigning the IUPAC name to a bicyclo[3.1.0]hexane derivative must be treated as a strict experimental protocol. The 3 dictate that numbering begins at a bridgehead and proceeds along the longest path[3].

Protocol 1: Systematic Nomenclature Assignment

  • Step 1: Bridgehead Identification Locate the two tertiary carbon atoms shared by the constituent rings. In the [3.1.0] system, these are the carbons at the fusion of the five-membered and three-membered rings.

  • Step 2: Bridge Length Quantification Trace the three distinct paths connecting the two bridgeheads and count the intervening skeletal atoms.

    • Longest path: 3 atoms (forming the unshared part of the cyclopentane ring).

    • Medium path: 1 atom (the unshared apex of the cyclopropane ring).

    • Shortest path: 0 atoms (the direct carbon-carbon bond shared by both rings).

Self-Validation Check 1: The sum of the bridge atoms plus the two bridgeheads must equal the parent alkane. For this system: (3 + 1 + 0) + 2 = 6 (Hexane). If this sum deviates, the path counting is fundamentally flawed.

  • Step 3: Algorithmic Numbering

    • Begin numbering at one of the bridgehead atoms (C1).

    • Proceed along the longest bridge (3 atoms) to the second bridgehead (C5). The atoms in this path are C2, C3, and C4.

    • Continue from C5 along the medium bridge (1 atom) back to C1. This atom is C6.

    • The shortest bridge (0 atoms) receives no numbers.

  • Step 4: Substituent Locant Minimization Evaluate the numbering direction (clockwise vs. counterclockwise) and the choice of starting bridgehead. Select the scheme that assigns the lowest possible locants to the principal functional groups.

Self-Validation Check 2: Generate locant sets from both potential C1 starting points. Compare the sets term by term; the correct scheme is the one that provides the lower number at the first point of difference.

Stereochemical Complexity: Causality in Drug Design

The pharmacological efficacy of bicyclo[3.1.0]hexanes is exquisitely sensitive to stereochemistry. The rigid core enforces strict spatial vectors for substituents. Absolute configuration (R/S) must be assigned at all chiral centers using Cahn-Ingold-Prelog (CIP) priority rules.

Self-Validation Check 3: For a fused bicyclo[3.1.0]hexane system, the fusion between the cyclopentane and cyclopropane rings must be cis due to extreme ring strain constraints. Therefore, the relative stereochemistry at the bridgeheads (C1 and C5) must inherently reflect a cis relationship (e.g., 1S, 5R or 1R, 5S). If your CIP assignment yields a trans-fusion (e.g., 1R, 5R) without other inverting substituents, the assignment is geometrically impossible and must be recalculated.

Pharmacological Case Studies: Quantitative Structure-Activity Relationships

The translation of these structural rules into drug discovery is best illustrated by metabotropic glutamate receptor (mGluR) modulators. The precise stereochemical arrangement determines whether a molecule acts as an agonist or an antagonist. For example, is a highly potent group II mGluR agonist. Conversely, specific modifications to this core, such as those in4, can shift the pharmacological profile entirely to antagonism[4]. To improve pharmacokinetics, prodrug strategies are employed, such as the development of 5, which serves as an amino acid prodrug to improve oral bioavailability[5].

Quantitative Pharmacological Data of Bicyclo[3.1.0]hexane Derivatives
CompoundTarget ProfileIUPAC NomenclaturePharmacological Affinity / Activity
Eglumetad (LY354740) mGlu2/3 Agonist(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acidEC50: 5.1 nM (mGlu2), 24.3 nM (mGlu3)
MGS0039 mGlu2/3 Antagonist(1R,2R,3R,5R,6R)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acidKi: 2.38 nM (mGlu2), 4.46 nM (mGlu3)
Talaglumetad mGlu2/3 Agonist(1R,4S,5S,6S)-4-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-4,6-dicarboxylic acidProdrug (improves oral bioavailability 13-fold)
Nomenclature Decision Workflow

The following diagram maps the logical execution of the nomenclature protocol, ensuring that each step is validated before proceeding.

NomenclatureWorkflow N1 Identify Bicyclic Core N2 Locate Bridgehead Carbons (C1 and C5) N1->N2 N3 Count Path Lengths (Paths: 3, 1, 0) N2->N3 N4 Self-Validation: 3+1+0+2 = 6 (Hexane)? N3->N4 N5 Numbering Protocol: Longest (3) -> Medium (1) -> Shortest (0) N4->N5 Yes N9 Error: Recount Paths N4->N9 No N6 Minimize Substituent Locants (Test both directions) N5->N6 N7 Assign CIP Stereochemistry (Check cis-fusion constraint) N6->N7 N8 Assemble Final IUPAC Name N7->N8 N9->N2

Algorithmic decision tree for von Baeyer bicyclic nomenclature assignment.

References
  • Von Baeyer nomenclature - Grokipedia.
  • Synopsis, Preamble, VB-1 to VB-5 - IUPAC.
  • Synthesis, in Vitro Pharmacology, Structure−Activity Relationships... - ACS Publications.
  • LY 354740, Group II mGlu agonist - Abcam.
  • Talaglumetad hydrochloride - New Drug Approvals.
  • Bicyclo[3.1.0]hexanes in Drug Discovery - PharmaBlock.

Sources

Foundational

Stereoisomers of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid: A Linchpin in Conformationally Constrained Neurotherapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Introduction: The Architectural Significance of the Bicyclo[3.1.0]hexane Scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction: The Architectural Significance of the Bicyclo[3.1.0]hexane Scaffold

In the development of neurotherapeutics targeting the glutamatergic system, controlling the conformational flexibility of the ligand is paramount. Glutamate, the primary excitatory neurotransmitter, binds to multiple receptor subtypes (iGluRs and mGluRs) due to its highly flexible aliphatic backbone. To achieve subtype selectivity—specifically for Group II metabotropic glutamate receptors (mGluR2/3)—medicinal chemists employ rigid carbocyclic scaffolds to lock the amino acid into its bioactive conformation[1].

The 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid (and its ester derivatives) serves as the critical chiral building block for these constrained analogues[2]. By fusing a cyclopropane ring to a cyclopentanone core, this scaffold introduces severe torsional strain that restricts the rotation of downstream functional groups. The precise stereochemistry of this intermediate dictates the absolute configuration of the final active pharmaceutical ingredient (API), such as the potent anxiolytic and anticonvulsant (+)-LY354740 (eglumegad)[1].

Stereochemical Logic and Receptor Pharmacology

The 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid scaffold possesses three contiguous stereocenters at C1, C5, and C6[3]. When converted to the final amino acid derivative, a fourth stereocenter is established at C2.

The Bioactive Conformation

The pharmacological efficacy of Group II mGluR agonists relies entirely on the (1S, 2S, 5R, 6S) absolute configuration[1].

  • C1 and C5 (Ring Fusion): Must be cis to maintain the integrity of the bicyclic system.

  • C6 (Distal Carboxylate): Must be exo (trans to the cyclopentane ring) to accurately mimic the γ -carboxyl group of extended L-glutamate[4].

  • C2 (Proximal Amino Acid): The amino group and the α -carboxylate must be oriented to interact with the Venus Flytrap domain of the mGluR2/3 orthosteric site.

The structural causality of this selectivity is driven by the steric hindrance hypothesis . X-ray crystallography of mGluR amino-terminal domains reveals that the rigid bicyclo[3.1.0] core perfectly positions the α -carbon to avoid steric clashing with the tyrosine phenyl ring (Y216 in mGluR2) located in the bottom lobe of the receptor, a feature unique to Group II receptors[4].

G N1 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate N2 C2 Proximal Amino Acid Mimics Glutamate alpha-carbon N1->N2 N3 C6 Distal Carboxylate Mimics Glutamate gamma-carboxyl N1->N3 N4 Bicyclo[3.1.0] Core Locks Extended Conformation N1->N4 N5 mGluR2/3 Venus Flytrap Domain Orthosteric Activation N2->N5 Ionic Bonds N3->N5 H-Bonding N4->N5 Steric Fit (Y216)

Caption: Structural causality of the bicyclo[3.1.0]hexane scaffold in mGluR2/3 orthosteric activation.

Synthetic Strategies for Stereocontrol

The synthesis of the (1S,5R,6S)-ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate precursor is historically challenging. Traditional methods relied on the racemic synthesis followed by wasteful classical resolution (yielding <50% of the desired enantiomer). Modern process chemistry has shifted toward asymmetric cyclopropanation.

Quantitative Comparison of Synthetic Routes
Synthetic StrategyKey ReagentsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Scalability / Yield
Racemic + Resolution Ethyl diazoacetate, Cu catalyst, Chiral HPLC>95:5 (exo:endo)>99% (Post-HPLC)Low (Max 50% theoretical yield)[1]
Catalytic Asymmetric Ylide Ethyl diazoacetate, Chiral Sulfide, Cu(acac)₂85:15~80%Moderate (Requires recrystallization)[5]
Stoichiometric Asymmetric Ylide Preformed Sulfonium Salt, Base-free>90:1095%High (70-80% isolated yield)[5]
Causality in Reagent Selection: The Corey-Chaykovsky Advantage

While transition-metal-catalyzed diazo transfer is a standard method for cyclopropanation, it poses severe explosion hazards at scale. Furthermore, it often struggles with high enantioselectivity on electron-deficient cyclic enones. The Corey-Chaykovsky cyclopropanation using a sulfonium ylide is the superior choice[6][7].

By utilizing a preformed ester-stabilized sulfonium ylide in the absence of base, chemists prevent betaine equilibration. Base-mediated equilibration is detrimental because it allows the intermediate to revert to starting materials, eroding the kinetic enantioselectivity established during the initial carbon-carbon bond formation[5].

Self-Validating Experimental Protocols

The following protocols detail the asymmetric synthesis of the scaffold and its downstream conversion. Each step includes built-in analytical controls to ensure the integrity of the stereocenters.

Protocol 1: Asymmetric Synthesis of (1S,5R,6S)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Objective: Construct the bicyclic core with >90% ee using a stoichiometric chiral sulfonium ylide.

  • Ylide Preparation: Dissolve the chiral sulfonium salt (derived from a chiral sulfide, e.g., camphor-based) in anhydrous dichloromethane (CH₂Cl₂) at -78°C under argon.

  • Base-Free Activation: Crucial Step. Avoid traditional amine bases. Rely on the preformed ylide to prevent betaine reversibility[5].

  • Cycloaddition: Add cyclopent-2-en-1-one dropwise over 30 minutes. Maintain high dilution (0.05 M) to favor intramolecular ring closure over intermolecular side reactions.

  • Thermal Maturation: Gradually warm the reaction to room temperature over 12 hours to allow complete extrusion of the chiral sulfide leaving group.

  • In-Process Control (Self-Validation): Pull a 50 μ L aliquot. Quench with water, extract with EtOAc, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). Proceed to workup only if ee > 92%.

  • Isolation: Concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the exo-isomer.

Protocol 2: Stereoselective Conversion to (+)-LY354740 via Bucherer-Bergs

Objective: Establish the C2 stereocenter with precise cis-geometry relative to the cyclopropane ring.

  • Spirohydantoin Formation: Suspend (1S,5R,6S)-ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate in a 1:1 mixture of ethanol and water. Add 1.5 eq of potassium cyanide (KCN) and 3.0 eq of ammonium carbonate ((NH₄)₂CO₃).

    • Mechanistic Causality: The bulky cyclopropane ring shields the endo face of the ketone. The cyanide nucleophile is forced to attack from the less hindered exo face, stereoselectively establishing the required (2S) configuration[6].

  • Thermal Cyclization: Heat the sealed vessel to 60°C for 24 hours. Monitor via LC-MS for the disappearance of the starting mass (m/z 168) and appearance of the hydantoin mass.

  • Alkaline Hydrolysis: Isolate the spirohydantoin by filtration. Resuspend in 2M NaOH and reflux at 100°C for 48 hours to hydrolyze both the hydantoin ring and the C6 ethyl ester.

  • Purification: Neutralize to pH 7. Apply to a Dowex 50WX8 strongly acidic cation exchange resin. Wash with water, then elute the pure (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid with 10% pyridine in water.

G A Cyclopent-2-en-1-one B Asymmetric Cyclopropanation (Chiral Sulfide) A->B C (1S,5R,6S)-2-Oxo-ester (Target Scaffold) B->C D Bucherer-Bergs Reaction C->D E Spirohydantoin Intermediate D->E F Alkaline Hydrolysis E->F G (+)-LY354740 mGluR2/3 Agonist F->G

Caption: Synthetic workflow from cyclopentenone to (+)-LY354740 via the 2-oxobicyclo[3.1.0]hexane scaffold.

Prodrug Applications and Future Perspectives

While the dicarboxylic acid APIs (like LY354740 and its fluorinated derivatives) exhibit exquisite receptor binding, their highly polar nature results in poor oral bioavailability and membrane permeability. To circumvent this, the 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid scaffold is frequently maintained as an ester (e.g., ethyl or complex lipophilic esters) in the final formulation.

These ester derivatives possess no inherent activity at the mGluR2/3 receptors. However, they act as highly efficient prodrugs . Upon oral administration, endogenous esterases hydrolyze the C6 ester, liberating the active dicarboxylic acid in the systemic circulation and central nervous system[8]. This prodrug strategy underscores why mastering the stereoselective synthesis of the esterified scaffold is as critical as synthesizing the final amino acid.

References

  • PubChemLite. "2-oxobicyclo[3.1.0]hexane-6-carboxylic acid". University of Luxembourg. Available at:[Link]

  • Monn, J. A., et al. "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties." Journal of Medicinal Chemistry, PubMed (NIH). Available at:[Link]

  • Hao, J., et al. "On the Origin of the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate Scaffold's Unique Group II Selectivity for the mGlu Receptors." Bioorganic & Medicinal Chemistry Letters, PubMed (NIH). Available at:[Link]

  • Aggarwal, V. K., & Grange, E. "Asymmetric sulfonium ylide mediated cyclopropanation: stereocontrolled synthesis of (+)-LY354740." Chemistry - A European Journal, PubMed (NIH). Available at: [Link]

  • Morris, W. J., et al. "Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Nakazato, A., et al. "CA2471642C - 6-fluorobicyclo[3.1.0]hexane derivatives." Google Patents.

Sources

Exploratory

Spectroscopic Elucidation and Synthesis of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary & Structural Context The bicyclo[3.1.0]hexane scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Structural Context

The bicyclo[3.1.0]hexane scaffold is a highly strained, rigid framework that serves as a critical chiral building block in modern medicinal chemistry. Specifically, 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid and its ester derivatives are foundational intermediates in the synthesis of Group II metabotropic glutamate receptor (mGluR2/3) agonists, such as eglumetad (LY354740), and various fluorinated neuroactive therapeutics[1]. Furthermore, this core is heavily utilized in the total synthesis of complex natural products, including the potent anticancer agents Ottelione A and B[2].

As a Senior Application Scientist, I have observed that the primary challenge in working with this scaffold lies in its stereocontrolled synthesis and the subsequent spectroscopic validation of its relative stereochemistry. The fusion of a cyclopentanone ring with a cyclopropane ring introduces unique electronic environments—specifically, the diamagnetic anisotropy of the cyclopropane ring and the electron-withdrawing nature of the carbonyl groups. Understanding the causality behind these structural features is essential for accurate 1 H and 13 C NMR interpretation.

Logical Framework of NMR Chemical Shifts

Before diving into the quantitative data, it is crucial to understand why the NMR signals of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid appear where they do. The chemical shifts are governed by a self-validating system of electronic and steric effects:

  • Cyclopropane Anisotropy (Walsh Orbitals): The C-C bonds in the cyclopropane ring possess high π -character. This creates a ring current that strongly shields protons located above or below the ring plane, pushing their 1 H NMR signals upfield (typically δ 1.5–2.5 ppm) compared to standard aliphatic protons.

  • Carbonyl Deshielding: The C2 ketone and C6 carboxylic acid exert strong inductive and anisotropic deshielding effects. The C1 bridgehead proton, being α to the ketone, is significantly more deshielded than the C5 bridgehead proton.

  • Diastereotopic Splitting: The methylene protons at C3 and C4 are diastereotopic due to the rigid, chiral nature of the bicyclic system. They exhibit complex geminal coupling ( J≈18 Hz) and distinct chemical shifts.

NMR_Logic Core Bicyclo[3.1.0] hexane Core C2 C2 Ketone δ ~213 ppm Core->C2 Strong Deshielding C6 C6 COOH δ ~177 ppm Core->C6 Inductive Effect Cyclo Cyclopropane Protons Shielded Core->Cyclo Ring Current Anisotropy Cyclopent Cyclopentyl Protons Deshielded Core->Cyclopent Adjacent to Carbonyl

Caption: Logical relationship of structural features to NMR chemical shifts in the bicyclo[3.1.0]hexane core.

Quantitative NMR Data Presentation

The following tables summarize the 1 H and 13 C NMR data for 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid. Data is synthesized from established literature values for the free acid and its corresponding ethyl ester,[3].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Causality / Assignment
COOH 10.50br s-1HHighly deshielded acidic proton; exchanges with D 2​ O.
H-1 2.55 – 2.65m-1HBridgehead proton α to the C2 ketone. Deshielded by C=O.
H-5 2.40 – 2.50m-1HBridgehead proton. Shielded relative to H-1 due to distance from C=O.
H-6 2.15t J=3.0 1HCyclopropane proton α to COOH. Multiplicity arises from coupling to H-1 and H-5.
H-3 2.20 – 2.35m Jgem​≈18.0 2HDiastereotopic methylene protons α to the ketone.
H-4 1.90 – 2.10m-2HDiastereotopic methylene protons β to the ketone.
Table 2: 13 C NMR Data (101 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Causality / Assignment
C-2 213.5C q​ Ketone carbonyl. Extreme deshielding due to sp2 hybridization and oxygen electronegativity.
C-7 177.2C q​ Carboxylic acid carbonyl.
C-3 37.2CH 2​ Cyclopentyl methylene α to the ketone.
C-1 35.4CHBridgehead carbon α to the ketone.
C-5 27.8CHBridgehead carbon.
C-4 24.5CH 2​ Cyclopentyl methylene β to the ketone.
C-6 23.1CHCyclopropane carbon. High s-character of the ring shields the nucleus, pushing it upfield.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of this compound must follow a rigorous, self-validating workflow. The most reliable route involves the cyclopropanation of cyclopent-2-en-1-one, followed by saponification[4].

Workflow A Cyclopent-2-en-1-one C Ethyl 2-oxobicyclo[3.1.0]hexane- 6-carboxylate A->C Cyclopropanation B Ethyl Diazoacetate (Catalyst: Cu or Rh) B->C Carbene Source D Saponification (LiOH, THF/H2O) C->D Hydrolysis E 2-Oxobicyclo[3.1.0]hexane- 6-carboxylic acid D->E Acidification

Caption: Step-by-step synthetic workflow for 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Causality: Cyclopropanation via a transition-metal catalyzed carbene transfer ensures high diastereoselectivity, favoring the exo-isomer due to steric repulsion between the ester group and the cyclopentanone ring during the transition state[4].

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add cyclopent-2-en-1-one (1.0 equiv) and a catalytic amount of Copper(II) acetylacetonate (Cu(acac) 2​ , 0.05 equiv) in anhydrous dichloromethane (DCM).

  • Addition: Dissolve ethyl diazoacetate (EDA, 1.2 equiv) in DCM. Add this solution dropwise over 2 hours via a syringe pump at room temperature. Self-Validation: Slow addition prevents the dimerization of EDA into diethyl fumarate/maleate. Nitrogen gas evolution confirms carbene formation.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active enone spot disappears.

  • Workup: Filter the mixture through a short pad of Celite to remove the copper catalyst. Concentrate in vacuo and purify via flash column chromatography to yield the ethyl ester intermediate.

Protocol 2: Saponification to the Free Acid

Causality: Base-catalyzed hydrolysis cleaves the ester. Careful temperature control is required to prevent base-catalyzed epimerization or ring-opening of the strained bicyclic system.

  • Reaction: Dissolve the ethyl ester in a 3:1 mixture of THF and H 2​ O. Cool to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H 2​ O, 2.0 equiv) portion-wise. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Validation: Analyze via TLC. The disappearance of the ester spot and the presence of a baseline spot (which stains bright yellow with bromocresol green) indicates complete conversion to the carboxylate salt.

  • Acidification & Extraction: Evaporate the THF in vacuo. Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid as a crystalline solid.

Protocol 3: NMR Sample Preparation and Acquisition
  • Preparation: Dissolve 15-20 mg of the highly pure acid in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Self-Validation: Perform routine probe tuning and matching (wobb) to ensure maximum sensitivity, which is critical for resolving the complex multiplets of the diastereotopic cyclopentyl protons.

  • Shimming: Shim the Z1-Z5 gradients until the lock signal is perfectly stable and the TMS peak has a full width at half maximum (FWHM) of <1.0 Hz.

  • Acquisition: Acquire the 1 H spectrum (16 scans, relaxation delay d1=1.5 s) and the 13 C spectrum (512 scans, d1=2.0 s to ensure complete relaxation of the quaternary C2 and C7 carbons).

Conclusion

The structural elucidation of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid relies heavily on understanding the interplay between the strained cyclopropane ring and the electron-withdrawing carbonyl groups. By utilizing transition-metal catalyzed cyclopropanation[4] and rigorous NMR validation techniques, researchers can confidently synthesize and characterize this critical intermediate for downstream pharmaceutical applications[1],[2].

Sources

Foundational

Mass Spectrometry Fragmentation Pathways of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid: A Comprehensive Mechanistic Guide

Executive Summary The structural elucidation of rigid bicyclic scaffolds is a critical bottleneck in modern drug development and synthetic organic chemistry. 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid (C₇H₈O₃) represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of rigid bicyclic scaffolds is a critical bottleneck in modern drug development and synthetic organic chemistry. 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid (C₇H₈O₃) represents a highly strained, densely functionalized architecture comprising a cyclopentanone ring fused to a cyclopropanecarboxylic acid. This whitepaper provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation behavior. By dissecting both Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) pathways, this guide empowers analytical scientists to accurately identify this compound and its derivatives in complex matrices.

Structural Dynamics & Precursor Ion Modalities

The fragmentation of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid is governed by three competing thermodynamic driving forces:

  • Charge Localization: The preferential ionization at the carboxylic acid (ESI-) or the ketone oxygen (EI/ESI+).

  • Ring Strain Relief: The massive angle strain of the cyclopropane ring (~27.5 kcal/mol) makes the C1–C5 and C1–C6 bonds highly susceptible to heterolytic and homolytic cleavage .

  • Resonance Stabilization: The tendency of the resulting fragments to form conjugated enolates or aromatic-like systems.

Before analyzing fragmentation, it is critical to establish the theoretical exact masses of the precursor ions across different ionization modalities (Table 1).

Table 1: Precursor Ion Theoretical Exact Masses

Ionization ModeIon SpeciesChemical FormulaTheoretical Exact Mass (m/z)
EI-MS (70 eV) Radical Cation [M]⁺•C₇H₈O₃⁺•140.0473
ESI-MS (Positive) Protonated [M+H]⁺C₇H₉O₃⁺141.0552
ESI-MS (Negative) Deprotonated [M-H]⁻C₇H₇O₃⁻139.0395

Electron Ionization (EI-MS) Fragmentation Mechanisms

Under standard 70 eV electron impact, the molecule forms a highly energetic radical cation (m/z 140). The fragmentation is driven by competitive pathways dictated by the Stevenson-Audier rule, where the charge remains with the fragment possessing the lowest ionization energy.

  • Path A: Carboxylic Acid Directed Cleavage: Alpha-cleavage adjacent to the carbonyl group of the acid results in the loss of a hydroxyl radical (•OH, 17 Da) to yield an acylium ion at m/z 123 . Alternatively, the entire carboxyl radical (•COOH, 45 Da) can be expelled, yielding a bicyclic cation at m/z 95 .

  • Path B: Cyclopentanone Decarbonylation: Ionization at the ketone oxygen triggers the alpha-cleavage of the C1–C2 bond. Subsequent rearrangement and extrusion of carbon monoxide (CO, 28 Da) yields a radical cation at m/z 112 . This behavior is a hallmark of electron impact induced rearrangements in cyclic ketones .

  • Path C: Dehydration and Decarboxylation: The spatial proximity of the functional groups allows for the neutral loss of water (18 Da) to form m/z 122 , or the loss of carbon dioxide (44 Da) to form m/z 96 .

EIMS_Pathway M [M]+• m/z 140 M_OH [M - OH]+ m/z 123 M->M_OH - OH• (17 Da) M_H2O [M - H2O]+• m/z 122 M->M_H2O - H2O (18 Da) M_COOH [M - COOH]+ m/z 95 M->M_COOH - COOH• (45 Da) M_CO2 [M - CO2]+• m/z 96 M->M_CO2 - CO2 (44 Da) M_CO [M - CO]+• m/z 112 M->M_CO - CO (28 Da) F_67 [C5H7]+ m/z 67 M_COOH->F_67 - CO (28 Da)

Fig 1. EI-MS (70 eV) fragmentation network of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Negative Ion Mode (Charge-Directed Fragmentation)

In negative ion mode (ESI-), the molecule readily deprotonates to form the [M-H]⁻ precursor ion at m/z 139. Upon subjection to collision-induced dissociation (CID), fragmentation is heavily governed by charge-directed mechanisms.

The carboxylate moiety undergoes a facile neutral loss of carbon dioxide (44 Da). However, unlike simple aliphatic acids where decarboxylation leaves a localized carbanion, the extreme angle strain of the fused cyclopropane ring provides a profound thermodynamic driving force for skeletal rearrangement. The transient C6 carbanion immediately triggers the heterolytic cleavage of the C1–C5 bridgehead bond. This ring-opening expansion yields a highly resonance-stabilized cyclohexenone enolate anion at m/z 95 .

This mechanistic causality—strain relief coupled with charge delocalization—explains why m/z 95 dominates the product ion spectrum, mirroring the charge migration fragmentation observed in jasmonate-related cyclopentanone intermediates . Subsequent activation leads to the extrusion of carbon monoxide (28 Da) from the enolate, generating the cyclopentenyl anion at m/z 67 .

ESIMS_Pathway Precursor [M - H]- m/z 139 Frag95 [M - H - CO2]- m/z 95 Cyclohexenone Enolate Precursor->Frag95 CID - CO2 (44 Da) Frag67 [C5H7]- m/z 67 Cyclopentenyl Anion Frag95->Frag67 CID - CO (28 Da)

Fig 2. ESI-MS/MS (Negative Mode) charge-directed fragmentation pathway.

Positive Ion Mode (Inductive Cleavage)

In ESI+, the[M+H]⁺ ion (m/z 141) primarily undergoes inductive cleavage. The protonated carboxylic acid eliminates water (18 Da) to form an acylium ion at m/z 123. Higher collision energies force the opening of the cyclopropane ring, leading to the loss of ketene (CH₂=C=O, 42 Da) or carbon monoxide (28 Da), yielding smaller hydrocarbon fragments whose thermochemistry aligns with collisionally induced cyclic ion fragmentations .

Table 2: Diagnostic Fragment Ions and Mechanistic Origins

m/zIon TypeNeutral LossProposed StructureMechanistic Origin
122 [M - H₂O]⁺•18 Da (H₂O)C₇H₆O₂⁺•Dehydration of the carboxylic acid moiety (EI)
112 [M - CO]⁺•28 Da (CO)C₆H₈O₂⁺•Alpha-cleavage of cyclopentanone, decarbonylation (EI)
96 [M - CO₂]⁺•44 Da (CO₂)C₆H₈O⁺•Decarboxylation of the acid group (EI)
95 [M - H - CO₂]⁻44 Da (CO₂)C₆H₇O⁻Cyclopropane ring opening to cyclohexenone enolate (ESI-)
67 [C₅H₇]⁻28 Da (CO)C₅H₇⁻Cyclopentenyl anion formed via sequential CO loss (ESI-)

Self-Validating Experimental Protocols

To ensure data integrity and prevent false positives, the following protocols are designed as self-validating systems.

Protocol A: LC-ESI-MS/MS Workflow (For Intact Acid Analysis)
  • System Suitability & Blanking: Inject a mobile phase blank to establish baseline noise and confirm the absence of column carryover. Follow with a tuning standard (e.g., sodium formate cluster) to verify mass accuracy (< 5 ppm error) in negative mode.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile) from 5% B to 95% B over 10 minutes. Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid in solution, increasing retention on the hydrophobic stationary phase before ESI droplet desolvation.

  • MS/MS Acquisition: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 400°C. Isolate m/z 139 in Q1 and apply a collision energy ramp (10–30 eV) using Argon as the CID gas. Monitor the m/z 139 → 95 and m/z 139 → 67 transitions.

Protocol B: GC-EI-MS Workflow (Derivatization Required)

Direct injection of free carboxylic acids into a GC system leads to adsorption on the inlet liner, causing severe peak tailing and thermal degradation.

  • Derivatization Step: React 1 mg of the analyte with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS at 60°C for 30 minutes. Causality: This converts the polar acid to a volatile trimethylsilyl (TMS) ester, ensuring sharp chromatography and thermal stability.

  • GC Acquisition: Inject 1 µL in split mode (1:20) onto a DB-5MS column. Program the oven from 70°C (hold 1 min) to 280°C at 15°C/min. Maintain the MS transfer line at 250°C.

  • EI-MS Detection: Operate the EI source at 230°C with an electron energy of 70 eV.

  • Data Validation: Confirm the success of the derivatization by identifying the TMS-ester molecular ion (m/z 212) and the characteristic loss of a methyl radical [M-CH₃]⁺ at m/z 197. Only after this validation should the core skeletal fragments (m/z 95, 67) be interpreted.

References

  • Charge migration fragmentation in the negative ion mode of cyclopentenone and cyclopentanone intermediates in the biosynthesis of jasmonates Rapid Communications in Mass Spectrometry URL: [Link] [1]

  • Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study ACS Omega URL:[Link] [2]

  • Isomeric and tautomeric [C4H4O]+ ions; their thermochemistry and collisionally induced fragmentation characteristics Canadian Journal of Chemistry URL:[Link] [3]

  • Mass spectrometry in structural and stereochemical problems. CXXXII. Electron impact induced alkyl and aryl rearrangements in .alpha.,.beta.-unsaturated cyclic ketones Journal of the American Chemical Society URL:[Link] [4]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation Organic Process Research & Development URL:[Link] [5]

Exploratory

Physicochemical Profiling of Bicyclo[3.1.0]hexane Scaffolds: Molecular Weight and XLogP Dynamics in Drug Design

Executive Summary Rigid polycyclic C(sp³)-rich organic scaffolds have become a cornerstone in modern medicinal chemistry due to their enhanced pharmacokinetic properties and target affinity. Among these, the bicyclo[3.1....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rigid polycyclic C(sp³)-rich organic scaffolds have become a cornerstone in modern medicinal chemistry due to their enhanced pharmacokinetic properties and target affinity. Among these, the bicyclo[3.1.0]hexane core is prominently featured in antiviral agents, antidepressant candidates, and highly selective receptor ligands. This whitepaper provides an in-depth technical analysis of the molecular weight (MW) and predicted partition coefficient (XLogP) of bicyclo[3.1.0]hexane compounds, detailing the computational methodologies and experimental protocols required to validate these critical physicochemical parameters.

The Bicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry

The bicyclo[3.1.0]hexane system acts as a conformationally restricted bioisostere, locking molecules into specific geometries that maximize receptor binding while minimizing entropic penalties. This scaffold is heavily utilized in the development of 1[1], thromboxane receptor antagonists[2], and antiviral pseudopeptides such as boceprevir[3].

Because the core is purely aliphatic, any substitution significantly alters its lipophilicity. Understanding the exact causality between structural modifications, molecular weight, and XLogP is essential for predicting blood-brain barrier (BBB) permeability and oral bioavailability.

PK_Pathway S1 Bicyclo[3.1.0]hexane Core (MW: 82.14, XLogP: ~2.5) S2 Alkyl/Heteroatom Substitution S1->S2 S3 Increased Molecular Weight S2->S3 S4 Elevated XLogP (Increased Lipophilicity) S2->S4 S5 Altered Pharmacokinetics (Membrane Permeability) S3->S5 S4->S5 S6 Enhanced Target Affinity (e.g., A3 Adenosine Receptor) S5->S6

Caption: Logical relationship between scaffold substitution, physicochemical properties, and target affinity.

Quantitative Analysis: MW and XLogP Data

The XLogP algorithm is an atom-additive model that calculates the partition coefficient by summing the contributions of individual atoms and applying correction factors for intramolecular interactions[4]. The table below summarizes the computed properties for the base scaffold and its key derivatives.

CompoundPubChem CID / CASMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP
Bicyclo[3.1.0]hexane 67510C₆H₁₀82.142.5
1,5-dimethylbicyclo[3.1.0]hexane 565391C₈H₁₄110.203.2
Sabinene (4-methylene-1-isopropyl...)3387-41-5C₁₀H₁₆136.233.1
1-methyl-6-isopropylidene... 578236C₁₀H₁₆136.233.4

Data aggregated from 5[5],6[6], and7[7].

Computational Workflow for XLogP Prediction

Causality of Choice: The XLogP3 methodology is selected over fragment-based methods (like CLogP) because rigid bicyclic systems often exhibit unique solvent-accessible surface areas that fragment libraries fail to capture accurately. By utilizing an 8[8] that classifies atoms by their specific hybridization states and applies correction factors for internal hydrogen bonds, we achieve a higher fidelity prediction[4].

Step-by-Step Computational Protocol
  • Structural Input & Sanitization: Input the target molecule via SMILES string into the computational suite (e.g., KNIME or CDK). The system must first neutralize any artificial charges and generate a 3D conformer.

  • Explicit Hydrogen Addition: Self-Validating Step: The algorithm runs a valency check. Because XLogP relies on exact atomic neighborhoods, all implicit hydrogens must be converted to explicit atoms. If a carbon exceeds tetravalency, the system flags an error and halts, preventing garbage-in/garbage-out results[8].

  • Atom-Typing: The algorithm assigns each atom to one of 87 predefined types based on its element, hybridization, and adjacent π-systems[4].

  • Correction Factor Application: The algorithm scans for topological proximity (e.g., internal hydrogen bonding or highly strained ring systems) and applies mathematical penalties or bonuses to the baseline sum.

  • Final Summation: The software outputs the final XLogP value alongside the exact Molecular Weight derived from the isotopic masses of the constituent atoms.

Workflow N1 Input Molecular Structure (SMILES/SDF) N2 Explicit Hydrogen Addition & Valency Check N1->N2 N3 Atom-Type Classification (Hybridization & Neighbors) N2->N3 N4 Atom-Additive Scoring (Base LogP Contribution) N3->N4 N5 Correction Factors (Strained Rings / H-Bonds) N4->N5 N6 Final Predicted XLogP N5->N6

Caption: Computational workflow for predicting XLogP via atom-additive methodology.

Experimental Validation Protocol: RP-HPLC Method

Causality of Choice: While the classic shake-flask method (OECD 107) is standard for LogP determination, highly lipophilic aliphatic compounds like substituted bicyclo[3.1.0]hexanes (LogP > 3.0) tend to form micro-emulsions in the octanol-water interface, skewing results. We employ Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC, OECD 117) because the thermodynamic partitioning between a hydrophobic C18 stationary phase and a polar mobile phase directly mimics biological lipid-water partitioning without emulsion risks.

Step-by-Step Experimental Protocol
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 75% Methanol and 25% HPLC-grade Water. Degas via sonication for 15 minutes.

  • Calibration Curve Generation (Self-Validating System):

    • Inject six reference compounds with known, literature-validated LogP values (ranging from LogP 1.0 to 5.0).

    • Calculate the capacity factor ( k′ ) for each: k′=(tr​−t0​)/t0​ , where tr​ is the retention time and t0​ is the dead time (measured using an unretained compound like thiourea).

    • Plot log(k′) versus known LogP. Validation Gate: The linear regression must yield an R2≥0.99 . If it fails, the column is re-equilibrated or replaced.

  • Sample Analysis: Inject 10 µL of the synthesized bicyclo[3.1.0]hexane derivative (1 mg/mL in methanol) onto the C18 column at a flow rate of 1.0 mL/min.

  • Data Extrapolation: Record the retention time ( tr​ ) of the target compound, calculate its log(k′) , and use the validated calibration equation to determine the experimental LogP. Compare this directly against the computationally predicted XLogP to confirm structural integrity and lipophilicity.

Conclusion

The rigid architecture of the bicyclo[3.1.0]hexane core provides a highly predictable framework for medicinal chemists. By tightly controlling the molecular weight (keeping it well under the Lipinski limit of 500 Da) and utilizing XLogP predictions to maintain lipophilicity between 2.0 and 4.0, researchers can fine-tune these scaffolds for optimal oral bioavailability and receptor-specific targeting. The integration of rigorous computational atom-additive models with self-validating RP-HPLC experimental protocols ensures a robust pipeline for the development of next-generation therapeutics.

References

  • PubChem. "Bicyclo[3.1.0]hexane - CID 67510". National Center for Biotechnology Information.[Link]

  • PubChem. "1,5-dimethylbicyclo[3.1.0]hexane - CID 565391". National Center for Biotechnology Information.[Link]

  • Lemmerhirt, J. P., et al. "Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure-Affinity Relationships." Molecules, 2022.[Link]

  • Organic Letters. "Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity". ACS Publications, 2024.[Link]

  • Kujawski, J., et al. "The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview". Computational Methods in Science and Technology, 2012.[Link]

  • Wang, R., Fu, Y., and Lai, L. "A New Atom-Additive Method for Calculating Partition Coefficients". Journal of Chemical Information and Computer Sciences, 1997. (Referenced via CDK API Documentation).[Link]

  • ChemBK. "Bicyclo(3.1.0)hexane, 4-methylene-1-(1-methylethyl)- (9CI) Request for Quotation". ChemBK Database, 2025.[Link]

Sources

Foundational

The Bicyclo[3.1.0]hexane Scaffold: A Privileged Core for Conformational Restriction in Modern Drug Discovery

Executive Summary & Thermodynamic Rationale In the pursuit of highly selective and metabolically stable therapeutics, minimizing the entropic penalty of drug-receptor binding is a paramount objective. The bicyclo[3.1.0]h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Thermodynamic Rationale

In the pursuit of highly selective and metabolically stable therapeutics, minimizing the entropic penalty of drug-receptor binding is a paramount objective. The bicyclo[3.1.0]hexane core has emerged as a privileged, conformationally restricted bioisostere for cyclohexanes, cyclopentanes, and ribose rings[1].

By fusing a cyclopropane ring to a cyclopentane system, the resulting bicyclic structure is locked into a highly specific puckered geometry. For instance, cis-bicyclo[3.1.0]hexane acts as a rigidified analog of cyclohexane, adopting a perpetual, slightly distorted "boat" conformation[1]. This rigidification provides three distinct pharmacological advantages:

  • Thermodynamic Efficiency: Pre-organizing the molecule into its bioactive conformation significantly reduces the loss of conformational entropy upon binding to the target protein.

  • Enhanced Selectivity: A rigid scaffold cannot easily adopt the alternative conformations required to bind off-target receptors.

  • Metabolic Stability: The constrained ring system often shields adjacent functional groups from enzymatic degradation or prevents unwanted in vivo isomerization[2].

This whitepaper explores the biological activity of the bicyclo[3.1.0]hexane core across three major therapeutic domains: A3 adenosine receptor (A3AR) nucleoside agonists, metabotropic glutamate receptor (mGluR) modulators, and metabolically stabilized bioisosteres.

(N)-Methanocarba Nucleosides: Locking the Pseudorotational Cycle

Endogenous adenosine activates four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. Achieving selectivity for the A3AR—a target implicated in cardioprotection, neuroprotection, and oncology—is notoriously difficult due to the flexibility of the natural ribose ring[3].

To solve this, researchers developed methanocarba nucleosides , replacing the oxygen-containing ribofuranose ring with a carbocyclic bicyclo[3.1.0]hexane system[3]. The position of the fused cyclopropane ring locks the pseudo-ribose moiety into either a "North" (N) or "South" (S) envelope conformation.

  • The (N)-methanocarba conformation precisely mimics the bioactive geometry preferred by the A3AR binding pocket[3].

  • Derivatives such as MRS7591 utilize this (N)-methanocarba core combined with specific N6-substitutions to achieve extraordinary A3AR affinity ( Ki​ = 10.9 nM at human A3AR) and act as nuanced partial agonists[4].

A3AR Signaling Pathway Visualization

When (N)-methanocarba agonists bind the A3AR, they trigger a Gαi/o​ protein-coupled cascade, leading to the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP.

A3AR_Signaling Agonist Methanocarba Agonist (e.g., MRS7591) A3AR A3 Adenosine Receptor (GPCR) Agonist->A3AR Binds & Activates Gi Gαi/o Protein (Activation) A3AR->Gi GDP/GTP Exchange AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (Downregulation) cAMP->PKA Decreases Activity

Fig 1. A3AR Gi-coupled signaling pathway inhibited by (N)-methanocarba agonists.

Protocol: Radioligand Binding Assay for A3AR Affinity

To validate the affinity of novel (N)-methanocarba analogs, a self-validating competitive radioligand binding assay is employed.

  • Rationale/Causality: By using a known high-affinity radioligand ( [125I]I−AB−MECA ), we can quantitatively measure the ability of the rigidified bicyclo[3.1.0]hexane test compound to displace it. The inclusion of a massive excess of unlabeled ligand in parallel wells establishes the Non-Specific Binding (NSB) baseline, ensuring the measured signal is strictly receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human A3AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 mins to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [125I]I−AB−MECA , and varying concentrations of the (N)-methanocarba test compound (1 pM to 10 µM) in assay buffer (Tris-HCl with 10 mM MgCl2​ to stabilize G-protein coupling).

  • NSB Control: In designated control wells, add 10 µM of unlabeled IB-MECA instead of the test compound to saturate all specific receptor sites.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Rigidified Amino Acids: mGlu2/3 Receptor Agonists

Beyond nucleosides, the bicyclo[3.1.0]hexane core is a cornerstone in central nervous system (CNS) drug design, specifically as a rigidified analog of L-glutamate[1].

The compound LY354740 (Eglumegad) —chemically known as (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid—is a highly potent, selective agonist for Group II metabotropic glutamate receptors (mGlu2 and mGlu3)[5][6].

  • Mechanistic Causality: L-glutamate is highly flexible. By embedding the amino and carboxylate pharmacophores onto the rigid bicyclo[3.1.0]hexane framework, LY354740 perfectly matches the spatial requirements of the mGlu2/3 orthosteric binding site. This results in exceptional potency ( EC50​ = 5 nM for mGlu2) and complete selectivity over Group I and Group III mGluRs[6].

Protocol: In Vitro Functional Assay for mGlu2/3 Activation (cAMP Inhibition)

Because mGlu2/3 receptors are Gi​ -coupled, agonist activity is measured by the compound's ability to inhibit forskolin-induced cAMP production.

  • Rationale/Causality: Forskolin directly activates adenylyl cyclase, artificially spiking intracellular cAMP to create a high, easily measurable baseline. A true mGlu2/3 agonist will suppress this spike. Using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a ratiometric readout that self-corrects for well-to-well volume variations and compound autofluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human mGlu2 or mGlu3 receptors into a 384-well microplate at 5,000 cells/well.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells to stimulate baseline adenylyl cyclase activity.

  • Agonist Treatment: Immediately add serial dilutions of LY354740 (or test compounds) ranging from 0.1 nM to 10 µM. Incubate for 30 minutes at 37°C.

  • Cell Lysis & TR-FRET Detection: Add the TR-FRET lysis buffer containing a cAMP-d2 conjugate (acceptor) and an anti-cAMP Cryptate antibody (donor).

  • Signal Acquisition: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorometer (excitation at 337 nm, emission at 620 nm and 665 nm). The reduction in the 665/620 ratio correlates with the suppression of cAMP, validating the functional agonism of the bicyclic compound.

Overcoming Metabolic Liabilities: The DGAT1 Inhibitor Case Study

The bicyclo[3.1.0]hexane core is also utilized purely as a structural bioisostere to rescue promising drug candidates from metabolic failure.

Diglyceride acyltransferase 1 (DGAT1) is a target for obesity treatment. Merck developed a potent benzimidazole-based DGAT1 inhibitor containing a cyclohexane carboxylic acid moiety[2]. However, in vivo, the cyclohexane ring suffered from rapid isomerization at the α -position of the carboxylic acid, generating active metabolites that complicated the pharmacokinetic profile and halted clinical advancement[2].

  • The Bicyclic Solution: By replacing the flexible cyclohexane moiety with the rigid bicyclo[3.1.0]hexane isostere, the resulting molecule (Compound 16) maintained its low nanomolar inhibition of human DGAT1. Crucially, the conformational lock provided by the fused cyclopropane ring completely prevented α -position isomerization during in vitro hepatocyte incubation and in vivo mouse models, rescuing the scaffold's viability[2].

Quantitative Data Summary

The table below summarizes the biological activity and structural rationale for key bicyclo[3.1.0]hexane-containing therapeutic agents.

Compound NameCore Structure VariantPrimary TargetAffinity / PotencyBiological Effect & Rationale
MRS7591 (N)-methanocarba nucleosideHuman A3AR Ki​ = 10.9 nMPartial Agonist: North-pucker lock mimics ribose bioactive state, enhancing selectivity[4].
LY354740 (Eglumegad) Bicyclo[3.1.0]hexanemGlu2 / mGlu3 EC50​ = 5 nM (mGlu2)Full Agonist: Rigidified L-glutamate analog; prevents binding to off-target mGluR subtypes[6].
Compound 16 (Merck) Bicyclo[3.1.0]hexaneDGAT1High (nM range)Enzyme Inhibitor: Bioisosteric replacement of cyclohexane prevents α -position isomerization[2].
APD371 Bicyclo[3.1.0]hexane (fused)CB2 ReceptorHigh (nM range)Agonist: Conformationally restricts the pyrazole-fused system for chronic pain management[1].

References

  • PharmaBlock. "Bicyclo[3.1.0]hexanes in Drug Discovery." PharmaBlock.
  • Tosh, D. K., et al. "Truncated (N)-Methanocarba Nucleosides as Partial Agonists at Mouse and Human A3 Adenosine Receptors: Affinity Enhancement by N6-(2-Phenylethyl) Substitution." Journal of Medicinal Chemistry, PubMed.
  • Melman, N., et al. "A New Synthetic Route to (North)-Methanocarba Nucleosides Designed as A3 Adenosine Receptor Agonists." The Journal of Organic Chemistry, ACS Publications.
  • Monn, J. A., et al. "Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors." Journal of Medicinal Chemistry, ACS Publications.
  • Kew, J. N. C., et al. "Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders." PMC.
  • Stepan, A. F., et al. "Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry: Bicyclo[3.1.0]hexane-Containing Drugs." CRC Press.

Sources

Exploratory

2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid: A Conformationally Constrained Scaffold in Amino Acid Analog Design and mGluR Pharmacology

Introduction: The Logic of Conformational Constraint In neuropharmacology, the endogenous neurotransmitter L-glutamate is highly flexible, capable of adopting multiple conformations to bind across eight distinct metabotr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Logic of Conformational Constraint

In neuropharmacology, the endogenous neurotransmitter L-glutamate is highly flexible, capable of adopting multiple conformations to bind across eight distinct metabotropic glutamate receptor (mGluR) subtypes and various ionotropic receptors. This flexibility presents a significant hurdle in drug development: designing a ligand that is highly selective for a single receptor subtype to minimize off-target side effects.

To solve this, medicinal chemists employ conformational constraint . By embedding the glutamate pharmacophore (an α -amino acid and a distal carboxylic acid) into a rigid bicyclic framework, the molecule is locked into a specific 3D geometry. The bicyclo[3.1.0]hexane system has emerged as the premier scaffold for this purpose. Specifically, serves as the critical synthetic precursor. The fused cyclopropane and cyclopentanone rings restrict the torsion angles ( τ1​ and τ2​ ) between the functional groups, perfectly mimicking the folded, bioactive conformation required to selectively activate Group II mGluRs (mGluR2 and mGluR3).

Pioneering research, notably driven by teams at Taisho Pharmaceutical Co., Ltd. in Japan, has demonstrated that functionalizing this exact scaffold leads to exceptionally potent, systemically active neurotherapeutics used in the study of anxiety, depression, and schizophrenia.

Chemical Profile & Structural Causality

The utility of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid lies in its bifunctional nature:

  • The 6-Carboxylic Acid: Mimics the distal γ -carboxyl group of glutamate. The cyclopropane ring dictates its exact spatial trajectory, preventing the molecule from binding to Group I or Group III mGluRs.

  • The 2-Oxo Group (Ketone): This is not merely a structural feature; it is a precise electrophilic handle. The ketone is required to install the α -amino acid moiety via a stereoselective Bucherer-Bergs or Strecker reaction. The V-shaped fold of the bicyclic core forces incoming nucleophiles to attack from the less sterically hindered exo face, guaranteeing the correct stereochemistry for receptor binding.

Synthetic Methodology: Constructing the Scaffold

The synthesis of the 2-oxobicyclo[3.1.0]hexane core relies on an intramolecular cyclopropanation of a diazo intermediate. This method is preferred over retro-Diels-Alder approaches due to its high scalability and stereocontrol.

Synthetic_Workflow SM Starting Material (Cyclopentenone) Diazo Diazo Transfer (Tosyl Azide, Et3N) SM->Diazo Step 1 Cyclo Intramolecular Cyclopropanation (Rh2(OAc)4 Catalyst) Diazo->Cyclo Step 2 Inter 2-Oxobicyclo[3.1.0]hexane Ester Intermediate Cyclo->Inter Step 3 Hydro Ester Hydrolysis (LiOH, THF/H2O) Inter->Hydro Step 4 Prod 2-Oxobicyclo[3.1.0]hexane- 6-carboxylic acid Hydro->Prod Final Step

Synthetic workflow for 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid via cyclopropanation.

Protocol 1: Self-Validating Synthesis of the Scaffold and Conversion to LY354740

This protocol details the conversion of the 2-oxo scaffold into the active amino acid analog.

Step 1: Hydantoin Formation (Bucherer-Bergs Reaction)

  • Procedure: Dissolve 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in a 1:1 mixture of EtOH/H₂O. Add (NH₄)₂CO₃ (4.0 eq) and KCN (2.0 eq). Heat the sealed vessel to 60°C for 18 hours.

  • Causality: The 2-oxo group undergoes nucleophilic attack by ammonia to form an imine, followed by cyanide addition. The rigid V-shape of the bicyclic core forces the cyanide to attack exclusively from the exo face. This stereochemical control is non-negotiable, as only the (1S,2S,5R,6S) isomer binds mGluR2/3.

  • Validation: Isolate the spiro-hydantoin precipitate. Perform 2D NOESY NMR. The absence of cross-peaks between the hydantoin NH and the cyclopropane protons confirms 100% exo facial selectivity. If endo products are detected, the batch must be discarded.

Step 2: Hydantoin Hydrolysis

  • Procedure: Suspend the validated hydantoin in 3N NaOH and reflux for 24 hours. Neutralize with HCl to pH 7.

  • Causality: Harsh alkaline conditions are required to cleave the highly stable hydantoin ring into the free α -amino acid without epimerizing the delicate C6 stereocenter.

  • Validation: Purify via Dowex 50WX8 cation-exchange chromatography (eluting with 10% pyridine). Confirm final purity (>98%) via LC-MS. The resulting compound is the constrained analog LY354740.

Pharmacological Application: Group II mGluR Targeting

Once the 2-oxo scaffold is converted into an amino acid (e.g., LY354740 or its fluorinated/oxo derivatives), it acts as a highly selective agonist at Group II mGluRs. These receptors are localized presynaptically and are coupled to G i/o​ proteins.

mGluR_Pathway Agonist Constrained Agonist (Bicyclo[3.1.0]hexane analog) Receptor mGluR2 / mGluR3 (Venus Flytrap Domain) Agonist->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Alpha-i Subunit SecondMsgr Decreased cAMP Levels Effector->SecondMsgr Reduces ATP conversion Outcome Reduced Glutamate Release (Presynaptic Inhibition) SecondMsgr->Outcome PKA Downregulation

Group II mGluR signaling pathway modulated by constrained bicyclo[3.1.0]hexane agonists.

Structure-Activity Relationship (SAR) Data

Modifying the bicyclo[3.1.0]hexane core (derived from the oxo-scaffold) dramatically alters pharmacodynamics. demonstrated that introducing fluorine atoms or additional oxo groups drastically improves both binding affinity and oral bioavailability.

Table 1: SAR of Constrained Bicyclo[3.1.0]hexane Analogs

CompoundCore SubstitutionmGluR2 EC₅₀ (nM)mGluR3 EC₅₀ (nM)Oral Activity (ED₅₀, mg/kg)*
LY354740 None (Parent)18.3 ± 1.662.8 ± 12.0>100.0
(+)-7 (MGS0008) 3-Fluoro29.4 ± 3.345.4 ± 8.45.1
(-)-11 6-Fluoro16.6 ± 5.680.9 ± 31.0N/A
(+)-14 (MGS0028) 6-Fluoro-4-oxo0.57 ± 0.102.07 ± 0.400.30

*Oral activity measured via inhibition of PCP-induced hyperactivity in murine models. Data synthesized from Nakazato et al.

Causality in SAR: The addition of the 4-oxo group in MGS0028 alters the electron distribution and introduces a hydrogen-bond acceptor that interacts intimately with the hydration sphere of the mGluR2 Venus Flytrap domain. This drops the EC₅₀ into the sub-nanomolar range and increases oral bioavailability by over 300-fold compared to the unsubstituted parent compound.

Experimental Validation: In Vitro Functional Assays

To validate the efficacy of analogs synthesized from the 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid scaffold, a functional cAMP inhibition assay must be performed.

Protocol 2: Self-Validating mGluR2/3 cAMP Inhibition Assay

Step 1: Cell Culture & Preparation

  • Culture CHO (Chinese Hamster Ovary) cells stably expressing human mGluR2 or mGluR3 in DMEM supplemented with 10% dialyzed FBS. Plate at 10,000 cells/well in a 384-well plate.

Step 2: Forskolin Stimulation & Agonist Incubation

  • Procedure: Treat cells simultaneously with 10 µM Forskolin and varying concentrations (0.01 nM to 10 µM) of the synthesized bicyclic agonist. Incubate for 30 minutes at 37°C.

  • Causality: Because Group II mGluRs are G i/o​ coupled, their activation inhibits adenylyl cyclase. To measure this inhibition, baseline cAMP must first be artificially elevated. Forskolin directly activates adenylyl cyclase; the subsequent dose-dependent reduction in cAMP directly correlates to the agonist's potency.

Step 3: Detection & Internal Validation

  • Procedure: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Validation (The Self-Validating Control): Every plate must include three controls:

    • Basal Control: Buffer only (establishes minimum cAMP).

    • Stimulated Control: 10 µM Forskolin only (establishes maximum cAMP, 100% signal).

    • Reference Control: 10 µM Forskolin + 1 µM LY354740 (validates assay sensitivity; must show >80% inhibition of the stimulated control). If the reference control fails, the assay plate is rejected.

References

  • Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. Nakazato, A., et al. Journal of Medicinal Chemistry, 2000, 43(25), 4893-4909.[Link]

  • Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors. Monn, J. A., et al. Journal of Medicinal Chemistry, 1999, 42(6), 1027-1040.[Link]

  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Qiu, X.-L., et al. Tetrahedron Letters, 2004, 45(39), 7261-7264.[Link]

Foundational

A Technical Guide to the Therapeutic Targeting of Group II Metabotropic Glutamate Receptors with 2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives

Foreword: The Strategic Imperative for Novel Neuromodulators In the landscape of modern drug discovery, particularly within the complex domain of neuroscience, the pursuit of novel chemical scaffolds that offer enhanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative for Novel Neuromodulators

In the landscape of modern drug discovery, particularly within the complex domain of neuroscience, the pursuit of novel chemical scaffolds that offer enhanced selectivity and potency is paramount. The 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid framework represents a significant advancement in the design of conformationally restricted glutamate analogs. This guide provides an in-depth exploration of the therapeutic potential of derivatives based on this scaffold, with a primary focus on their well-established role as agonists of group II metabotropic glutamate receptors (mGluRs). We will dissect the underlying pharmacology, delineate the associated signaling pathways, and provide robust experimental protocols for the evaluation of these compounds, thereby equipping researchers and drug development professionals with the critical knowledge to advance this promising class of molecules towards clinical realization.

The Rise of Bicyclo[3.1.0]hexane Scaffolds in Drug Discovery

The bicyclo[3.1.0]hexane core is a conformationally constrained bioisostere of cyclohexane.[1] Its rigid, puckered boat-like conformation provides a fixed spatial arrangement of substituents, which can lead to tighter binding to target proteins, improved metabolic stability, and enhanced selectivity compared to more flexible alicyclic systems.[1] This structural motif has been successfully employed in the development of various therapeutic agents, including cannabinoid receptor agonists and inhibitors of diacylglycerol acyltransferase (DGAT1).[1] The introduction of a 2-oxo functional group and a 6-carboxylic acid moiety, often in combination with an amino group at the 2-position, has proven to be a particularly fruitful strategy for targeting excitatory amino acid receptors.

Primary Therapeutic Target: Group II Metabotropic Glutamate Receptors (mGluR2 and mGluR3)

The most extensively characterized therapeutic targets for 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid derivatives are the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[2][3] These G-protein coupled receptors (GPCRs) are predominantly expressed in the central nervous system and play a crucial role in modulating glutamatergic neurotransmission.

Rationale for Targeting Group II mGluRs

Dysregulation of glutamate signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Excessive glutamate release can lead to excitotoxicity, while diminished glutamatergic function can contribute to cognitive deficits. Group II mGluRs are primarily localized presynaptically, where they act as autoreceptors to inhibit glutamate release.[4] Agonism of these receptors, therefore, represents a promising therapeutic strategy for conditions characterized by glutamate hyperactivity, such as:

  • Schizophrenia: Derivatives like (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) and its 4-oxo analog, (+)-14 (MGS0028), have shown potent antipsychotic effects in animal models by attenuating phencyclidine (PCP)-induced behaviors that mimic symptoms of schizophrenia.[2][3]

  • Anxiety Disorders: The anxiolytic potential of group II mGluR agonists has been demonstrated in preclinical models.[2]

  • Drug Addiction: By modulating glutamate levels in key reward circuits, these compounds may have utility in treating substance use disorders.[2]

Key Derivatives and Structure-Activity Relationships (SAR)

The development of potent and selective group II mGluR agonists from the 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid scaffold has been guided by extensive structure-activity relationship studies.

Compound IDModifications to Bicyclo[3.1.0]hexane CoremGluR2 Ki (nM)mGluR3 Ki (nM)Reference
(+)-4 (LY354740) 2-amino, 6-carboxy23.4 ± 7.153.5 ± 13[3]
(+)-14 (MGS0028) 2-amino, 6-fluoro, 4-oxo, 2,6-dicarboxy0.570 ± 0.102.07 ± 0.40[2][3]
(-)-11 2-amino, 6-fluoro, 2,6-dicarboxy16.6 ± 5.680.9 ± 31[3]

Key SAR insights include:

  • The introduction of a carbonyl group at the C4 position, as seen in (+)-14, can significantly enhance agonist activity.[3] This modification may subtly alter the conformation of the crucial amino and carboxylic acid groups, leading to a more favorable interaction with the receptor binding pocket.[3]

  • Fluorination at the C6 position has also been shown to modulate potency and oral activity.[3]

Signaling Pathway of Group II mGluR Agonists

Upon activation by an agonist, mGluR2 and mGluR3 couple to the Gαi/o family of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP ultimately leads to the inhibition of voltage-gated calcium channels and a subsequent decrease in the release of glutamate from the presynaptic terminal.

mGluR_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Agonist 2-Oxobicyclo[3.1.0]hexane Derivative (Agonist) mGluR mGluR2/3 Agonist->mGluR Binds G_protein Gαi/oβγ mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Inhibits conversion ATP ATP VGCC Voltage-Gated Ca²⁺ Channel cAMP->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Blocks influx Glutamate_vesicle Glutamate Vesicle Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Reduced Glutamate Glutamate Postsynaptic_receptor Postsynaptic Glutamate Receptors Glutamate->Postsynaptic_receptor Reduced Activation

Figure 1: Signaling pathway of group II mGluR agonists.

Other Potential Therapeutic Targets for the Bicyclo[3.1.0]hexane Scaffold

While group II mGluRs are the most prominent targets for the 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid derivatives, the broader bicyclo[3.1.0]hexane scaffold has shown utility in targeting other proteins, suggesting potential avenues for future drug development.

  • Adenosine A3 Receptors: Bicyclo[3.1.0]hexane-based nucleosides have been synthesized and evaluated as ligands for the adenosine A3 receptor, a promising target for inflammation and cancer.[5][6]

  • Influenza Neuraminidase: Derivatives of the bicyclo[3.1.0]hexane scaffold have been designed as mimics of sialic acid in a distorted boat conformation to inhibit influenza neuraminidase, showing micromolar inhibition against H5N1 and H9N2 subtypes.[7]

  • Hypoglycemic Agents: exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and its related compounds have been investigated as oral hypoglycemic agents.[8]

Experimental Protocols for Target Validation and Compound Characterization

The following protocols provide a framework for the in vitro and in vivo evaluation of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid derivatives as group II mGluR agonists.

In Vitro Characterization

4.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compounds for mGluR2 and mGluR3.

  • Methodology:

    • Prepare cell membranes from CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.

    • Incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]-LY354740) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

4.1.2. Functional Assays: cAMP Measurement

  • Objective: To determine the functional agonist activity (EC50) of the test compounds at mGluR2 and mGluR3.

  • Methodology:

    • Plate CHO or HEK293 cells expressing mGluR2 or mGluR3 in a suitable assay plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Generate a dose-response curve and calculate the EC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Synthesized 2-Oxobicyclo[3.1.0]hexane Derivative Binding_Assay Radioligand Binding Assay (mGluR2 & mGluR3) Start->Binding_Assay Functional_Assay cAMP Functional Assay (mGluR2 & mGluR3) Start->Functional_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value EC50_Value Determine EC50 (Functional Potency) Functional_Assay->EC50_Value Selectivity Assess Selectivity vs. other mGluR subtypes Ki_Value->Selectivity EC50_Value->Selectivity PK_Studies Pharmacokinetic Studies (Oral Bioavailability, BBB Penetration) Selectivity->PK_Studies Efficacy_Models Animal Models of Disease (e.g., PCP-induced hyperactivity for schizophrenia) PK_Studies->Efficacy_Models ED50_Value Determine ED50 (In Vivo Efficacy) Efficacy_Models->ED50_Value Toxicity Toxicology Studies ED50_Value->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

Figure 2: Experimental workflow for the evaluation of 2-oxobicyclo[3.1.0]hexane derivatives.

In Vivo Characterization

4.2.1. Pharmacokinetic Studies

  • Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds, including oral bioavailability and brain penetration.

  • Methodology:

    • Administer the test compound to rodents (e.g., rats, mice) via intravenous and oral routes.

    • Collect blood and brain tissue samples at various time points.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key pharmacokinetic parameters (e.g., half-life, Cmax, AUC, bioavailability, brain-to-plasma ratio).

4.2.2. Preclinical Efficacy Models

  • Objective: To evaluate the therapeutic efficacy of the compounds in animal models relevant to the target indication.

  • Example (Schizophrenia):

    • PCP-Induced Hyperactivity:

      • Acclimate rodents to the testing environment.

      • Administer the test compound or vehicle.

      • After a pre-treatment period, administer phencyclidine (PCP) to induce hyperlocomotion.

      • Measure locomotor activity using automated activity monitors.

      • Determine the dose of the test compound that produces a 50% reduction in PCP-induced hyperactivity (ED50).

Conclusion and Future Directions

The 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid scaffold has proven to be a highly valuable template for the design of potent and selective group II metabotropic glutamate receptor agonists. The conformational rigidity imparted by the bicyclic core is a key determinant of the impressive pharmacological profiles of these compounds. The extensive research into derivatives such as LY354740 and MGS0028 has laid a strong foundation for their continued development as potential treatments for schizophrenia and other CNS disorders.

Future research in this area should focus on:

  • Optimizing Drug-like Properties: Further medicinal chemistry efforts to improve pharmacokinetic profiles, particularly oral bioavailability and brain penetration, will be crucial for clinical success.

  • Exploring Additional Therapeutic Indications: Given the widespread role of group II mGluRs in the CNS, the therapeutic potential of these compounds in other disorders, such as depression and neurodegenerative diseases, warrants investigation.

  • Investigating Allosteric Modulation: The development of positive or negative allosteric modulators (PAMs or NAMs) targeting mGluR2/3 could offer a more nuanced approach to receptor modulation with a potentially lower risk of side effects compared to orthosteric agonists.

This guide has provided a comprehensive overview of the therapeutic landscape for 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid derivatives. By understanding the key targets, associated pathways, and robust evaluation methodologies, researchers are well-positioned to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Nakazato, A., et al. (2000). Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. Journal of Medicinal Chemistry, 43(25), 4893-4909. [Link]

  • Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed, 11123991. [Link]

  • Gutsell, E. S., et al. (1972). exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. PubMed, 5020163. [Link]

  • Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. [Link]

  • Liu, R., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]

  • NextSDS. (n.d.). 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Monn, J. A., et al. (1999). Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0] hexane-2,6-dicarboxylic acid (LY354740): identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors. PubMed, 10089053. [Link]

  • Zonta, C., et al. (2016). Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold. Organic & Biomolecular Chemistry, 14(28), 6842-6851. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract The bicyclo[3.1.0]hexane framework is a conformationally constrained scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of modulators for metabotropic glutam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bicyclo[3.1.0]hexane framework is a conformationally constrained scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of modulators for metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive review of the literature on 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. While direct literature on the parent compound is limited, this guide synthesizes information from related structures to propose synthetic strategies and discuss the known chemical properties. A significant focus is placed on the synthesis and pharmacological characterization of its amino and fluoro-substituted analogs, which have shown potent and selective agonist activity at group II mGluRs. This document is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane core structure serves as a rigid analog of cyclohexane, locking the six-membered ring into a boat-like conformation.[1] This conformational rigidity is a powerful tool in drug design, as it can pre-organize pharmacophoric elements into a specific spatial arrangement, leading to enhanced binding affinity and selectivity for a target protein.[1] In the context of neuroscience, this scaffold has been instrumental in the development of potent and selective ligands for metabotropic glutamate receptors (mGluRs), which are crucial for modulating synaptic transmission and neuronal excitability.[2][3] The 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid framework, in particular, provides a key structural motif for probing the ligand-binding domains of these receptors.

Synthesis of the Bicyclo[3.1.0]hexane Core

The construction of the bicyclo[3.1.0]hexane ring system is a critical first step in accessing the target molecule and its derivatives. Several synthetic strategies have been employed, with intramolecular cyclopropanation being a prominent and effective method.[4][5]

Intramolecular Cyclopropanation of Diazoketones

A common and versatile approach involves the transition-metal-catalyzed decomposition of a suitably functionalized diazoketone derived from a cyclopentene precursor. Rhodium(II) acetate is a frequently used catalyst for this transformation.

Experimental Protocol: Rhodium-Catalyzed Intramolecular Cyclopropanation

  • Preparation of the Diazoketone Precursor:

    • Start with a commercially available cyclopentene derivative, such as ethyl 2-cyclopentene-1-acetate.

    • Convert the ester to the corresponding carboxylic acid via saponification (e.g., using LiOH in THF/water).

    • Activate the carboxylic acid, for example, by conversion to the acid chloride using oxalyl chloride or thionyl chloride.

    • React the acid chloride with diazomethane (generated in situ or from a stable precursor like (trimethylsilyl)diazomethane) to yield the α-diazoketone. Extreme caution must be exercised when working with diazomethane as it is explosive and toxic.

  • Cyclopropanation Reaction:

    • Dissolve the α-diazoketone in a suitable anhydrous solvent, such as dichloromethane or toluene.

    • Add a catalytic amount of a rhodium(II) catalyst, for example, rhodium(II) acetate dimer (Rh₂(OAc)₄), typically 0.5-2 mol%.

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the evolution of nitrogen gas and by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is concentrated in vacuo, and the crude product is purified by column chromatography on silica gel to afford the ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate.

Causality Behind Experimental Choices:

  • Choice of Catalyst: Rhodium(II) catalysts are highly efficient for carbene transfer reactions from diazo compounds, leading to clean and high-yielding cyclopropanation.[6]

  • Solvent: Anhydrous solvents are crucial to prevent quenching of the intermediate metal carbene and other side reactions.

  • Temperature: The reaction is often carried out at or slightly above room temperature to ensure a controlled rate of nitrogen evolution and prevent runaway reactions.

Alternative Synthetic Routes

Other methods for constructing the bicyclo[3.1.0]hexane skeleton include the Simmons-Smith cyclopropanation of cyclopentenes and various cycloaddition reactions.[7][8] The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Introduction of the 2-Oxo Functionality and Carboxylic Acid

Proposed Synthetic Pathway:

G cluster_0 Synthesis of the Core Scaffold cluster_1 Final Product Formation Cyclopentene Derivative Cyclopentene Derivative Diazoketone Diazoketone Cyclopentene Derivative->Diazoketone 1. Acid formation 2. Acyl chloride formation 3. Reaction with diazomethane Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate Diazoketone->Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate Rh₂(OAc)₄ catalyst 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate->2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid Acid or base hydrolysis (e.g., HCl or LiOH) G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron mGluR2/3 Group II Metabotropic Glutamate Receptors (mGluR2/3) Glutamate_Release Reduced Glutamate Release mGluR2/3->Glutamate_Release Inhibition of Adenylyl Cyclase (decreased cAMP) Neuronal_Excitability Decreased Neuronal Excitability mGluR2/3->Neuronal_Excitability Modulation of Ion Channels 2-Oxobicyclo_Derivative 2-Amino-bicyclo[3.1.0]hexane -2,6-dicarboxylic Acid Derivative (e.g., LY354740) 2-Oxobicyclo_Derivative->mGluR2/3 Agonist Binding

Sources

Foundational

Technical Guide: Safety and Toxicity Data for Bicyclo[3.1.0]hexane Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The incorporation of the bicyclo[3.1.0]hexane scaffold into small-molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The incorporation of the bicyclo[3.1.0]hexane scaffold into small-molecule drug candidates represents a sophisticated strategy in modern medicinal chemistry to optimize both pharmacodynamics and safety profiles. As a conformationally constrained bioisostere of cyclohexane, this bicyclic system restricts molecular flexibility, thereby enhancing target affinity while systematically mitigating off-target toxicity 1. This technical guide provides an in-depth analysis of the safety, toxicity, and pharmacological data associated with bicyclo[3.1.0]hexane compounds, focusing on their mechanistic advantages, preclinical safety profiles, and the rigorous experimental protocols required for their validation.

Mechanistic Rationale: Conformational Restriction and Target Selectivity

In drug design, molecular flexibility often correlates with promiscuity, leading to off-target binding and subsequent toxicity. Cyclohexane predominantly adopts a thermodynamically stable chair conformation but remains highly flexible. The cis-bicyclo[3.1.0]hexane system, however, utilizes a fused cyclopropane ring to lock the six-membered ring into a puckered, perpetual boat-like conformation 1.

The Causality of Safety: This rigidification eliminates the entropic penalty typically incurred upon target binding. More importantly, by pre-organizing the spatial orientation of functional groups, the molecule is sterically hindered from adopting the alternative conformations required to bind to off-target receptors 1. This structural constraint is the fundamental driver behind the exceptional safety profiles observed in several bicyclo[3.1.0]hexane clinical candidates. The scaffold achieves this without a significant increase in molecular weight and only a modest elevation in lipophilicity, maintaining favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties [[1]]().

Pharmacological Safety Profiles of Key Candidates

mGlu2/3 Agonists: Eglumegad (LY354740)

Eglumegad (LY354740) is a potent, highly selective, and orally active agonist for group II metabotropic glutamate receptors (mGlu2/3), developed primarily for anxiety and drug addiction 1, 2. Structurally, it is a rigidified analog of L-glutamate.

  • Toxicity and Side-Effect Profile: In preclinical models, LY354740 demonstrated profound anxiolytic efficacy without the severe side effects characteristic of traditional benzodiazepines (e.g., diazepam). Acute administration of LY354740 did not produce sedation, deficits in neuromuscular coordination, or memory impairment, even at doses 100- to 1000-fold higher than the efficacious dose [[2]](). Early clinical data in human anxiety models corroborated this safety profile, confirming the absence of sedative side effects 3.

  • Excitotoxicity Limitations: While highly safe regarding behavioral toxicity, selective activation of group II mGluRs with LY354740 does not prevent NMDA-induced excitotoxic neuronal death or hypoxic-ischemic neuronal death in vitro or in vivo 4.

A3 Adenosine Receptor Ligands

The substitution of a flexible furanose ring with a rigid bicyclo[3.1.0]hexane scaffold—known as the (N)-methanocarba modification—has been pivotal in developing highly selective A3 adenosine receptor (A3AR) agonists 5.

  • Safety Profile: A3AR is overexpressed in inflammatory and cancer cells but has low expression in healthy tissues, making it an excellent target for minimizing systemic toxicity 5. Bicyclo[3.1.0]hexane-based nucleosides exhibit high A3R selectivity, and functional assays (e.g., P2Y1R assays) demonstrate a complete lack of off-target activity 5.

Neuropeptide Y (NPY) Y1 Antagonists

Bicyclo[3.1.0]hexanylpiperazines have been developed as noncompetitive NPY Y1 antagonists for obesity treatment [[6]]().

  • Safety Profile: These compounds display excellent oral bioavailability (up to 80% in rats) and good brain penetration without overt behavioral toxicity 6. The scaffold acts as a successful isosteric replacement for cyclohexane, maintaining efficacy while optimizing the pharmacokinetic and safety profile [[6]]().

Chemical Handling and Preclinical Toxicity of Building Blocks

While final drug candidates exhibit high safety margins, the raw bicyclo[3.1.0]hexane building blocks used in synthesis require strict handling protocols due to their inherent chemical reactivity. For instance, Bicyclo[3.1.0]hexane-3-carboxylic acid is classified under the Globally Harmonized System (GHS) as a severe irritant, causing skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) 7. Similarly, bicyclo[3.1.0]hexane-3-carbaldehyde is a flammable liquid (H226) that causes specific target organ toxicity upon single exposure (H336, central nervous system depression) 8.

Data Presentation

Table 1: Comparative Safety and Toxicity Profiles of Bicyclo[3.1.0]hexane Derivatives
Compound ClassRepresentative DrugTargetPrimary EfficacyKey Safety / Toxicity Findings
mGlu2/3 Agonist LY354740 (Eglumegad)mGlu2/3AnxiolyticNo sedation or motor impairment at 1000x dose; lacks excitotoxicity protection.
A3 Receptor Ligand (N)-methanocarba nucleosidesA3ARAnti-inflammatoryHigh target selectivity; zero off-target P2Y1R activity.
NPY Y1 Antagonist Bicyclo[3.1.0]hexanylpiperazineNPY Y1Anti-obesity80% oral bioavailability; good brain penetration; safe behavioral profile.
Table 2: GHS Hazard Classifications for Bicyclo[3.1.0]hexane Precursors
Chemical PrecursorGHS Hazard CodesPrimary Toxicity / Safety ConcernRequired PPE / Handling
Bicyclo[3.1.0]hexane-3-carboxylic acid H315, H318, H335Severe eye damage, skin/respiratory irritationFume hood, safety goggles, nitrile gloves
Bicyclo[3.1.0]hexane-3-carbaldehyde H226, H315, H319, H336Flammable liquid, CNS depression (single exposure)Flammables cabinet, grounding, respirator

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that safety must be empirically validated through robust, self-controlled experimental designs.

Protocol 1: High-Throughput Radioligand Binding & Off-Target Screening

Purpose: To validate the target selectivity of novel bicyclo[3.1.0]hexane analogs and quantify the reduction in off-target binding.

  • Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., human mGlu2 or A3AR). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., [3H]-LY341495 for mGlu2), and varying concentrations of the bicyclo[3.1.0]hexane test compound (10 pM to 10 µM).

  • Non-Specific Binding (NSB) Control: Define NSB by incubating parallel wells with a massive excess (10 µM) of an unlabelled reference ligand. Causality: This self-validates the assay by ensuring the radioligand signal is specific to the receptor pocket, not lipid partitioning.

  • Filtration and Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Off-Target Panel: Repeat the assay against a panel of 50+ GPCRs and ion channels to confirm the >100-fold selectivity window afforded by the rigidified scaffold.

Protocol 2: In Vivo Behavioral Toxicity & Motor Coordination Assessment

Purpose: To confirm that the efficacy of bicyclo[3.1.0]hexane compounds does not induce sedative or motor-impairing toxicity.

  • Subject Preparation: Acclimate adult male Sprague-Dawley rats to the testing facility for 7 days.

  • Dosing Paradigm: Administer the test compound, vehicle (negative control), and diazepam (positive control for sedation) via oral gavage. Use doses ranging from 1x to 1000x the established ED50.

  • Elevated Plus Maze (Efficacy Validation): 60 minutes post-dose, place the rat in the center of the maze. Record the time spent in the open vs. closed arms. Causality: Increased time in open arms validates target engagement (anxiolysis) before toxicity testing.

  • Rotarod Test (Motor Toxicity): Immediately following the maze, place the rat on a rotating rod accelerating from 4 to 40 rpm over 5 minutes. Record the latency to fall. Causality: A decrease in latency indicates cerebellar/motor toxicity. Bicyclo[3.1.0]hexane compounds should show no significant difference from the vehicle, whereas diazepam will show a marked deficit.

  • Data Analysis: Calculate a therapeutic index (TI) as the ratio of the Rotarod TD50 (Toxic Dose 50%) to the EPM ED50.

Visualizations

Pathway LY LY354740 (Bicyclo[3.1.0]hexane) mGluR mGlu2/3 Receptor (Presynaptic) LY->mGluR Selective Agonism cAMP cAMP Production (Inhibited) mGluR->cAMP Gi/o Protein Coupling Glut Glutamate Release (Attenuated) cAMP->Glut Downregulation Anx Anxiolytic Effect (Zero Sedation Toxicity) Glut->Anx Normalizes Synaptic Tone

Figure 1: Mechanism of action for LY354740, demonstrating anxiolytic efficacy without sedative toxicity.

Workflow Synth Synthesis of Bicyclo[3.1.0]hexane Bind Radioligand Binding Assays Synth->Bind Target Affinity OffT Off-Target Toxicity Screen Bind->OffT Selectivity >100x InVivo In Vivo Behavioral Safety Models OffT->InVivo Clean Profile Lead Lead Selection (High Efficacy, Low Toxicity) InVivo->Lead High Therapeutic Index

Figure 2: Self-validating preclinical safety screening workflow for bicyclo[3.1.0]hexane compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid Methyl Ester via Rhodium-Catalyzed Cyclopropanation

Introduction and Strategic Rationale The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern drug discovery, frequently utilized to conformationally restrict amino acids and other pharmacophores. Spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern drug discovery, frequently utilized to conformationally restrict amino acids and other pharmacophores. Specifically, functionalized 2-oxobicyclo[3.1.0]hexanes serve as critical intermediates in the synthesis of potent Group II metabotropic glutamate receptor (mGluR) agonists and highly selective neurological agents[1].

This application note details a highly optimized, self-validating protocol for the synthesis of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid methyl ester . The methodology leverages a transition-metal-catalyzed [2+1] cycloaddition between 2-cyclopenten-1-one and methyl diazoacetate[2]. By utilizing dirhodium tetraacetate ( Rh2​(OAc)4​ ) as the catalyst, this protocol ensures maximum chemoselectivity and high yields while mitigating the inherent risks and side reactions associated with diazo compounds.

Mechanistic Causality & Reaction Design

The transformation relies on the controlled decomposition of methyl diazoacetate by a transition metal to form a highly electrophilic metal carbenoid intermediate, which subsequently undergoes a stereoselective concerted [2+1] cycloaddition with the alkene[2].

Expert Insights on Experimental Choices:
  • Catalyst Selection ( Rh2​(OAc)4​ vs. Copper salts): 2-Cyclopenten-1-one is an electron-deficient alkene, making it a poor nucleophile for carbenoid trapping. Rh2​(OAc)4​ generates a highly electrophilic rhodium carbenoid that effectively overcomes this electronic mismatch, whereas standard copper catalysts (e.g., Cu(acac)2​ ) often result in sluggish conversion and poor yields.

  • Syringe Pump Addition (The "Steady-State" Principle): The most competitive side reaction is the bimolecular dimerization of the rhodium carbenoid with unreacted methyl diazoacetate to form dimethyl maleate and fumarate. By adding the diazo compound via a syringe pump over 4–6 hours, its steady-state concentration remains negligible, kinetically favoring the desired cross-cycloaddition.

  • Thermal Control: Conducting the reaction at ambient temperature ( 25∘C ) in dichloromethane (DCM) strikes the optimal balance. Elevated temperatures accelerate diazo decomposition but drastically increase dimerization and decrease the exo/endo diastereoselectivity.

Mechanism A Methyl Diazoacetate + Rh2(OAc)4 B Electrophilic Rhodium Carbenoid A->B - N2 (Gas) D Concerted [2+1] Cycloaddition B->D C 2-Cyclopenten-1-one (Electron-Deficient) C->D E 2-Oxobicyclo[3.1.0]hexane-6- carboxylic acid methyl ester D->E Stereoselective Pathway

Figure 1: Mechanistic pathway of the Rh(II)-catalyzed cyclopropanation of 2-cyclopenten-1-one.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/diastereoselectivity, validating the chosen protocol.

EntryCatalyst (mol%)SolventTemp (°C)Addition Time (h)Yield (%)exo:endo Ratio
1 Cu(acac)2​ (5%)Toluene802.042%1.5 : 1
2 Rh2​(OAc)4​ (1%)DCM250.558%2.0 : 1
3 Rh2​(OAc)4​ (1%) DCM 25 5.0 87% 2.5 : 1
4 Rh2​(OAc)4​ (1%)Hexane255.071%2.2 : 1

Note: Entry 3 represents the optimized conditions utilized in the protocol below. The exo-isomer is typically the major thermodynamic product.

Experimental Protocol

Materials and Reagents
  • 2-Cyclopenten-1-one: 10.0 mmol (821 mg), freshly distilled.

  • Methyl diazoacetate: 15.0 mmol (1.50 g, ~90% purity in toluene). Caution: Toxic and potentially explosive. Handle exclusively in a well-ventilated fume hood.[2]

  • Dirhodium tetraacetate ( Rh2​(OAc)4​ ): 0.1 mmol (44 mg, 1 mol%).

  • Dichloromethane (DCM): 30 mL, anhydrous.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Add Rh2​(OAc)4​ (44 mg) and anhydrous DCM (20 mL) to the flask.

  • Add 2-cyclopenten-1-one (821 mg) to the green suspension. Stir at 25°C under an argon atmosphere.

Step 2: Diazo Addition (Critical Step)

  • In a separate dry vial, dilute methyl diazoacetate (1.50 g) with anhydrous DCM (10 mL).

  • Draw the solution into a gas-tight glass syringe and mount it on a programmable syringe pump.

  • Introduce the syringe needle through a rubber septum into the reaction flask. Set the addition rate to 2.0 mL/h (total addition time ~5 hours).

  • Self-Validation Check: Observe the reaction mixture. Steady, controlled bubbling of nitrogen gas ( N2​ ) indicates active carbenoid formation. If bubbling stops prematurely, catalyst poisoning may have occurred.

Step 3: Reaction Monitoring and Quenching

  • Once the addition is complete, allow the reaction to stir for an additional 1 hour at 25°C.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and FT-IR. The complete disappearance of the diazo stretching frequency at ∼2110 cm−1 confirms the total consumption of the diazo reagent.

Step 4: Workup and Purification

  • Filter the crude reaction mixture through a short pad of Celite to remove the rhodium catalyst, eluting with an additional 20 mL of DCM.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes). The exo and endo isomers can be separated at this stage if required.

  • Yield: ~1.34 g (87%) of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid methyl ester as a pale yellow oil.

Workflow Step1 Step 1: Setup Flame-dry flask, add 2-cyclopenten-1-one & Rh2(OAc)4 in anhydrous DCM Step2 Step 2: Slow Addition Syringe pump methyl diazoacetate over 5 hours at 25°C Step1->Step2 Step3 Step 3: In-Process Validation Monitor N2 evolution & verify IR diazo peak disappearance Step2->Step3 Step4 Step 4: Workup Filter through Celite pad to remove Rhodium catalyst Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc gradient) Step4->Step5

Figure 2: Step-by-step experimental workflow with integrated self-validation checkpoints.

Analytical Characterization (Expected Data)

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 3.72 (s, 3H, -OCH 3​ ), 2.65-2.55 (m, 1H), 2.45-2.35 (m, 1H), 2.30-2.15 (m, 3H), 2.05-1.95 (m, 1H), 1.85 (t, J = 3.0 Hz, 1H, cyclopropyl C-H).

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 212.5 (C=O), 171.8 (Ester C=O), 52.1, 38.4, 34.2, 31.5, 27.8, 26.1.

  • MS (ESI): m/z calculated for C 8​ H 10​ O 3​ [M+H] + : 155.07; Found: 155.10.

References

  • Nakazato, A., Kumagai, T., Ohta, K., Chaki, S., Okuyama, S., & Tomisawa, K. (2000). Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. Journal of Medicinal Chemistry, 43(26), 4893–4909.

  • Droste, J. J., & Audia, J. E. (2001). Methyl Diazoacetate. Encyclopedia of Reagents for Organic Synthesis.

Sources

Application

Application Note: Protocol for Intramolecular Carbenoid C-H Insertion Reaction

Executive Summary The intramolecular carbenoid C-H insertion is a highly robust and stereoselective methodology for constructing complex carbocyclic and heterocyclic frameworks, such as cyclopentanones, γ-lactams, and di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intramolecular carbenoid C-H insertion is a highly robust and stereoselective methodology for constructing complex carbocyclic and heterocyclic frameworks, such as cyclopentanones, γ-lactams, and dihydrobenzofurans. By utilizing transition-metal catalysts—most notably dirhodium(II) tetracarboxylates—researchers can decompose diazo precursors into highly reactive, electrophilic metallocarbenes. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for executing Rh(II)-catalyzed intramolecular C-H insertions, grounded in mechanistic causality and optimized experimental design.

Mechanistic Principles & Causality

Understanding the mechanistic pathway is critical for predicting regioselectivity and troubleshooting experimental failures. The reaction relies on the generation of a rhodium-stabilized carbene, which subsequently undergoes a concerted, asynchronous insertion into an unactivated C-H bond.

  • Carbenoid Generation: The catalytic cycle begins with the nucleophilic attack of the diazo carbon onto the axial coordination site of the Rh(II) paddlewheel complex. Subsequent extrusion of nitrogen gas ( N2​ ) forms the highly electrophilic rhodium carbenoid intermediate.

  • Regioselectivity (The 1,5-Insertion Rule): The transition state strongly favors the formation of a five-membered metallacycle. This preference is dictated by optimal orbital overlap between the breaking C-H σ -bond and the empty p-orbital of the carbenoid carbon, minimizing steric strain compared to 4- or 6-membered transition states.

  • Stereoelectronic Effects: The nature of the substituents on the diazo carbon (e.g., donor/acceptor groups) significantly attenuates the reactivity of the carbene. As demonstrated in the seminal work by , donor/acceptor carbenoids enable highly diastereoselective and enantioselective transformations by stabilizing the intermediate and allowing for precise stereocontrol[1]. Furthermore, established that the electronic effects of substituents on α -aryl- α -diazo ketones heavily influence the insertion efficiency, favoring allylic and tertiary C-H bonds over secondary ones[2].

CatalyticCycle RhCat Rh(II) Catalyst [Rh2(L)4] Carbene Rh-Carbenoid Complex RhCat->Carbene Catalysis Initiation Diazo Diazo Precursor Diazo->Carbene Substrate Binding N2 N2 Gas Evolution Carbene->N2 Extrusion TS Concerted Asynchronous TS (1,5-Insertion) Carbene->TS Intramolecular C-H Approach TS->RhCat Catalyst Regeneration Product Cyclized Product (e.g., Cyclopentanone) TS->Product Product Release

Catalytic cycle of Rh(II)-mediated intramolecular carbenoid C-H insertion.

Catalyst Selection & Quantitative Performance

The choice of the dirhodium catalyst dictates the chemoselectivity and turnover number (TON) of the reaction. Standard paddlewheel complexes like Rh2​(OAc)4​ are excellent general-purpose catalysts. However, for demanding substrates, specialized catalysts are required. For instance, the Du Bois catalyst, Rh2​(esp)2​ , utilizes tethered dicarboxylate ligands that prevent catalyst degradation via ligand exchange, granting it superior kinetic stability[3] as detailed by .

Table 1: Comparative Performance of Rh(II) Catalysts in C-H Insertion

CatalystSubstrate ClassTypical Yield (%)Enantiomeric Excess (ee %)RegioselectivityKey Reference
Rh2​(OAc)4​ α -Diazoacetamides75–90N/A (Achiral)High ( γ -lactam pref.)[4]
Rh2​(esp)2​ Tethered Sulfamates80–95N/A (Achiral)Excellent (1,5-insertion)[3]
Rh2​(S-DOSP)4​ Aryldiazoacetates70–9685–99High (C-H vs C-H)[1]
Rh2​(pttl)4​ α -Aryl- α -diazo ketones80–9280–95High (Allylic > 3° > 2°)[2]

Experimental Protocol: Rh(II)-Catalyzed Intramolecular C-H Insertion

This methodology provides a self-validating workflow for the synthesis of cyclized products (e.g., cyclopentanones or γ -lactams) from diazo precursors.

Materials & Equipment
  • Substrate: α -diazo ketone or diazoacetate precursor (1.0 mmol).

  • Catalyst: Rh2​(S-DOSP)4​ , Rh2​(pttl)4​ , or Rh2​(esp)2​ (1.0 – 2.0 mol%).

  • Solvent: Anhydrous, degassed Dichloromethane (DCM) or Hexane (20 mL total).

  • Equipment: Flame-dried Schlenk flask, magnetic stir bar, reflux condenser, programmable syringe pump, gas-tight syringes, Argon/Nitrogen line.

Step-by-Step Methodology
  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Backfill the system with Argon three times to ensure a strictly inert atmosphere. Causality: Moisture can cause competitive O-H insertion or quench the metallocarbene.

  • Catalyst Loading: Rapidly add 1.0 mol% of the chosen Rh(II) catalyst to the reaction flask under a positive stream of Argon.

  • Solvent Addition & Equilibration: Inject 10 mL of anhydrous DCM into the flask. Stir gently to dissolve or suspend the catalyst. Bring the solution to the desired reaction temperature (typically room temperature to 40 °C reflux, depending on substrate steric bulk).

  • Substrate Preparation: In a separate flame-dried vial, dissolve 1.0 mmol of the diazo precursor in 10 mL of anhydrous DCM. Draw this solution into a gas-tight syringe.

  • Controlled Slow Addition (Critical Step): Mount the syringe onto the programmable syringe pump. Insert the needle through the septum of the reaction flask. Set the addition rate to 1.0 – 2.0 mL/h .

    • Causality: Slow addition maintains an extremely low steady-state concentration of the diazo compound. This kinetically suppresses the bimolecular side reaction where the metallocarbene reacts with unconsumed diazo precursor to form alkene dimers.

  • Reaction Monitoring: Observe the reaction for the evolution of N2​ gas bubbles, which validates active catalyst turnover. Once the addition is complete, continue stirring for an additional 30–60 minutes. Monitor via TLC (e.g., 20% EtOAc/Hexane) to confirm total consumption of the diazo precursor.

  • Quenching and Purification: Cool the reaction to room temperature. Concentrate the crude mixture under reduced pressure. Purify the residue via silica gel flash column chromatography to isolate the analytically pure cyclized product.

Troubleshooting & Optimization

  • Issue: High yields of alkene dimers instead of the C-H insertion product.

    • Cause: The local concentration of the diazo precursor is too high.

    • Solution: Decrease the syringe pump addition rate (e.g., to 0.5 mL/h) and increase the total solvent volume to ensure high dilution conditions.

  • Issue: Poor regioselectivity (mixtures of 5-membered and 6-membered rings).

    • Cause: Lack of steric or electronic differentiation between competing C-H bonds in the substrate.

    • Solution: Switch to a bulkier chiral catalyst such as Rh2​(pttl)4​ or Rh2​(S-DOSP)4​ . The increased steric encumbrance of the catalyst's chiral crown amplifies steric interactions in the transition state, effectively shutting down insertion at more hindered or less electronically favorable sites[2].

References

  • Taber, D. F., & Tian, W. "Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones." Journal of Organic Chemistry (2007).[Link]

  • Davies, H. M. L., et al. "The Combined C—H Functionalization/Cope Rearrangement: Discovery and Applications in Organic Synthesis." Synlett (2012).[Link]

  • Fiori, K. W., et al. "Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C−H Amination." Journal of the American Chemical Society (2009).[Link]

  • Lombard, F. J., & Coster, M. J. "Rhodium(II)-catalysed intramolecular C–H insertion α- to oxygen." Organic & Biomolecular Chemistry (2015).[Link]

Sources

Method

Derivatization of the carboxylic acid group on the bicyclo[3.1.0]hexane scaffold

Application Note: Derivatization of the Carboxylic Acid Group on the Bicyclo[3.1.0]hexane Scaffold Introduction & Structural Rationale The bicyclo[3.1.0]hexane scaffold is a privileged, conformationally restricted bioiso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of the Carboxylic Acid Group on the Bicyclo[3.1.0]hexane Scaffold

Introduction & Structural Rationale

The bicyclo[3.1.0]hexane scaffold is a privileged, conformationally restricted bioisostere heavily deployed in modern drug discovery. Structurally, it rigidifies the cyclohexane ring into a puckered "perpetual boat" conformation[1]. This unique architecture is instrumental in developing highly selective ligands, such as the mGluR2/3 agonists LY354740 and HYDIA[2],[3], and A3 adenosine receptor (A3AR) agonists utilizing the (N)-methanocarba ring system[4].

Derivatization of the carboxylic acid moieties on this scaffold (typically at the C2 or C6 positions) is a critical path for synthesizing prodrugs, resolving enantiomers, and attaching pharmacological probes (e.g., fluorophores or extended functionalized chains)[4].

Mechanistic Insights & Causality

The fusion of the cyclopropane ring to the cyclopentane ring introduces significant steric congestion. When derivatizing a carboxylic acid on this scaffold, two primary mechanistic challenges dictate the experimental design:

  • Steric Hindrance: Nucleophilic attack at the carbonyl carbon is heavily impeded by the rigid bicyclic umbrella, particularly for endo-substituents or groups at the C6 position.

  • Epimerization Risk: Prolonged activation of the carboxylic acid can lead to base-catalyzed deprotonation at the α -carbon. This results in the loss of stereochemical integrity—a fatal flaw when synthesizing enantiopure therapeutics[4].

To circumvent these issues, causality dictates the use of highly efficient coupling reagents. For amidation, uronium-based reagents like HATU are vastly superior to traditional carbodiimides. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This rapid turnover minimizes the lifetime of the enolizable intermediate, thereby preserving the stereocenter[4].

Derivatization Workflow

Pathway Acid Bicyclo[3.1.0]hexane Carboxylic Acid Cond1 HATU, DIEA, DMF (Amidation) Acid->Cond1 Cond2 DCC, DMAP, DCM (Esterification) Acid->Cond2 Cond3 Alkyl Halide, K2CO3 (Prodrug Alkylation) Acid->Cond3 Amide Bicyclic Amide (Target / Probe) Cond1->Amide Ester Bicyclic Ester (Resolution / Prodrug) Cond2->Ester AlkEster Alkyl Ester (Bioavailability) Cond3->AlkEster

Divergent derivatization pathways for bicyclo[3.1.0]hexane carboxylic acids.

Validated Experimental Protocols

Protocol 1: HATU-Mediated Amidation of Sterically Hindered Bicyclic Acids

This protocol is optimized for conjugating primary or secondary amines to the bicyclo[3.1.0]hexane core, frequently used for attaching functionalized alkynyl chains or diaminoalkyl groups[4].

Materials:

  • Bicyclo[3.1.0]hexane carboxylic acid derivative (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve the bicyclic carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive HOAt ester.

  • Base Addition: Add DIEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality: DIEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester.

  • Activation: Add HATU (1.1 eq) in one portion. Stir the reaction mixture for 15 minutes.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H 2​ O, and analyze via LC-MS. The disappearance of the starting mass and the appearance of the HOAt-active ester intermediate (M+118) confirms successful activation without epimerization.

  • Coupling: Add the amine (1.2 eq) dropwise. Continue stirring at room temperature for 2–4 hours.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove DMF, unreacted amine, and HOAt byproducts. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol 2: Steglich Esterification for Prodrug Synthesis

Esterification of the bicyclic acid is often required to improve cell permeability or to facilitate chiral resolution via diastereomeric separation[2].

Materials:

  • Bicyclo[3.1.0]hexane carboxylic acid (1.0 eq)

  • Target Alcohol (e.g., ethanol or chiral resolving agent) (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the bicyclic acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Catalyst Addition: Add DMAP (0.1 eq). Causality: DMAP acts as an acyl transfer catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This is crucial for overcoming the steric hindrance of the bicyclic system.

  • Activation: Add DCC (1.1 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: The precipitation of a white solid (dicyclohexylurea, DCU) within 30–60 minutes serves as a visual, self-validating confirmation of carbodiimide activation.

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU. Concentrate the filtrate and purify via silica gel chromatography.

    • Verification: 1 H-NMR of the purified product must show a characteristic downfield shift of the newly formed ester alkyl protons, confirming successful conjugation.

Quantitative Data Summarization

The following table summarizes the performance of various coupling strategies applied to the bicyclo[3.1.0]hexane scaffold, synthesized from empirical literature data[2],[4].

Coupling ReagentBaseSolventTypical YieldEpimerization RiskMechanistic Note
HATU DIEADMF85–95%LowRapid HOAt ester formation minimizes enolization; ideal for hindered C6 acids.
EDC / HOBt Et 3​ NDCM / DMF60–80%ModerateSlower activation; suitable for less sterically encumbered C2 acids.
DCC / DMAP NoneDCM70–85%ModerateGenerates insoluble DCU; excellent for Steglich esterifications.
Alkyl Halide K 2​ CO 3​ DMF80–90%LowDirect S N​ 2 alkylation; ideal for generating simple alkyl ester prodrugs.

References

  • Asymmetric synthesis and receptor pharmacology of the group II mGlu receptor ligand (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid-HYDIA Source: NIH / PubMed URL:[Link]

  • Synthesis and Pharmacological Characterization of C4-(Thiotriazolyl)-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylates... Source: ACS Publications URL:[Link]

  • Functionalized Congeners of A3 Adenosine Receptor-Selective Nucleosides Containing a Bicyclo[3.1.0]hexane Ring System Source: NIH / PMC URL:[Link]

Sources

Application

Application Note: Pharmacological Characterization and Experimental Protocols for (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)

Introduction & Mechanistic Rationale (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, widely known in the literature as LY354740 or Eglumegad, is a conformationally constrained analogue of glutamic acid[1]. In drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, widely known in the literature as LY354740 or Eglumegad, is a conformationally constrained analogue of glutamic acid[1]. In drug development and neuroscience research, it serves as a critical pharmacological tool due to its status as a highly potent, selective, and orally active orthosteric agonist for Group II metabotropic glutamate receptors (mGlu2 and mGlu3)[1][2].

Unlike ionotropic glutamate receptors (e.g., NMDA, AMPA) that form ion channels for fast excitatory neurotransmission, mGlu2 and mGlu3 are G-protein-coupled receptors (GPCRs) predominantly localized on presynaptic terminals and glial cells. The causality behind LY354740’s therapeutic potential in anxiety and schizophrenia models lies in its coupling mechanism: activation of mGlu2/3 recruits Gi/o proteins, which subsequently inhibit adenylyl cyclase[3]. This inhibition suppresses cyclic AMP (cAMP) formation, hyperpolarizing the terminal and acting as a negative feedback "brake" on excessive presynaptic glutamate release[3][4].

G LY LY354740 (Agonist) mGlu Group II mGluR (mGlu2/3) LY->mGlu Binds orthosteric site Gi Gi/o Protein mGlu->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces production Glut Presynaptic Glutamate Release (Inhibited) cAMP->Glut Downstream effect

Mechanism of Action: LY354740 activates mGlu2/3, inhibiting cAMP and glutamate release.

Physicochemical Properties & Formulation Strategy

Because LY354740 is an unnatural amino acid, it exists as a zwitterion near physiological pH. This structural feature severely impacts its aqueous solubility. While it is technically soluble in water up to ~6.33 mg/mL (34.18 mM), achieving this state requires extended sonication and warming, which can be inconsistent and time-consuming for high-throughput workflows[5].

Formulation Causality: To bypass the zwitterionic electrostatic network and achieve reliable, high-concentration stock solutions (up to 100 mM), the addition of 1 equivalent of Sodium Hydroxide (NaOH) is required. The base deprotonates the distal carboxylic acid, converting the compound into a highly soluble sodium salt.

Table 1: Physicochemical and Pharmacological Profile
Property / TargetValue / Description
Chemical Name (1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Molecular Weight 185.18 g/mol [6]
Formula C8H11NO4[6]
Solubility (Optimal) 1 eq. NaOH (up to 18.52 mg/mL / 100 mM)
mGlu2 Potency (EC50) ~5.1 nM (Suppression of cAMP)[2][3]
mGlu3 Potency (EC50) ~24.3 nM (Suppression of cAMP)[2][3]
Off-Target Activity Inactive at mGlu1, 4, 5, 7, AMPA, and Kainate (>100,000 nM)[2][3]
Protocol: Preparation of 10 mM In Vitro Stock Solution
  • Weigh exactly 1.85 mg of LY354740 crystalline powder.

  • Add 900 µL of sterile ultra-pure water. The solution will appear cloudy.

  • Add 100 µL of 0.1 M NaOH (yielding 1 equivalent of base).

  • Vortex gently for 30 seconds. The solution will rapidly clarify.

  • Aliquot into single-use vials and store at -20°C to prevent repeated freeze-thaw degradation[5].

In Vitro Methodology: Forskolin-Stimulated cAMP Assay

To quantitatively assess the agonist activity of LY354740, researchers utilize a cAMP accumulation assay in recombinant cells (e.g., HEK293) expressing human mGlu2 or mGlu3[3][7].

Experimental Causality: Because mGlu2/3 are Gi/o-coupled, their basal activity does not produce a robust, easily measurable signal. To create a dynamic assay window, we must first artificially elevate intracellular cAMP using Forskolin (a direct activator of adenylyl cyclase). The efficacy of LY354740 is then measured by its ability to suppress this Forskolin-stimulated cAMP peak[3].

Self-Validation Strategy: A rigorous assay must include three intrinsic controls to validate the system:

  • Negative Control (Basal): Vehicle only (establishes the cAMP floor).

  • Positive Control (Stimulated): Forskolin only (establishes the cAMP ceiling).

  • Receptor Specificity Control: Forskolin + LY354740 + a competitive mGlu2/3 antagonist (e.g., LY341495 or MCPG). The antagonist must fully reverse the LY354740-induced suppression, proving the effect is receptor-mediated and not due to cytotoxicity[3][4].

Step-by-Step Assay Protocol
  • Cell Preparation: Seed HEK293 cells stably expressing hmGlu2 or hmGlu3 into a 384-well white opaque microplate at 10,000 cells/well. Incubate overnight at 37°C.

  • Starvation: Wash cells and replace media with serum-free Krebs buffer for 2 hours to reduce background GPCR noise[7].

  • Compound Addition: Add LY354740 in a 10-point concentration gradient (ranging from 0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow orthosteric binding.

  • Stimulation: Add Forskolin to a final concentration of 10 µM. Incubate for exactly 30 minutes.

  • Detection: Lyse the cells and quantify cAMP using a luminescence-based reporter system (e.g., GloSensor™ or HTRF cAMP kit). Read the luminescence peak signal on a microplate reader[7].

  • Data Analysis: Normalize the data where Forskolin-only = 100% and Basal = 0%. Fit the LY354740 suppression curve using a 4-parameter non-linear regression to derive the EC50.

Table 2: Comparative Potency of Group II mGlu Agonists

Contextualizing LY354740 against its structurally modified analogs.

Compound Structural Modification mGlu2 EC50/Ki mGlu3 EC50/Ki Reference
LY354740 Parent Compound 5.1 nM 24.3 nM [2][3]
LY379268 2-oxa substitution 2.69 nM 4.48 nM [4][8]

| MGS0028 | 6-fluoro substitution | 0.57 nM | 2.07 nM |[9] |

In Vivo Methodology: PCP-Induced Hyperlocomotion Model

LY354740 is highly effective in preclinical models of schizophrenia and anxiety[1][9]. The Phencyclidine (PCP)-induced hyperlocomotion assay is the gold standard for evaluating antipsychotic-like efficacy.

Experimental Causality: PCP is a non-competitive NMDA receptor antagonist. Systemic administration of PCP paradoxically induces a hyperglutamatergic state in the prefrontal cortex, leading to severe hyperactivity and stereotypic behaviors in rodents. Pre-treatment with LY354740 activates presynaptic mGlu2/3 autoreceptors, acting as a neurochemical "brake" that prevents this PCP-induced glutamate surge, thereby normalizing the animal's locomotor activity[5][9].

Self-Validation Strategy: To ensure the reduction in locomotion is a true therapeutic effect and not merely generalized sedation or motor impairment, a 4-arm study design is mandatory:

  • Vehicle + Vehicle: Establishes baseline ambulation.

  • Vehicle + PCP: Establishes the hyperlocomotion disease window.

  • LY354740 + Vehicle: Validates that the drug alone does not cause severe sedation or ataxia (motor deficit check).

  • LY354740 + PCP: Evaluates the therapeutic rescue.

Workflow A 1. Acclimation Habituate mice to open-field arena (30 min) B 2. Pre-treatment Administer LY354740 (10-15 mg/kg, IP) A->B C 3. Incubation Wait 30 min for systemic absorption B->C D 4. Challenge Inject PCP (5 mg/kg, SC) C->D E 5. Observation Track locomotor activity via infrared beams (60 min) D->E

Workflow for evaluating LY354740 efficacy in a PCP-induced hyperlocomotion behavioral model.

Step-by-Step In Vivo Protocol
  • Preparation: Formulate LY354740 in sterile saline (using the NaOH method described above, neutralizing to pH 7.2-7.4 with HCl if necessary)[5].

  • Habituation: Place adult male mice into automated open-field tracking arenas (equipped with infrared photobeams) for 30 minutes to extinguish novelty-induced exploratory behavior[5].

  • Pre-Treatment: Administer LY354740 (10 to 15 mg/kg) via intraperitoneal (IP) injection. Return the animal to the arena for a 30-minute absorption phase[5].

  • Challenge: Administer Phencyclidine (PCP) at 5 mg/kg via subcutaneous (SC) injection.

  • Data Acquisition: Immediately begin recording total distance traveled (cm) and stereotypic beam breaks in 5-minute bins for a total of 60 minutes[9].

  • Analysis: Calculate the Area Under the Curve (AUC) for the 60-minute post-PCP phase. A successful assay will show a statistically significant reduction in AUC for the (LY354740 + PCP) group compared to the (Vehicle + PCP) group, without significantly depressing the (LY354740 + Vehicle) group below baseline.

References

  • Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties." Journal of Medicinal Chemistry. 1

  • Bueno, A. B., et al. (2005). "Dipeptides as Effective Prodrugs of the Unnatural Amino Acid (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740), a Selective Group II Metabotropic Glutamate Receptor Agonist." Journal of Medicinal Chemistry. 10

  • ChemicalBook. "Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1S,2S,5R,6S)- (9CI)". ChemicalBook Database. 6

  • Nakazato, A., et al. (2000). "Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists." Journal of Medicinal Chemistry. 9

  • Monn, J. A., et al. (1999). "Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0] hexane-2,6-dicarboxylic acid (LY354740)..." Journal of Medicinal Chemistry. 8

  • MedChemExpress. "Eglumegad (LY354740) | mGlu2/3 Receptor Agonist". MedChemExpress. 5

  • R&D Systems / Tocris. "LY 354740 | Group II mGluR Agonists". Tocris Bioscience.

  • Schoepp, D. D., et al. (1997). "LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors." Neuropharmacology / ResearchGate. 3

  • Yin, S., et al. (2017). "Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells." eLife. 7

  • Di Menna, L., et al. (2018). "Co-Activation of Metabotropic Glutamate Receptor 3 and Beta-Adrenergic Receptors Modulates Cyclic-AMP and Long-Term Potentiation..." Neuropsychopharmacology / PMC. 4

Sources

Method

Application Note: Stereocontrolled Synthesis and Formulation of LY354740 (Eglumegad) and LY379268

Introduction & Mechanistic Grounding The development of conformationally constrained L-glutamate analogs has been a cornerstone in neuropharmacology, enabling the selective targeting of specific glutamate receptor subtyp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The development of conformationally constrained L-glutamate analogs has been a cornerstone in neuropharmacology, enabling the selective targeting of specific glutamate receptor subtypes. LY354740 ((+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, Eglumegad) and its highly potent oxa-analog LY379268 are benchmark Group II metabotropic glutamate receptor (mGluR2/3) agonists[1]. By "freezing" the glutamate backbone into a rigid bicyclo[3.1.0]hexane core, these molecules perfectly mimic the folded conformation required to bind the extracellular Venus flytrap domain of mGluR2/3[2].

Mechanistically, mGluR2 and mGluR3 are presynaptic autoreceptors coupled to Gi/o proteins. Their activation by agonists like LY354740 inhibits adenylate cyclase (AC), leading to a reduction in intracellular cAMP. This cascade subsequently modulates voltage-gated Ca²⁺ and K⁺ channels, effectively suppressing the pathological hyper-release of glutamate associated with excitotoxicity, anxiety, and schizophrenia[3].

signaling A mGluR2/3 Agonist (LY354740 / LY379268) B Presynaptic mGluR2/3 Receptor Activation A->B Orthosteric Binding C Gi/o Protein Coupling B->C Conformational Shift D Inhibition of Adenylate Cyclase (AC) C->D Alpha-subunit action F Modulation of Ca2+ and K+ Channels C->F Beta/Gamma action E Decreased cAMP Levels D->E Downregulation G Suppression of Glutamate Exocytosis E->G Synergistic effect F->G Reduced vesicle fusion

Fig 1. Presynaptic Gi/o-coupled signaling cascade modulated by mGluR2/3 agonists.

Core Synthetic Strategy

The synthesis of the bicyclo[3.1.0]hexane system demands absolute stereocontrol to ensure the correct spatial orientation of the amino and carboxylic acid pharmacophores. The most robust and scalable route relies on two pivotal transformations:

  • Rhodium-Catalyzed Asymmetric Cyclopropanation : A cyclic enone (or a heterocycle like furan for LY379268) is reacted with a diazoacetate. The use of a dirhodium(II) catalyst ensures an exo-selective carbenoid addition, minimizing A1,3-allylic strain and establishing the bicyclic core[4].

  • Bucherer-Bergs Multicomponent Reaction : The resulting ketone is converted into a spirohydantoin using potassium cyanide and ammonium carbonate. This thermodynamically driven reaction stereoselectively establishes the critical quaternary α-carbon of the amino acid[5].

workflow Step1 Step 1: Cyclic Enone / Furan Rhodium-Catalyzed Cyclopropanation Step2 Step 2: Bicyclic Ketone Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Step1->Step2 Ethyl diazoacetate Rh2(OAc)4 Step3 Step 3: Spirohydantoin Basic Hydrolysis (NaOH, Reflux) Step2->Step3 EtOH/H2O, 45-60°C Step4 Step 4: Constrained Amino Acid Chiral Resolution & Formulation Step3->Step4 2N NaOH, then pH 7

Fig 2. Core synthetic workflow for bicyclo[3.1.0]hexane mGluR2/3 agonists.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation (Bicyclic Core Assembly)

Scientific Rationale: The generation of a rhodium carbenoid from ethyl diazoacetate allows for a highly diastereoselective cyclopropanation. Rh₂(OAc)₄ is selected as the catalyst because its bimetallic core effectively stabilizes the electrophilic carbene, dictating a trajectory that favors the trans/exo cyclopropane isomer, which is mandatory for the LY354740 backbone[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting cyclic olefin (e.g., cyclopentenone derivative, 1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add catalytic Rh₂(OAc)₄ (0.01–0.05 eq). Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Diazo Addition: Load ethyl diazoacetate (1.5 eq) into a syringe pump. Critical Step: Add the diazo compound dropwise over 10 hours while the reaction is heated to a gentle reflux. Causality: Slow addition prevents the unwanted homocoupling of the diazo compound into diethyl maleate/fumarate[2].

  • Workup: Cool the mixture, filter through a short pad of Celite to remove the rhodium catalyst, and concentrate in vacuo.

  • Validation & QC: Purify via flash chromatography. Validate the relative stereochemistry of the cyclopropane ring via ¹H NMR. A successful exo-adduct will display a characteristic ~5.7 Hz coupling constant between the ring fusion protons (H1 and H5) and a ~2.5 Hz coupling with H6[1].

Protocol 2: Bucherer-Bergs Spirohydantoin Formation

Scientific Rationale: The Bucherer-Bergs reaction is utilized over the Strecker synthesis because it provides superior diastereoselectivity for hindered cyclic ketones. The reaction proceeds via an imine intermediate, which is attacked by cyanide, followed by CO₂ incorporation from ammonium carbonate to form a stable, crystallizable spirohydantoin[5].

Step-by-Step Methodology:

  • Reagent Mixing: Suspend the bicyclic ketone (1.0 eq) in a 1:1 mixture of Ethanol/H₂O.

  • Addition: Add potassium cyanide (KCN, 2.0 eq) and ammonium carbonate ((NH₄)₂CO₃, 4.0 eq).

  • Heating: Seal the reaction vessel to prevent the escape of volatile ammonia and carbon dioxide. Heat the mixture to 45–60 °C for 24–48 hours[5][6].

  • Isolation: Cool the reaction to 0 °C. The spirohydantoin typically precipitates directly from the reaction mixture. Filter and wash with ice-cold water.

  • Validation & QC: Confirm the hydantoin formation via IR spectroscopy (strong C=O stretching bands at ~1710 and 1770 cm⁻¹) and mass spectrometry[5].

Protocol 3: Hydrolysis and In Vivo Formulation

Scientific Rationale: The spirohydantoin must be aggressively hydrolyzed to unmask the free amino acid. Because LY354740 and LY379268 are highly polar zwitterions, standard organic extraction is ineffective; isoelectric precipitation is required[6].

Step-by-Step Methodology:

  • Hydrolysis: Suspend the spirohydantoin in 2N NaOH (10 mL per gram of substrate). Heat at reflux (100 °C) for 24–30 hours until the starting material is completely consumed (monitor via LC-MS)[6].

  • Neutralization: Cool the solution to room temperature. Carefully add 1N HCl dropwise until the pH reaches exactly 7.0. The constrained amino acid will precipitate as a white solid.

  • Formulation for Assays:

    • Aqueous (Short-term): Dissolve the purified LY379268 in 0.9% saline. To overcome the poor solubility of the zwitterion, add 1 µL of 5M NaOH per milligram of compound to form the highly soluble sodium salt[7].

    • Lipidic (Long-term dosing): For sustained in vivo studies, prepare a working solution of ≥ 2.5 mg/mL by dissolving the compound in a 10% DMSO stock, followed by dilution in 90% Corn oil. Vortex and sonicate until a clear emulsion is achieved[8].

Quantitative Data Summaries

Table 1: Pharmacological Profile of Key mGluR2/3 Agonists

Compound Target Receptor Binding Affinity (Kᵢ) Functional Potency (EC₅₀) Notes
LY354740 mGluR2 ~14.0 nM 2.69 ± 0.26 nM Benchmark carbocyclic agonist[1].
LY354740 mGluR3 ~24.0 nM 4.58 ± 0.04 nM Highly systemically active[8].
LY379268 mGluR2 14.1 ± 1.4 nM 3.91 ± 0.81 nM Oxa-analog; highly potent[1].

| LY379268 | mGluR3 | 5.8 ± 0.64 nM | 7.63 ± 2.08 nM | Exhibits robust neuroprotective effects[9]. |

Table 2: Synthetic Metrics for Bicyclo[3.1.0]hexane Assembly

Synthetic Step Reagents / Catalyst Average Yield Stereoselectivity / ee
Cyclopropanation Ethyl diazoacetate, Rh₂(OAc)₄ 40% - 51% >95% trans/exo preference[2]
Bucherer-Bergs KCN, (NH₄)₂CO₃, EtOH/H₂O 59% - 79% Single diastereomer[1][6]

| Hydantoin Hydrolysis | 2N NaOH, 100 °C, 27 h | 55% - 62% | Retention of configuration[1][6] |

References

  • Title: Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Concise Synthesis of 4-Acylamino Analogues of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acids (LY354740) from an Acylnitroso Diels−Alder Cycloadduct Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: Molecules (MDPI) URL: [Link]

  • Title: Stereocontrolled synthesis of 5-azaspiro[10]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid Source: Beilstein Journal of Organic Chemistry (PMC) URL: [Link]

  • Title: The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested Source: Behavioural Pharmacology (Ovid) URL: [Link]

Sources

Application

Application Note: Highly Diastereoselective Simmons-Smith Cyclopropanation of Cyclopentenones

Introduction The bicyclo[3.1.0]hexane framework is a privileged structural motif in drug development, frequently utilized to impart conformational restriction in target molecules such as neurotransmitter analogues (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The bicyclo[3.1.0]hexane framework is a privileged structural motif in drug development, frequently utilized to impart conformational restriction in target molecules such as neurotransmitter analogues (e.g., LY354740), nucleoside derivatives, and BGT-1 inhibitors[1][2]. Constructing this fused ring system from cyclopentenones via the Simmons-Smith cyclopropanation is a highly strategic approach. However, the inherent electron-deficient nature of the α,β-unsaturated ketone in cyclopentenones makes direct electrophilic attack by zinc carbenoids notoriously slow and low-yielding[3][4].

This application note details the mechanistic rationale and provides a field-proven, self-validating protocol for the cyclopropanation of cyclopentenones. By utilizing substrate activation strategies and the Furukawa modification of the Simmons-Smith reaction, researchers can achieve exceptional yields and diastereoselectivity[5][6].

Mechanistic Rationale & Reagent Selection

Substrate Activation: Overcoming Electron Deficiency

Because zinc carbenoids (e.g., IZnCH2​I ) are electrophilic, they react preferentially with electron-rich alkenes[3]. To facilitate the cyclopropanation of a cyclopentenone, the substrate must first be activated via one of two primary pathways[5][6]:

  • The Silyl Enol Ether Pathway: The enone is converted into a silyl enol ether using TBSOTf and an amine base. This masks the electron-withdrawing carbonyl and creates an electron-rich diene-like system, allowing rapid cyclopropanation[6].

  • The Allylic Alcohol Pathway: The enone undergoes a 1,2-reduction (e.g., Luche reduction) to form cyclopent-2-en-1-ol. The newly formed hydroxyl group acts as a powerful directing group. It coordinates with the zinc carbenoid, drastically accelerating the reaction rate and delivering the methylene unit exclusively to the syn-face of the alkene[5][7].

Reagent Selection: The Furukawa Modification

The classical Simmons-Smith reaction utilizes a heterogeneous zinc-copper ( Zn-Cu ) couple and diiodomethane ( CH2​I2​ ) in diethyl ether[1][3]. This classical approach suffers from reproducibility issues due to variations in the alloy surface and diminished carbenoid electrophilicity caused by ether coordination[1][8].

For optimal results, the Furukawa modification is highly recommended. This method generates the active carbenoid ( EtZnCH2​I ) homogeneously by reacting commercially available diethylzinc ( Et2​Zn ) with CH2​I2​ [1][8].

  • Causality of Solvent Choice: The Furukawa reaction is performed in non-complexing solvents like dichloromethane ( CH2​Cl2​ ). Without Lewis basic solvent molecules (like ether) coordinating to the zinc center, the carbenoid remains highly electrophilic, ensuring rapid and complete conversion even with sterically hindered or less nucleophilic substrates[1][9].

Quantitative Data: Reagent Efficacy

The choice of zinc carbenoid profoundly impacts both the yield and the stereochemical outcome of the reaction. The table below summarizes the performance of various carbenoid systems on cycloalkenol derivatives.

Table 1: Comparison of Cyclopropanation Reagents on Allylic Alcohols [1][9]

Reagent SystemActive Carbenoid SpeciesPreferred SolventRelative YieldDiastereomeric Ratio (syn:anti)
Classical Simmons-Smith IZnCH2​I (from Zn-Cu )Diethyl EtherModerate~ 4:1
Furukawa Modification EtZnCH2​I (from Et2​Zn )DichloromethaneHigh (>85%)> 99:1
Samarium-Derived Sm(CH2​I)2​ THFLow-ModerateVariable (often favors anti)

Workflow Visualization

The following diagram illustrates the logical flow of the two primary synthetic workarounds used to successfully cyclopropanate cyclopentenones.

G CP Cyclopentenone (Electron-Deficient) Luche Luche Reduction (NaBH4, CeCl3) CP->Luche Silylation Silylation (TBSOTf, Et3N) CP->Silylation AllylAlc Cyclopent-2-en-1-ol (Directing Group Active) Luche->AllylAlc Furukawa1 Furukawa Cyclopropanation (Et2Zn, CH2I2, DCM) AllylAlc->Furukawa1 BicycloAlc Bicyclo[3.1.0]hexan-2-ol (Syn-Diastereomer) Furukawa1->BicycloAlc Oxidation Oxidation (Swern or DMP) BicycloAlc->Oxidation Target Bicyclo[3.1.0]hexan-2-one (Target Scaffold) Oxidation->Target EnolEther Silyl Enol Ether (Electron-Rich Alkene) Silylation->EnolEther Furukawa2 Furukawa Cyclopropanation (Et2Zn, CH2I2, DCM) EnolEther->Furukawa2 SiloxyBicyclo Siloxybicyclo[3.1.0]hexane Furukawa2->SiloxyBicyclo Deprotection Deprotection (TBAF or Acid) SiloxyBicyclo->Deprotection Deprotection->Target

Synthetic pathways for cyclopentenone cyclopropanation via substrate activation.

Experimental Protocol: Furukawa Cyclopropanation of Cyclopent-2-en-1-ol

This protocol describes the conversion of cyclopent-2-en-1-ol (derived from the Luche reduction of cyclopentenone) to bicyclo[3.1.0]hexan-2-ol.

Materials Required
  • Cyclopent-2-en-1-ol (1.0 equiv, rigorously dried)

  • Diethylzinc ( Et2​Zn ), 1.0 M solution in hexanes (5.0 equiv)

  • Diiodomethane ( CH2​I2​ ) (5.0 equiv, filtered through basic alumina to remove free iodine)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Saturated aqueous NH4​Cl

  • Saturated aqueous Na2​S2​O3​

Step-by-Step Methodology

Step 1: Reaction Setup and Inert Atmosphere

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon or Nitrogen.

  • Causality: Zinc carbenoids are exceptionally moisture-sensitive. Any residual water will prematurely hydrolyze the Et2​Zn into ethane gas and zinc hydroxide, killing the active reagent before cyclopropanation can occur.

Step 2: Substrate Solvation and Cooling

  • Dissolve cyclopent-2-en-1-ol (1.0 mmol) in anhydrous CH2​Cl2​ (5.0 mL) inside the Schlenk flask.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 3: Carbenoid Generation

  • Syringe Et2​Zn (5.0 mL of a 1.0 M solution, 5.0 mmol) dropwise into the reaction mixture over 10 minutes.

  • Causality: The initial equivalent of Et2​Zn will deprotonate the allylic alcohol to form a zinc alkoxide. The excess reagent is required for carbenoid formation.

  • Slowly add CH2​I2​ (0.40 mL, 5.0 mmol) dropwise.

  • Causality: The addition of CH2​I2​ initiates a Schlenk equilibrium that generates the active monoalkylzinc carbenoid ( EtZnCH2​I )[7]. This process is exothermic; dropwise addition at 0 °C prevents thermal degradation of the carbenoid intermediate.

Step 4: Reaction Propagation and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. The solution may develop a white precipitate ( ZnI2​ byproduct).

  • Self-Validation (TLC Tracking): Monitor the reaction via TLC (Hexanes/EtOAc). Stain the TLC plate with aqueous KMnO4​ . The starting allylic alcohol will rapidly decolorize the purple stain (due to the alkene), whereas the fully cyclopropanated bicyclo[3.1.0]hexan-2-ol will not react immediately with KMnO4​ .

Step 5: Quench and Workup

  • Re-cool the flask to 0 °C. Carefully and slowly add saturated aqueous NH4​Cl (5.0 mL) dropwise to quench the reaction.

  • Causality: Quenching with plain water causes unreacted organozinc species to violently hydrolyze into zinc hydroxide ( Zn(OH)2​ ), which forms a thick, intractable emulsion that traps the product. NH4​Cl provides ammonium ions that complex the zinc into soluble species, ensuring a crisp, clean biphasic separation.

  • Add saturated aqueous Na2​S2​O3​ (2.0 mL) and stir for 10 minutes. This reduces any residual iodine ( I2​ ) to colorless iodide ( I− ), preventing oxidative side reactions during concentration.

  • Transfer to a separatory funnel, extract the aqueous layer with CH2​Cl2​ (3 × 10 mL). Combine the organic layers, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude syn-bicyclo[3.1.0]hexan-2-ol.

References

  • Total syntheses of strained polycyclic terpenes - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews Source: ACS Publications URL:[Link]

  • Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA Source: Universidade NOVA de Lisboa URL:[Link]

  • HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION Source: Università degli Studi di Milano (AIR Unimi) URL:[Link]

  • Asymmetric Cyclopropanation - Wiley-VCH Source: Wiley-VCH URL:[Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Rearrangement of 1-(1-Alkynyl)cyclopropanols to 2-Cyclopentenones via Their Hexacarbonyldicobalt Complexes Source: ACS Publications URL:[Link]

  • Organometallic Approaches to[3.1.0] Bicycles in Process Chemistry Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Stereoselective Mitsunobu Coupling for Conformationally Locked Bicyclo[3.1.0]hexane Nucleosides

Introduction & Mechanistic Rationale The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, predominantly used to lock the pseudorotational cycle of nucleosides into rigid North (N, 3E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, predominantly used to lock the pseudorotational cycle of nucleosides into rigid North (N, 3E) or South (S, 2E) conformations[1]. This conformational restriction is a critical variable in drug development, allowing researchers to probe structure-activity relationships (SAR) for targets such as HIV-1 reverse transcriptase and A3 adenosine receptors[2].

The defining synthetic challenge in assembling these methanocarba-nucleosides is the stereospecific installation of the nucleobase onto the sterically hindered carbocyclic core. The Mitsunobu reaction is the premier methodology for this transformation[3]. By utilizing triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), the secondary alcohol of the bicyclo[3.1.0]hexane precursor is converted into an excellent leaving group (an alkoxyphosphonium ion). The subsequent nucleophilic attack by the deprotonated nucleobase proceeds via a strict SN2 mechanism, resulting in a complete Walden inversion at the pseudo-anomeric carbon[2].

Causality in Reaction Design: The rigid, boat-like architecture of the bicyclo[3.1.0]hexane ring imposes severe steric constraints[4]. To achieve high yields, a convergent synthetic approach is highly recommended. Pre-functionalizing the nucleobase (e.g., with 2-thioether or halogen groups) prior to the Mitsunobu coupling preserves the precious multi-step bicyclic intermediate and significantly increases the overall thermodynamic efficiency of the SN2 displacement[5].

Experimental Workflow & Logic

The reaction sequence relies on the precise, temperature-controlled generation of the Morrison-Brunn-Huisgen betaine complex to prevent premature side reactions with the secondary alcohol.

Mitsunobu cluster_activation 1. Reagent Activation (0 °C) cluster_reaction 2. Coupling & Inversion (0 °C to RT) PPh3 Triphenylphosphine Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD / DEAD DIAD->Betaine Alkoxy Alkoxyphosphonium Ion Betaine->Alkoxy Activates -OH Alcohol Bicyclo[3.1.0]hexan-2-ol Alcohol->Alkoxy Product Inverted Nucleoside Alkoxy->Product Walden Inversion Nucleobase Deprotonated Nucleobase Nucleobase->Product SN2 Attack

Fig 1. Mechanistic workflow of the Mitsunobu coupling on a bicyclo[3.1.0]hexane scaffold.

Step-by-Step Protocol: Convergent Synthesis of (N)-Methanocarba-Nucleosides

The following protocol details the coupling of a protected bicyclo[3.1.0]hexane alcohol with a purine derivative (e.g., 6-chloropurine), optimized for maximum regioselectivity and yield[2][5].

Materials & Reagents
  • Precursor: (1S,2R,5R)-5-[(tert-butyldiphenylsilyloxy)methyl]bicyclo[3.1.0]hexan-2-ol (1.0 equiv)

  • Nucleophile: 6-Chloropurine or N3-benzoyluracil (1.5 - 2.0 equiv)

  • Activators: Triphenylphosphine (PPh3) (2.0 - 2.5 equiv); Diisopropyl azodicarboxylate (DIAD) (2.0 - 2.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Methodology
  • Azeotropic Drying (Critical Step): Atmospheric water will rapidly hydrolyze the alkoxyphosphonium intermediate. Co-evaporate the bicyclo[3.1.0]hexane precursor and the nucleobase with anhydrous DMF or toluene (2 × 10 mL) under reduced pressure to rigorously remove moisture[2].

  • Betaine Complex Formation: In an oven-dried flask purged with argon, dissolve PPh3 (2.5 equiv) in anhydrous THF (approx. 0.1 M). Cool the solution to 0 °C using an ice bath. Add DIAD (2.5 equiv) dropwise over 5 minutes. The solution will transition to a vibrant yellow, confirming the formation of the active betaine complex. Stir at 0 °C for 20–30 minutes[2].

  • Substrate Introduction: Dissolve the dried bicyclo[3.1.0]hexane alcohol (1.0 equiv) and the nucleobase (1.5 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the 0 °C betaine complex.

    • Causality Note: Adding the alcohol and nucleobase after betaine formation prevents the DIAD from acting as an oxidant and ensures the nucleobase (pKa < 11) is immediately available to deprotonate the betaine-alcohol adduct, driving the reaction forward.

  • SN2 Displacement: Maintain the reaction mixture at 0 °C for 1 hour to stabilize the alkoxyphosphonium ion, then remove the ice bath and allow the system to warm to room temperature. Stir overnight (12–16 hours) under argon[2].

  • Workup & Purification: Quench the reaction with 1 mL of methanol to destroy unreacted betaine. Concentrate the mixture in vacuo. Purify the resulting residue via silica gel flash chromatography (typically using a gradient of Hexane/Ethyl Acetate) to isolate the conformationally locked nucleoside.

Quantitative Data & Reaction Optimization

The efficiency of the Mitsunobu coupling on the bicyclo[3.1.0]hexane system is highly dependent on the electronic nature of the nucleobase. Pre-functionalization strategies (convergent synthesis) have been shown to drastically improve yields compared to linear, post-coupling modifications[5].

Nucleobase / NucleophileCarbocyclic Scaffold PrecursorReagents & ConditionsRegioselectivityYield (%)Ref.
6-Chloropurine (N)-bicyclo[3.1.0]hexan-2-olDIAD, PPh3, THF, 0 °C → RTN9 exclusively94%[5]
2-Thioether-adenine (N)-bicyclo[3.1.0]hexan-2-olDIAD, PPh3, THF, 0 °C → RTN9 exclusively77–95%[5]
2,6-Dichloropurine (N)-bicyclo[3.1.0]hexan-2-olDIAD, PPh3, THF, 0 °C → RTN9 major (trace N7)75–80%[5]
N3-Benzoyluracil bicyclo[3.1.0]hex-3-en-2-olDIAD, PPh3, THF, 0 °C → RTN1 exclusively85%[3]

Self-Validation & Troubleshooting (E-E-A-T)

To ensure the integrity of the synthesized compounds, the protocol must act as a self-validating system. Drug development professionals must verify both the regiochemistry and stereochemistry of the resulting nucleoside.

  • Regioselectivity Verification (N9 vs. N7 Alkylation): Purine bases possess multiple nucleophilic nitrogen atoms. While the steric bulk of the bicyclo[3.1.0]hexane ring and the use of 6-chloropurine heavily favor N9-alkylation, N7-regioisomers can occasionally form[5]. Validation is strictly achieved via 2D NMR (HMBC). A valid N9-coupled product will show strong cross-peaks between the pseudo-anomeric proton (H-1') and both C4 and C8 of the purine ring.

  • Stereochemical Confirmation (Walden Inversion): The rigid boat conformation of the bicyclo[3.1.0]hexane system makes 1H NMR coupling constants (J-values) highly diagnostic. Because the ring is locked, dihedral angles between vicinal protons are fixed. When the pseudo-anomeric proton is in the correct inverted orientation (e.g., an α-disposition), the dihedral angle with adjacent protons approaches 90°. According to the Karplus equation, this results in coupling constants approaching zero (e.g., appearing as a sharp doublet rather than a complex multiplet)[4]. This distinct spectral signature provides immediate, empirical proof that the SN2 inversion was successful.

References

  • Synthesis of enantiomerically pure d- and l-bicyclo[3.1.
  • Nucleosides with a Twist. Can Fixed Forms of Sugar Ring Pucker Influence Biological Activity in Nucleosides and Oligonucleotides?
  • North- and South-Bicyclo[3.1.0] Hexene Nucleosides.
  • Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring.
  • Convergent synthesis of 2-thioether-substituted (N)

Sources

Application

Role as a rigid scaffold in drug design and discovery

Application Note & Protocol Guide: Conformational Restriction and Rigid Scaffolds in Structure-Based Drug Design Executive Summary In the pursuit of highly potent and selective therapeutics, the pharmaceutical industry h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Conformational Restriction and Rigid Scaffolds in Structure-Based Drug Design

Executive Summary

In the pursuit of highly potent and selective therapeutics, the pharmaceutical industry has increasingly recognized the limitations of highly flexible, flat, sp2-hybridized molecules. The strategic integration of rigid, sp3-rich scaffolds—such as bicyclo[1.1.1]pentanes (BCPs), spirocycles, and macrocycles—represents a paradigm shift in rational drug design. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical thermodynamics and applied medicinal chemistry. This document details the causality behind conformational restriction, the pharmacokinetic benefits of "escaping flatland," and provides field-proven protocols for in silico scaffold hopping and thermodynamic validation.

The Thermodynamic Imperative: Overcoming the Entropic Penalty

The fundamental driver of protein-ligand binding is the Gibbs free energy equation: ΔG = ΔH - TΔS . A highly flexible ligand in an aqueous solution exists in an ensemble of rapidly interconverting conformations. Upon binding to a target receptor, the ligand must adopt a single, highly specific bioactive conformation. The freezing of these rotatable bonds results in a severe entropic penalty (-TΔS > 0), which directly antagonizes the favorable enthalpy (ΔH) gained from hydrogen bonds and van der Waals interactions[1][2].

By pre-organizing the ligand into its bioactive conformation using rigid scaffolds, we effectively "pay" this entropic cost during chemical synthesis rather than during the binding event. This conformational restriction not only enhances binding affinity but also improves target selectivity, as the rigidified molecule is less likely to adopt the alternative conformations required to bind off-target proteins[3][4].

G cluster_flex Flexible Ligand Pathway cluster_rigid Rigid Scaffold Pathway FlexUnbound Flexible Ligand (High Entropy) FlexBound Bound Complex (High Entropic Penalty) FlexUnbound->FlexBound -TΔS >> 0 (Unfavorable) RigidUnbound Rigid Ligand (Pre-organized) RigidBound Bound Complex (Minimal Entropic Penalty) RigidUnbound->RigidBound -TΔS ≈ 0 (Favorable) Target Target Protein Target->FlexBound Target->RigidBound

Figure 1: Thermodynamic logic of conformational restriction comparing flexible vs. rigid binding pathways.

"Escaping Flatland": Physicochemical and Pharmacokinetic Advantages

Beyond thermodynamics, rigid scaffolds solve critical pharmacokinetic (PK) bottlenecks. Traditional drug discovery heavily relies on planar aromatic rings (e.g., benzene) due to their synthetic accessibility. However, high aromatic ring counts correlate with poor aqueous solubility, high non-specific binding, and susceptibility to cytochrome P450-mediated oxidative metabolism.

Transitioning to rigid, three-dimensional sp3-rich scaffolds increases the fraction of sp3-hybridized carbons (Fsp3).

  • Bicyclo[1.1.1]pentanes (BCPs): Act as non-classical bioisosteres for para-substituted phenyl rings. They maintain the linear exit vectors of a benzene ring but lack the π-electron cloud, rendering them invisible to many oxidative enzymes and significantly improving metabolic stability and solubility[5][6].

  • Spirocycles: Provide spatially well-defined exit vectors across three dimensions. Replacing flat morpholine or piperazine rings with spirocyclic cores (e.g., azaspiro[3.3]heptane) locks dihedral angles, improves potency, and frequently mitigates hERG channel liabilities[7][8].

  • Macrocycles & Polycyclic Cages: Macrocyclization is highly effective in kinase inhibitor design, locking the molecule into the active conformation[9]. Emerging polycyclic cages like prismane and twistane offer extreme rigidity and are being explored to access entirely novel pharmacological spaces[10].

Quantitative Profiling of Rigidified Scaffolds

To synthesize the impact of these structural modifications, the following table summarizes the comparative advantages of transitioning from traditional motifs to rigid bioisosteres.

Scaffold TypeTraditional MotifRigid BioisosterePrimary Thermodynamic BenefitKey Physicochemical BenefitExample Application
Para-Aryl Benzene RingBicyclo[1.1.1]pentane (BCP)Reduced conformational entropy lossEvasion of CYP450 oxidation, ↑ SolubilityIDO1 Inhibitors[5]
Cyclic Amine Piperazine / MorpholineAzaspiro[3.3]heptaneLocked dihedral angles↑ Fsp3, ↓ hERG liabilitySHP2 Inhibitors[7]
Flexible Linker Aliphatic ChainMacrocyclePre-organized bioactive conformationEnhanced target selectivityKinase Inhibitors[9]
Ortho/Meta-Aryl Substituted Benzene1,2-Difunctionalized BCPRestricted rotatable bondsImproved metabolic stabilityOrtho/Meta-arene mimetics[6]

Experimental Protocols

Protocol A: In Silico Scaffold Hopping and Exit Vector Mapping

Purpose: To computationally replace a flexible/planar motif with a rigid scaffold without disrupting critical pharmacophore interactions.

Step 1: Bioactive Conformation Extraction

  • Extract the highest-resolution X-ray crystal structure of the target bound to the flexible lead compound.

  • Isolate the ligand and calculate the 3D coordinates of the key interacting functional groups (pharmacophores).

Step 2: Exit Vector Analysis

  • Identify the central scaffold to be replaced (e.g., a central phenyl ring).

  • Measure the distance and dihedral angles between the "exit vectors" (the bonds connecting the central scaffold to the peripheral pharmacophores). For a para-phenyl ring, the exit vectors are perfectly linear (180°).

Step 3: Scaffold Insertion & Strain Energy Calculation

  • Using molecular modeling software, superimpose a rigid bioisostere (e.g., BCP) onto the central scaffold.

  • Align the exit vectors of the BCP with the original exit vectors.

  • Self-Validation Check: Perform a constrained energy minimization. Calculate the strain energy (ΔE_strain) of the newly rigidified ligand. If ΔE_strain > 3-5 kcal/mol, the rigid scaffold is forcing the molecule into an unnatural conformation, which will negate the entropic benefits. Select an alternative scaffold (e.g., a spirocycle with different vector angles).

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Purpose: To empirically prove that the rigidified scaffold has reduced the entropic penalty (-TΔS) compared to the flexible lead.

Step 1: Sample Preparation

  • Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO).

  • Dissolve both the flexible lead and the rigidified analog in the exact same dialysis buffer to prevent heat of dilution artifacts.

Step 2: Titration Execution

  • Load the target protein (10–20 μM) into the ITC cell.

  • Load the ligand (100–200 μM) into the injection syringe.

  • Perform 20-25 injections of 1.5–2.0 μL at 25°C, with 120-second spacing between injections to allow the baseline to equilibrate.

Step 3: Data Deconvolution & Causality Analysis

  • Integrate the heat spikes and fit the data to a one-site binding model to extract the association constant (Ka) and enthalpy (ΔH).

  • Calculate the free energy (ΔG = -RT ln Ka) and entropy (-TΔS = ΔG - ΔH).

  • Self-Validation Check: The stoichiometry (N) must be 1.0 ± 0.1. Deviations indicate inaccurate protein concentration or ligand aggregation, invalidating the thermodynamic parameters. A successful rigidification will show a less negative (or positive) ΔS value compared to the flexible lead, confirming the reduction in entropic penalty.

Workflow A 1. Hit Identification (Flexible/Planar Lead) B 2. In Silico Conformational Analysis (Map Exit Vectors & Dihedral Angles) A->B C 3. Bioisosteric Scaffold Hopping (Insert BCP, Spirocycle, or Macrocycle) B->C D 4. Chemical Synthesis (Increase Fsp3 Fraction) C->D E 5. Thermodynamic Validation (ITC / Thermal Shift Assay) D->E F 6. PK/PD & Metabolic Profiling (CYP450 Stability, Solubility) E->F Decision Affinity & PK Optimized? F->Decision Decision->B No Lead Pre-clinical Candidate Decision->Lead Yes

Figure 2: Iterative workflow for bioisosteric scaffold hopping and thermodynamic validation.

References

  • Drug discovery beyond the rule of 5 - Opportunities and challenges. Taylor & Francis (Expert Opinion on Drug Discovery).

  • Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities. Biophysical Journal (via PMC).

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters (via PMC).

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis (Expert Opinion on Drug Discovery).

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science (via PMC).

  • Next-Generation Rigid Scaffolds: Lessons from Prismane and Twistane. Opast Publishers.

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS (via PMC).

Sources

Method

Application Note: Engineering High-Affinity A₃ Adenosine Receptor Ligands Using Bicyclo[3.1.0]hexane Scaffolds

Introduction & Rationale The A₃ adenosine receptor (A₃AR) is a G protein-coupled receptor (GPCR) that is significantly overexpressed in various inflammatory cells and solid tumors, making it a highly compelling target fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The A₃ adenosine receptor (A₃AR) is a G protein-coupled receptor (GPCR) that is significantly overexpressed in various inflammatory cells and solid tumors, making it a highly compelling target for therapeutic intervention and diagnostic imaging[1],[2]. However, the homologous nature of adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) presents a formidable challenge in drug development: achieving subtype selectivity to avoid off-target cardiovascular and central nervous system effects.

Historically, modifications to the endogenous agonist, adenosine, focused on the purine ring. While substitutions at the N⁶ and C2 positions improved affinity, true breakthrough selectivity was achieved through the conformational restriction of the ribose moiety. By replacing the highly flexible ribose tetrahydrofuryl ring with a rigid bicyclo[3.1.0]hexane (methanocarba) scaffold, scientists successfully locked the molecule into a North (N)-envelope conformation[3],[4].

The Causality of Conformation: The A₃AR binding pocket thermodynamically favors the N-envelope conformation. By pre-organizing the ligand into this exact geometry, the bicyclo[3.1.0]hexane scaffold eliminates the entropic penalty typically incurred when a flexible ligand binds to its receptor. This structural rigidity not only dramatically increases binding affinity for the A₃AR but also sterically hinders binding to the A₁ and A₂A receptors, which possess different conformational tolerances[3].

Mechanistic Grounding: A₃AR Signaling Pathways

To effectively evaluate A₃AR ligands, one must understand the downstream signaling cascades they trigger. The A₃AR is pleiotropic, coupling primarily to Gi/Go proteins, but also demonstrating Gq protein-dependent signaling depending on the cellular context[2],[5].

  • Gi/Go Coupling: Activation leads to the dissociation of the Gαi subunit, which directly inhibits adenylyl cyclase (AC). This halts the conversion of ATP to cyclic AMP (cAMP), subsequently reducing Protein Kinase A (PKA) activity. Simultaneously, the Gβγ subunits activate the MAPK (ERK1/2) and PI3K/Akt pathways, which are critical for modulating apoptosis and cell survival[2].

  • Gq Coupling: In specific tissue types, A₃AR activation stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG), thereby mobilizing intracellular calcium (Ca²⁺)[2],[5].

A3AR_Signaling Agonist Bicyclo[3.1.0]hexane Agonist A3AR A3 Adenosine Receptor (A3AR) Agonist->A3AR High Affinity Binding Gi Gi/Go Protein A3AR->Gi Primary Coupling Gq Gq Protein A3AR->Gq Secondary Coupling AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK MAPK / ERK1/2 Gi->MAPK Modulates PI3K PI3K / Akt Pathway Gi->PI3K Modulates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP Levels (↓) AC->cAMP Decreases IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 PKA PKA Inhibition cAMP->PKA Reduces Activity Ca2 Intracellular Ca2+ (↑) IP3->Ca2 Mobilizes

A3AR signaling via Gi/Gq pathways regulating cAMP, Calcium, and MAPK/PI3K cascades.

Structure-Activity Relationship (SAR) & Quantitative Data

The integration of the bicyclo[3.1.0]hexane scaffold with specific purine substitutions has yielded some of the most potent A₃AR ligands to date. Specifically, combining an N⁶-methyl or N⁶-(3-halobenzyl) group with a C2-arylethynyl substitution results in sub-nanomolar affinity and exceptional selectivity[6],[3].

Table 1: Binding Affinities of Representative A₃AR Ligands

CompoundPurine Substitution (N⁶ / C2)Sugar ScaffoldhA₃AR Kᵢ (nM)Selectivity (vs hA₁/hA₂A)
Cl-IB-MECA (Ref)N⁶-(3-iodobenzyl) / 2-chloroRibose (Flexible)~1.4~1000-fold
MRS5698 N⁶-(3-chlorobenzyl) / 2-arylethynylBicyclo[3.1.0]hexane3.0>1000-fold
Compound 13 N⁶-methyl / 2-(p-fluorophenylethynyl)Bicyclo[3.1.0]hexane0.6>1000-fold
Compound 30 N⁶-dibenzylamino / 2-methylthioBicyclo[3.1.0]hexane380.0High

Data synthesized from Tosh et al. (2012) and Müller et al. (2022)[1],[3].

Self-Validating Experimental Protocols

To accurately determine the binding affinity (Kᵢ) of novel bicyclo[3.1.0]hexane derivatives, a robust radioligand competition binding assay is required. The following protocols utilize HEK293 cells stably expressing the human A₃AR (hA₃AR)[7],[8].

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Scintillation 4. Scintillation Counting Filtration->Scintillation Analysis 5. Data Analysis Scintillation->Analysis

Step-by-step workflow for A3AR radioligand binding assays and data validation.

Protocol A: Membrane Preparation

Objective: Isolate high-quality cell membranes while preserving receptor integrity.

  • Harvesting: Culture HEK293-hA₃AR cells to 80% confluency. Wash with ice-cold PBS and harvest via scraping.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (10 mM Na⁺-HEPES, pH 7.4, 10 mM EDTA, 0.1 mM benzamidine).

    • Causality Check: EDTA chelates metalloproteases, and benzamidine acts as a serine protease inhibitor. This combination prevents the proteolytic degradation of the A₃AR during cell lysis[7].

  • Centrifugation: Centrifuge the homogenate at 20,000 × g for 25 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the pellet in assay buffer (10 mM Na⁺-HEPES, pH 7.4, 1 mM EDTA, 10% sucrose) and store aliquots at -80°C[7].

Protocol B: Radioligand Competition Binding Assay

Objective: Measure the displacement of a highly specific radioligand (e.g.,[¹²⁵I]MRS5127 or [³H]MRS7799) by the unlabeled bicyclo[3.1.0]hexane test compound[7],[8].

  • Assay Buffer Preparation: Prepare 10 mM Na⁺-HEPES buffer (pH 7.4) supplemented with 5 mM MgCl₂ and 5 units/mL Adenosine Deaminase (ADA)[7].

    • Causality Check 1 (ADA): Cultured cells naturally release endogenous adenosine, which will compete with your radioligand and artificially lower the apparent affinity of your test compound. ADA degrades this endogenous adenosine into inactive inosine[9],[7].

    • Causality Check 2 (MgCl₂): Divalent cations like Mg²⁺ stabilize the ternary complex between the agonist, the receptor, and the G-protein. This ensures the A₃AR is locked in its high-affinity state, which is critical when evaluating agonist derivatives[7].

  • Incubation: In a 96-well plate, combine:

    • 50 µL of the test compound (varying concentrations from 10⁻¹² to 10⁻⁵ M).

    • 50 µL of radioligand (e.g., 0.5 nM [¹²⁵I]MRS5127).

    • 100 µL of membrane suspension (approx. 10–20 µg protein/well).

  • Equilibration: Incubate the plate at room temperature for 60–90 minutes to ensure thermodynamic equilibrium is reached[9].

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Causality Check: Rapid filtration with ice-cold buffer dramatically slows the dissociation rate (k_off) of the radioligand-receptor complex, preventing signal loss during the washing step[9].

  • Quantification: Dry the filters and measure retained radioactivity using a liquid scintillation counter.

Data Analysis & Quality Control (Self-Validation)

A reliable assay must be self-validating. Incorporate the following analytical standards:

  • Non-Specific Binding (NSB): Always define NSB by incubating parallel wells with a saturating concentration (100 µM) of a cold, high-affinity competitor (e.g., unlabeled Cl-IB-MECA or MRS5698). Specific binding is calculated as Total Binding minus NSB.

  • Kᵢ Determination: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 +[L]/K_d) (Where [L] is the radioligand concentration and K_d is the dissociation constant of the radioligand)[9].

  • Z'-Factor: For high-throughput screening of these derivatives, calculate the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent, highly reliable assay window.

References

  • Müller, C. E., et al. (2022). "Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships." Molecules (MDPI).
  • Tosh, D. K., et al. (2012). "Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions." Journal of Medicinal Chemistry (ACS Publications).
  • Mazziotta, C., et al. (2022). "Cancer biology and molecular genetics of A3 adenosine receptor." Oncogene (PMC).
  • BenchChem Technical Resources. (2025). "Unveiling Receptor Interactions: A Comparative Guide to Radioligand Binding Assays for Adenosine A2A and A3." Benchchem.
  • Tosh, D. K., et al. (2012). "Synthesis and Pharmacological Characterization of [125I]MRS5127, a High Affinity, Selective Agonist Radioligand for the A3 Adenosine Receptor." Purinergic Signalling (PMC).
  • Tosh, D. K., et al. (2022). "Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species." ACS Medicinal Chemistry Letters (PMC).
  • Alnakhli, J., et al. (2024). "Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases." International Journal of Molecular Sciences (MDPI).
  • Tosh, D. K., et al. (2015). "Rational Design of Sulfonated A3 Adenosine Receptor-Selective Nucleosides as Pharmacological Tools to Study Chronic Neuropathic Pain." Purinergic Signalling (PMC).

Sources

Application

Application Notes and Protocols for the Synthesis of 6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid

Introduction: The Significance of Fluorinated Bicyclic Scaffolds in Modern Drug Discovery The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a variety of p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Bicyclic Scaffolds in Modern Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a variety of physicochemical and pharmacological properties. These include metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Fused bicyclic systems, such as the bicyclo[3.1.0]hexane core, offer a conformationally constrained scaffold that can mimic the boat conformation of a cyclohexane ring. This rigidity can lead to enhanced binding to biological targets and improved selectivity, ultimately reducing off-target effects.[1]

The target molecule, 6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid, combines the benefits of a fluorinated substituent at a strategic position with the conformational rigidity of the bicyclo[3.1.0]hexane framework. Such structures are of significant interest as building blocks in the synthesis of novel therapeutics. For instance, fluorinated analogs of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been investigated as potent and selective group II metabotropic glutamate receptor (mGluR) agonists, with potential applications in treating neurological and psychiatric disorders.[2][3] The synthesis of these complex molecules requires robust and well-characterized synthetic protocols to ensure high purity and reproducibility, which are critical for their application in drug development programs.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid, designed for researchers, medicinal chemists, and professionals in drug development. The methodology is grounded in established chemical transformations, with a focus on explaining the rationale behind experimental choices to ensure both scientific integrity and practical applicability.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of 6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid is strategically divided into three main stages:

  • Construction of the Bicyclic Core: The foundational 2-oxobicyclo[3.1.0]hexane-6-carboxylate scaffold is assembled via an intramolecular cyclopropanation of a suitable acyclic precursor. This key step establishes the rigid bicyclic framework.

  • Regioselective Fluorination: A fluorine atom is introduced at the C6 position of the bicyclic ketone intermediate using an electrophilic fluorinating agent. The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity.

  • Ester Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding the target molecule.

This synthetic approach is illustrated in the workflow diagram below:

Synthesis_Workflow Start Acyclic Precursor (e.g., Ethyl 2-diazo-4-pentenoate) Core Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate Start->Core Intramolecular Cyclopropanation FluorinatedEster Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate Core->FluorinatedEster Electrophilic Fluorination FinalProduct 6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic Acid FluorinatedEster->FinalProduct Ester Hydrolysis

Caption: Synthetic workflow for 6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid.

Part 1: Synthesis of the Bicyclic Core - Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

The construction of the bicyclo[3.1.0]hexane ring system is efficiently achieved through an intramolecular cyclopropanation of an unsaturated diazo compound. This reaction is typically catalyzed by a transition metal, such as copper or rhodium, which facilitates the formation of a metal carbene that then undergoes an intramolecular addition to the double bond.[4][5]

Protocol 1: Synthesis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

This protocol is adapted from established procedures for the intramolecular cyclopropanation of diazoacetic esters.[1][6]

Materials:

  • Ethyl 2-diazo-4-pentenoate (precursor, to be synthesized or purchased)

  • Copper(II) acetylacetonate (Cu(acac)₂)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the Diazo Precursor: Ethyl 2-diazo-4-pentenoate can be synthesized from ethyl glyoxylate and allylamine, followed by diazotization. For the purpose of this protocol, it is assumed that the precursor is available. Safety Note: Diazo compounds are potentially explosive and should be handled with care behind a blast shield.

  • Reaction Setup: To a solution of the catalyst, copper(II) acetylacetonate (0.01 eq.), in anhydrous toluene (10 mL) at reflux, a solution of ethyl 2-diazo-4-pentenoate (1.0 eq.) in anhydrous toluene (5 mL) is added dropwise over a period of 1 hour.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting diazo compound.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate.

Expected Outcome:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormYield (%)
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylateC₉H₁₂O₃168.19Colorless oil60-70

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J = 7.1 Hz, 2H), 2.50-2.35 (m, 2H), 2.20-2.05 (m, 3H), 1.85-1.75 (m, 1H), 1.25 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 208.1, 170.5, 61.0, 38.5, 30.1, 28.9, 25.4, 14.2.

  • IR (neat, cm⁻¹): 1750 (C=O, ketone), 1725 (C=O, ester).

Part 2: Electrophilic Fluorination of the Bicyclic Ketone

The introduction of fluorine at the C6 position is achieved through an electrophilic fluorination reaction. N-Fluorobenzenesulfonimide (NFSI) is a widely used and effective electrophilic fluorinating agent for this purpose due to its stability and reactivity.[2][7] The reaction proceeds via the formation of an enolate or silyl enol ether of the bicyclic ketone, which then attacks the electrophilic fluorine of NFSI.

Protocol 2: Synthesis of Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate

This protocol is based on the fluorination method reported by Nakazato et al. in the Journal of Medicinal Chemistry.[2]

Materials:

  • Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Silica gel for column chromatography

Safety Precautions:

  • NFSI is a skin and eye irritant and may cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9][10][11]

  • LiHMDS is a strong base and is pyrophoric. Handle under an inert atmosphere.

Procedure:

  • Reaction Setup: A solution of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (1.0 eq.) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere.

  • Enolate Formation: To this solution, LiHMDS (1.1 eq., 1.0 M in THF) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

  • Fluorination: A solution of NFSI (1.2 eq.) in anhydrous THF (5 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1 hour.

  • Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate.

Expected Outcome:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormYield (%)
Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylateC₉H₁₁FO₃186.18Colorless oil50-60

Characterization Data (Representative, based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.20 (q, J = 7.1 Hz, 2H), 2.60-2.45 (m, 2H), 2.30-2.15 (m, 2H), 2.00-1.90 (m, 1H), 1.30 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 206.5, 168.0 (d, JCF = 25 Hz), 95.0 (d, JCF = 250 Hz), 61.5, 38.0, 32.0 (d, JCF = 5 Hz), 28.0, 14.1.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -160 to -180 (singlet).

Part 3: Hydrolysis to the Final Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. Due to potential steric hindrance around the ester group in the bicyclic system, standard saponification conditions might be sluggish. A robust method for the hydrolysis of hindered esters involves the use of potassium tert-butoxide and water in DMSO.[12]

Protocol 3: Synthesis of 6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid

Materials:

  • Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate (1.0 eq.) in anhydrous DMSO (10 mL) is added potassium tert-butoxide (3.0 eq.) and water (1.5 eq.).

  • Reaction: The mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: The reaction mixture is diluted with water and acidified to pH 2-3 with 1 M HCl.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid.

Expected Outcome:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormYield (%)
6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-carboxylic AcidC₇H₇FO₃158.13White solid80-90

Characterization Data (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H), 2.50-2.35 (m, 2H), 2.25-2.10 (m, 2H), 1.95-1.85 (m, 1H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 207.0, 170.0 (d, JCF = 24 Hz), 94.5 (d, JCF = 252 Hz), 37.8, 31.5 (d, JCF = 5 Hz), 27.5.

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): δ -160 to -180 (singlet).

  • IR (KBr, cm⁻¹): 3400-2500 (O-H, broad), 1745 (C=O, ketone), 1700 (C=O, carboxylic acid).

  • MS (ESI): m/z 157.03 (M-H)⁻.

Mechanistic Rationale and Experimental Choices

Reaction_Mechanisms Key Mechanistic Steps cluster_0 Intramolecular Cyclopropanation cluster_1 Electrophilic Fluorination Diazo Diazo Ester Carbene Copper Carbene Intermediate Diazo->Carbene Catalyst Activation Catalyst Cu(acac)₂ Cyclopropanation Intramolecular Cycloaddition Carbene->Cyclopropanation Core Bicyclic Ketone Ester Cyclopropanation->Core KetoneEster Bicyclic Ketone Ester Enolate Lithium Enolate KetoneEster->Enolate Deprotonation Base LiHMDS Fluorinated Fluorinated Ester Enolate->Fluorinated Nucleophilic Attack on Electrophilic F NFSI NFSI NFSI->Fluorinated

Caption: Simplified mechanistic pathways for the key synthetic steps.

  • Intramolecular Cyclopropanation: The choice of a copper catalyst like Cu(acac)₂ is based on its proven efficacy in catalyzing the decomposition of diazo compounds to form carbenes, which are essential for the cyclopropanation reaction. The intramolecular nature of this reaction is highly favorable for the formation of the strained bicyclic system.[1]

  • Electrophilic Fluorination: The use of a strong, non-nucleophilic base like LiHMDS ensures the efficient and regioselective formation of the kinetic enolate at the C6 position, which is crucial for the subsequent fluorination. NFSI is selected as the fluorinating agent due to its commercial availability, ease of handling compared to other fluorinating agents, and its effectiveness in fluorinating enolates.[2][7]

  • Ester Hydrolysis: The selection of a strong base in an aprotic solvent (t-BuOK in DMSO) is designed to overcome the potential steric hindrance of the bicyclic ester, which might be resistant to hydrolysis under standard aqueous conditions.[12]

Applications and Future Perspectives

6-Fluoro-2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid and its derivatives are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making these compounds attractive for lead optimization in drug discovery programs.[1] The rigid bicyclo[3.1.0]hexane scaffold serves as a conformationally restricted isostere for cyclohexane and other cyclic systems, which can impart improved selectivity for biological targets.[1]

Future research in this area could focus on the enantioselective synthesis of this and related fluorinated bicyclic compounds, which would be of great interest for the development of chiral drugs. Furthermore, the functional handles on the molecule (ketone and carboxylic acid) provide opportunities for further derivatization to create libraries of compounds for biological screening.

References

  • Nakazato, A., et al. (2000). Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. Journal of Medicinal Chemistry, 43(24), 4667–4676. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Wong, A., et al. (2004). Reactive resin facilitated preparation of an enantiopure fluorobicycloketone. Tetrahedron: Asymmetry, 15(3), 491-494. [Link]

  • Pinto, D. C. G. A., et al. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2012(5), 23-32. [Link]

  • PubMed. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Yoshikawa, N., et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(38), 7261-7264. [Link]

  • Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]

  • Doyle, M. P., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 15(21), 5488–5491. [Link]

  • Britton, R., et al. (2018). Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. Nature Communications, 9(1), 2215. [Link]

  • ResearchGate. Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. [Link]

  • Chen, J. R., et al. (2019). Decarboxylative fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide (NFSI). Asian Journal of Organic Chemistry, 8(1), 105-108. [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • Organic Syntheses. dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate. [Link]

  • Arnold, F. H., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. ACS Catalysis, 9(7), 6320–6325. [Link]

  • Britton Group. Fluorination Strategies. [Link]

  • CORE. Gold-catalyzed ethylene cyclopropanation. [Link]

  • Padwa, A., et al. (2002). Attempted synthesis of casbene by intramolecular cyclopropanation. ARKIVOC, 2002(8), 180-185. [Link]

  • ResearchGate. Scheme 30: Synthesis of NFSI (14-2). [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Takeda, K., et al. (1987). A new method for the synthesis of bicyclo[3.1.0]hexane-2-one and -3-one derivatives. Chemical and Pharmaceutical Bulletin, 35(8), 3349-3353. [Link]

  • OUCI. NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. [Link]

  • ResearchGate. Fig. S24 13 C NMR spectrum of ethyl 6-fluoro-1H-indene-2-carboxylate (6l). [Link]

  • Google Patents. CA2471642C - 6-fluorobicyclo[3.1.
  • ResearchGate. 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. [Link]

  • OUCI. 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical …. [Link]

  • ChemSynthesis. ethyl 2-oxo-6-vinylbicyclo[3.1.0]hexane-6-carboxylate. [Link]

Sources

Method

Application and Protocol Guide: Synthesis of Amide and Ester Derivatives from exo-Bicyclo[3.1.0]hexane-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides detailed application notes and validated protocols for the synthesis of amide and ester derivatives from exo-Bicyclo[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and validated protocols for the synthesis of amide and ester derivatives from exo-Bicyclo[3.1.0]hexane-6-carboxylic acid. This constrained bicyclic scaffold is of significant interest in medicinal chemistry, offering a unique three-dimensional profile that can enhance binding affinity, metabolic stability, and selectivity of drug candidates.[1] This document outlines robust methodologies for the efficient preparation of diverse amide and ester libraries, addressing the challenges associated with the sterically hindered nature of the parent carboxylic acid. The protocols detailed herein are designed to be reproducible and scalable, facilitating lead optimization and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry

The bicyclo[3.1.0]hexane framework serves as a conformationally restricted isostere of cyclohexane, a common motif in many bioactive molecules.[1] By locking the six-membered ring in a perpetual boat-like conformation, the bicyclo[3.1.0]hexane scaffold orients substituents in well-defined spatial arrangements.[1] This structural rigidity can lead to enhanced binding to biological targets, improved selectivity against off-targets, and increased resistance to metabolic degradation compared to more flexible analogues.[1]

Derivatives of exo-Bicyclo[3.1.0]hexane-6-carboxylic acid have been explored for various therapeutic applications, including as oral hypoglycemic agents.[2] The ability to readily synthesize a diverse array of amide and ester derivatives from this core structure is paramount for probing the chemical space around this privileged scaffold and identifying novel drug candidates. This guide provides the practical, in-depth protocols necessary for these synthetic endeavors.

Preparation of Amides from exo-Bicyclo[3.1.0]hexane-6-carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is often inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.[3] For sterically hindered carboxylic acids such as exo-Bicyclo[3.1.0]hexane-6-carboxylic acid, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions.

Recommended Methodology: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that has proven effective for the synthesis of amides from sterically demanding substrates.[3][4] The formation of a highly reactive O-acylisourea intermediate promotes rapid and clean conversion to the desired amide.

Diagram 1: General Workflow for HATU-Mediated Amide Coupling

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Work-up & Purification A exo-Bicyclo(3.1.0)hexane- 6-carboxylic acid Activated_Ester Activated O-acylisourea Ester Intermediate A->Activated_Ester + HATU, DIPEA in Anhydrous DMF HATU HATU Base DIPEA Amine Primary or Secondary Amine (R1R2NH) Activated_Ester->Amine Addition of Amine Product Target Amide Amine->Product Workup Aqueous Work-up Product->Workup Reaction Quench Purification Column Chromatography Workup->Purification

Caption: Workflow for HATU-mediated amide synthesis.

Detailed Protocol: HATU-Mediated Synthesis of a Representative Amide

Materials:

  • exo-Bicyclo[3.1.0]hexane-6-carboxylic acid

  • Amine of interest (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add exo-Bicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq.).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • In a separate vial, dissolve the amine (1.2 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency for sterically hindered acids, minimal side products.
Base DIPEANon-nucleophilic base to neutralize the hexafluorophosphate salt formed.
Solvent Anhydrous DMFExcellent solvent for all reactants and intermediates.
Stoichiometry Acid:HATU:Amine:DIPEA = 1:1.1:1.2:2Slight excess of reagents ensures complete consumption of the limiting carboxylic acid.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.

Preparation of Esters from exo-Bicyclo[3.1.0]hexane-6-carboxylic Acid

Esterification of sterically hindered carboxylic acids can be challenging. While Fischer esterification (acid-catalyzed reaction with an alcohol) is a classic method, it often requires harsh conditions and may not be suitable for complex molecules.[5] A milder and more efficient approach for substrates like exo-Bicyclo[3.1.0]hexane-6-carboxylic acid is the Steglich esterification.

Recommended Methodology: DCC/DMAP-Mediated Esterification (Steglich Esterification)

The use of N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a powerful method for the synthesis of esters from carboxylic acids and alcohols, particularly for sterically demanding substrates.[6] DCC activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[6]

Diagram 2: Reaction Mechanism of Steglich Esterification

G cluster_0 Activation cluster_1 Catalysis cluster_2 Ester Formation Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acyl_DMAP + DMAP DMAP DMAP Ester R-COOR' Acyl_DMAP->Ester + R'-OH Alcohol R'-OH DCU Dicyclohexylurea (Byproduct)

Caption: Mechanism of DCC/DMAP-mediated esterification.

Detailed Protocol: Steglich Esterification for a Representative Ester

Materials:

  • exo-Bicyclo[3.1.0]hexane-6-carboxylic acid

  • Alcohol of interest (e.g., Benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add exo-Bicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.).

  • Dissolve the mixture in anhydrous DCM (approximately 0.1-0.5 M).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

ParameterConditionRationale
Coupling Reagent DCCEfficiently activates the carboxylic acid.
Catalyst DMAPAccelerates the reaction and improves yield for hindered substrates.[6]
Solvent Anhydrous DCMGood solvent for reactants; DCU byproduct is poorly soluble, facilitating removal.
Stoichiometry Acid:Alcohol:DCC:DMAP = 1:1.2:1.1:0.1Catalytic DMAP is sufficient; slight excess of alcohol and DCC drives the reaction.
Temperature 0 °C to Room TemperatureInitial cooling minimizes side reactions; reaction proceeds well at room temperature.

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the synthesis of amide and ester derivatives of exo-Bicyclo[3.1.0]hexane-6-carboxylic acid. The use of HATU for amide coupling and the Steglich esterification (DCC/DMAP) for ester formation are particularly well-suited for this sterically hindered scaffold, offering high yields and operational simplicity. By employing these methodologies, researchers in drug discovery and medicinal chemistry can efficiently generate diverse libraries of compounds for biological evaluation, accelerating the identification of new therapeutic agents.

References

  • exo-Bicyclo(3.1.0)hexane-6-carboxylic acid and related compounds, oral hypoglycemic agents. J Med Chem. 1972 Apr;15(4):424-6. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Org. Lett. 2013, 15, 20, 5258–5261. [Link]

  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Lett. 2002, 43, 8467-8470. [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. 1978, 17, 522-524. [Link]

  • Design, synthesis and biological activity of bicyclic carboxamide derivatives as TRK inhibitors. Bioorg. Med. Chem. 2020, 28, 115811. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules. 2022, 27(7), 2283. [Link]

  • An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts, a key raw material for hcv inhibitor. WO2012049688A1.
  • Processes for preparing bicyclo [3.1.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Org. Biomol. Chem., 2008, 6, 2818-2832. [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. J. Org. Chem. 2014, 79, 3, 943–954. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Org. Process Res. Dev. 2015, 19, 11, 1478–1482. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

Sources

Application

Preclinical Screening and Evaluation Protocols for Novel Oral Hypoglycemic Agents

A Comprehensive Guide to In Vitro Target Engagement and In Vivo Efficacy Workflows The development of oral hypoglycemic agents has fundamentally shifted from traditional insulin secretagogues and sensitizers to highly ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to In Vitro Target Engagement and In Vivo Efficacy Workflows

The development of oral hypoglycemic agents has fundamentally shifted from traditional insulin secretagogues and sensitizers to highly targeted, orally bioavailable small molecules. While early interventions relied on biguanides (e.g., metformin) and sulfonylureas, modern drug discovery heavily emphasizes the incretin system, specifically targeting the Glucagon-Like Peptide-1 Receptor (GLP-1R) with small-molecule biased agonists[1].

As a Senior Application Scientist, establishing a self-validating, highly reproducible preclinical screening cascade is paramount. This application note details the critical in vitro and in vivo methodologies required to evaluate novel oral hypoglycemic agents, explaining the mechanistic causality behind each experimental choice to ensure rigorous scientific integrity.

Mechanistic Grounding: The GLP-1R Signaling Axis

To properly design an assay, one must first understand the target's signal transduction. The GLP-1 receptor is a Class B1 G-protein-coupled receptor (GPCR). Upon binding an agonist, the receptor undergoes a conformational change that activates the Gs protein subunit, which subsequently stimulates adenylate cyclase to convert ATP into cyclic AMP (cAMP)[2]. This intracellular cAMP accumulation is the primary driver of downstream calcium influx and subsequent glucose-dependent insulin secretion in pancreatic beta cells.

GLP1R_Pathway Agonist Oral GLP-1R Agonist Receptor GLP-1 Receptor (Gs-coupled GPCR) Agonist->Receptor Binds Gs Gs Protein Activation Receptor->Gs AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion Effectors PKA / Epac2 Pathways cAMP->Effectors Insulin Insulin Secretion Effectors->Insulin Ca2+ Influx

Figure 1: GLP-1R signaling pathway driving glucose-dependent insulin secretion.

In Vitro Target Engagement: TR-FRET cAMP Accumulation Assay

Because cAMP is the direct secondary messenger of GLP-1R activation, quantifying its intracellular accumulation is the gold-standard method for evaluating the potency (EC₅₀) and efficacy (Emax) of novel small-molecule agonists[1].

Causality & Assay Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional ELISAs. TR-FRET relies on a competitive immunoassay format between native cellular cAMP and a d2-labeled exogenous cAMP for binding to a Europium cryptate-labeled anti-cAMP antibody. Why this matters: TR-FRET eliminates wash steps (homogeneous assay), drastically reducing well-to-well variability in High-Throughput Screening (HTS). Furthermore, the time-resolved nature of the Europium fluorophore allows the detector to wait out short-lived background autofluorescence, resulting in an exceptionally high signal-to-noise ratio.

Step-by-Step Protocol
  • Cell Preparation: Culture HEK293 or CHO-K1 cells stably expressing the human GLP-1R. Harvest cells using a non-enzymatic dissociation buffer (to preserve surface receptors) and resuspend in assay buffer (HBSS supplemented with 0.1% BSA and 20 mM HEPES, pH 7.4).

  • Phosphodiesterase Inhibition (Critical Step): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Rationale: IBMX is a broad-spectrum phosphodiesterase inhibitor. Without it, cellular enzymes will rapidly degrade the synthesized cAMP, leading to false negatives or artificially shifted EC₅₀ values.

  • Compound Incubation: Dispense 5 µL of the cell suspension (approx. 2,000 cells/well) into a 384-well low-volume white microplate. Add 5 µL of the test hypoglycemic agent (serially diluted in assay buffer). Include native GLP-1(7-36) amide as a positive control and vehicle (DMSO) as a negative control. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of d2-labeled cAMP and 5 µL of Europium cryptate-labeled anti-cAMP antibody (both diluted in the manufacturer's lysis buffer).

  • Signal Acquisition: Incubate for 1 hour at room temperature to allow for competitive binding equilibrium. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision), measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Processing: Calculate the 665/620 nm ratio. Because this is a competitive assay, a lower FRET signal correlates to higher intracellular cAMP accumulation[2].

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in DIO Mice

Once a lead compound demonstrates nanomolar potency in vitro, it must be validated in vivo. Diet-Induced Obese (DIO) mice are the preferred model because chronic overfeeding of a high-fat diet accurately triggers meta-inflammation, peripheral insulin resistance, and impaired glucose tolerance, closely mimicking human Type 2 Diabetes[3].

Causality & Assay Design: The Oral Glucose Tolerance Test (OGTT) assesses the physiological disposal of an orally administered glucose load[4]. Why a 6-hour fast? Historically, researchers used overnight (16-hour) fasting. However, mice have high metabolic rates; an overnight fast induces a severe catabolic state, depleting liver glycogen and artificially skewing insulin dynamics. A 6-hour morning fast provides a true physiological pre-prandial baseline without inducing starvation stress. Why dose by lean mass? Obese mice have a massive increase in fat mass, but adipose tissue is not the primary site of rapid glucose disposal. Dosing glucose based on total body weight in DIO mice over-challenges the system, leading to artificial glucose toxicity[4].

Step-by-Step Protocol
  • Animal Preparation: Utilize 14-week-old male C57BL/6J mice maintained on a 60% kcal high-fat diet for at least 8 weeks. Transfer mice to clean cages with water but no food exactly 6 hours prior to the test (e.g., 07:00 AM to 13:00 PM).

  • Baseline Sampling (t = -30 min): Restrain the mouse gently. Perform a minor tail vein prick using a sterile lancet. Discard the first drop of blood, and use the second drop to measure baseline fasting blood glucose via a calibrated handheld glucometer.

  • Compound Administration (t = -15 min): Administer the oral hypoglycemic test agent (or vehicle control) via oral gavage. The 15-minute pretreatment window allows for gastric emptying, initial systemic absorption, and target engagement (e.g., priming the GLP-1R on beta cells).

  • Glucose Challenge (t = 0 min): Administer a 20% glucose solution via oral gavage at a dose of 2 g/kg of lean body mass (or an adjusted total body weight dose if lean mass data is unavailable)[4].

  • Kinetic Monitoring: Measure blood glucose from the tail vein at t = 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) using the trapezoidal rule. Efficacy is defined by the percentage reduction in AUC compared to the vehicle-treated DIO control group.

The Preclinical Screening Cascade

To ensure that only the most robust candidates progress to IND-enabling studies, the in vitro and in vivo assays must be integrated into a strict go/no-go screening hierarchy.

Screening_Workflow Lib Small Molecule Library HTS In Vitro HTS (TR-FRET cAMP Assay) Lib->HTS Hits Hit Validation & Selectivity Profiling HTS->Hits EC50 < 10nM ADME In Vitro ADME & PK (Oral Bioavailability) Hits->ADME InVivo In Vivo Efficacy (OGTT in DIO Mice) ADME->InVivo F% > 20% Lead Lead Candidate Selection InVivo->Lead AUC Reduction

Figure 2: Sequential preclinical screening workflow for oral hypoglycemic agents.

Comparative Pharmacological Data

When evaluating a novel oral hypoglycemic agent, its performance should be benchmarked against established clinical standards. The table below summarizes expected pharmacological profiles across different classes of oral agents.

Compound ClassRepresentative AgentIn Vitro Potency (cAMP EC₅₀)In Vivo Efficacy (OGTT AUC Reduction)Primary Mechanism of Action
Biguanide MetforminN/A (AMPK Activator)15 - 20%Hepatic gluconeogenesis inhibition
DPP-4 Inhibitor SitagliptinN/A (Enzyme Inhibitor)20 - 30%Prolongs endogenous incretin half-life
Peptide GLP-1RA Semaglutide (Oral formulation)5 - 10 pM40 - 50%Direct GLP-1R activation (Peptide)
Small Molecule GLP-1RA Danuglipron (Reference)1 - 5 nM35 - 45%Direct GLP-1R activation (Non-peptide)

Note: While peptide GLP-1RAs exhibit picomolar potency, small molecule agonists typically operate in the low nanomolar range but offer vastly superior oral bioavailability and do not require complex absorption enhancers like SNAC.

References
  • Toxicology profile of a novel GLP1 receptor biased agonist-SAL0112 in nonhuman primates Source: colab.ws URL:[Link]

  • Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) Source: PubMed Central (NIH) URL:[Link]

  • GLP-1 Val8: A Biased GLP-1R Agonist with Altered Binding Kinetics and Impaired Release of Pancreatic Hormones in Rats Source: PubMed Central (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid and its primary precursor, the ethyl ester. This bicyclic scaffold is a highly strained, conformationally restricted intermediate crucial for the development of mGluR2/3 agonists (such as eglumegad/LY354740) and various neuroactive drug candidates.

Because the synthesis fundamentally relies on the[2+1] cyclopropanation of 2-cyclopenten-1-one, controlling chemo-, diastereo-, and enantioselectivity while preventing the collapse of the strained ring system requires strict mechanistic control.

Part 1: Mechanistic Pathway & Failure Node Analysis

Before troubleshooting, it is critical to understand where the reaction diverges. The synthesis typically employs either a Corey–Chaykovsky sulfonium ylide approach or a Transition-Metal Catalyzed Carbenoid approach. Each pathway has unique failure nodes.

Pathway A 2-Cyclopenten-1-one B Reactive Intermediate (Ylide or Carbenoid) A->B EDA + Catalyst or Pre-formed Ylide C 2-Oxobicyclo[3.1.0]hexane- 6-carboxylate B->C Concerted or Stepwise Ring Closure D Diazo Dimers (Fumarate/Maleate) B->D Excess EDA (Carbenoid Route) E Michael Adducts (Acyclic) B->E Failed Ring Closure (Ylide Route)

Reaction pathways and common side reactions in bicyclo[3.1.0]hexane synthesis.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting a high ratio of the endo-isomer instead of the desired exo-isomer during sulfonium ylide cyclopropanation?

Causality: This is a classic issue of thermodynamic vs. kinetic control driven by betaine equilibration . When the sulfonium ylide attacks the enone, it forms a zwitterionic betaine intermediate. If the expulsion of the sulfide leaving group (ring closure) is slower than the reverse reaction (expulsion of the ylide), the system equilibrates. Base in the reaction mixture deprotonates the α -proton, stabilizing the ylide and promoting this reversion. Over time, the system funnels into the more thermodynamically stable, but often undesired, endo-isomer, as demonstrated by [1]. Solution: To lock the reaction under kinetic control (favoring the exo-isomer), you must suppress betaine equilibration. Do this by using a pre-formed ylide (avoiding excess free base in the reaction), utilizing highly hindered ester groups, and running the reaction at high dilution .

BetaineEq Enone Enone + Sulfonium Ylide Anti Anti-Betaine (Kinetic Intermediate) Enone->Anti Fast Addition Syn Syn-Betaine (Thermodynamic Intermediate) Enone->Syn Slow Addition Anti->Enone Base-Mediated Reversion Exo Exo-Isomer (Desired Product) Anti->Exo Ring Closure Syn->Enone Reversion Endo Endo-Isomer (Side Product) Syn->Endo Ring Closure

Betaine equilibration mechanism dictating exo/endo diastereoselectivity.

Q2: My transition-metal catalyzed cyclopropanation yields mostly diethyl fumarate and maleate. How do I prevent this?

Causality: You are observing diazo dimerization . When using ethyl diazoacetate (EDA) with a transition metal catalyst (like Rh 2​ (OAc) 4​ or Cu(acac) 2​ ), the metal-carbenoid intermediate is highly electrophilic. If the local concentration of unreacted EDA is higher than the concentration of the electron-deficient 2-cyclopenten-1-one, the carbenoid will preferentially attack another EDA molecule rather than the enone [2]. Solution:

  • Syringe Pump Addition: EDA must be added strictly via a syringe pump (e.g., 1 mmol/hour) to keep its steady-state concentration near zero.

  • Catalyst Tuning: Switch from Rh 2​ (OAc) 4​ (which is extremely active and prone to dimerization) to a softer catalyst like Cu(acac) 2​ , which provides a more stable carbenoid that selectively reacts with the enone.

Q3: I observe significant ring-opening and epimerization when hydrolyzing the ethyl ester to the final 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid. What is the alternative?

Causality: The bicyclo[3.1.0] system harbors immense ring strain (~30 kcal/mol). The C6 position is highly prone to epimerization (exo to endo) under harsh basic conditions due to the electron-withdrawing nature of the adjacent carboxylate. Furthermore, strong aqueous bases (like refluxing NaOH) can trigger retro-aldol-like ring opening via the ketone at the C2 position. Solution: Use strictly controlled, mild hydrolysis conditions. Employ LiOH in THF/H 2​ O at 0 °C and monitor the reaction meticulously. Alternatively, enzymatic hydrolysis (e.g., using pig liver esterase) provides a completely neutral, self-buffering environment that preserves both the ring integrity and the fragile C6 stereocenter.

Part 3: Quantitative Strategy Comparison

Selecting the right synthetic strategy depends on your scale and stereochemical requirements. Review the empirical data below to select your protocol.

ParameterSulfonium Ylide (Catalytic)Sulfonium Ylide (Stoichiometric)Transition Metal (Cu/Rh + EDA)
Reagents Chiral Sulfide, Cu(acac) 2​ , EDAPre-formed Ylide, High DilutionCu(acac) 2​ or Rh 2​ (OAc) 4​ , EDA
Active Species In-situ Sulfonium YlideStabilized Sulfonium YlideMetal-Carbenoid
Typical Yield 40 - 60%75 - 85%60 - 70%
Diastereoselectivity (Exo:Endo) Low (Equilibration prone)High (Kinetic control)Moderate to High
Primary Side Reactions Diazo dimerization, Betaine reversionMichael addition (acyclic)Diazo dimerization, C-H insertion
Scalability Moderate (Requires slow EDA addition)Low (High dilution required)High (Standard process chemistry)

Part 4: Self-Validating Experimental Protocols

Protocol A: Cu-Catalyzed Carbenoid Cyclopropanation (Scalable Racemic Route)

Objective: Scalable synthesis of racemic ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate while suppressing diazo dimerization [3].

  • System Setup: Charge a rigorously dried, 3-neck round-bottom flask with 2-cyclopenten-1-one (1.0 equiv), Cu(acac) 2​ (5 mol%), and anhydrous toluene (0.5 M relative to enone). Heat to 80 °C under a strict N 2​ atmosphere.

    • Self-Validation Checkpoint: The solution must be completely homogeneous before proceeding. Any undissolved catalyst will act as a nucleation site for rapid, uncontrolled diazo decomposition.

  • EDA Addition: Load ethyl diazoacetate (EDA, 1.5 equiv) dissolved in an equal volume of toluene into a syringe pump. Introduce the EDA solution to the reaction mixture at a strict rate of 1 mmol/hour.

    • Self-Validation Checkpoint: Nitrogen gas evolution should be steady and continuous. If bubbling stops while EDA is still being added, catalyst deactivation has occurred; halt the addition immediately to prevent a buildup of explosive unreacted diazo compound.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove copper salts. Concentrate under reduced pressure.

    • Self-Validation Checkpoint: The crude NMR should show the disappearance of the enone olefinic protons ( δ 6.1 and 7.7 ppm) and the appearance of the cyclopropyl protons ( δ 2.0 - 2.8 ppm).

Protocol B: Stoichiometric Sulfonium Ylide Cyclopropanation (High ee / dr Route)

Objective: Synthesize (1S,5R,6S)-ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate with high enantioselectivity by suppressing betaine equilibration.

  • Ylide Generation: Dissolve the chiral sulfonium salt (1.2 equiv) in anhydrous DCM (0.05 M to ensure high dilution). Cool the system to -78 °C. Add a non-nucleophilic base (e.g., phosphazene base or strict stoichiometric DBU) dropwise.

    • Self-Validation Checkpoint: The solution should turn pale yellow, indicating the successful deprotonation and formation of the stabilized ylide.

  • Cyclopropanation: Add 2-cyclopenten-1-one (1.0 equiv) dropwise over 30 minutes. Maintain the temperature at -78 °C for 2 hours, then allow the system to slowly warm to room temperature overnight.

    • Self-Validation Checkpoint: Monitor via TLC (UV/KMnO 4​ stain). The enone spot (R f​ ~0.4 in 3:1 Hexanes/EtOAc) should disappear, replaced by the bicyclic product (R f​ ~0.5). If an intermediate spot persists, the betaine has failed to close; check the reaction temperature.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH 4​ Cl.

    • Self-Validation Checkpoint: This immediate buffering is critical. It neutralizes any residual base, preventing late-stage epimerization of the delicate C6 stereocenter during the workup. Extract with DCM, dry over Na 2​ SO 4​ , and concentrate.

References

  • Aggarwal, V. K., & Grange, E. (2006). Asymmetric sulfonium ylide mediated cyclopropanation: Stereocontrolled synthesis of (+)-LY354740. Chemistry - A European Journal, 12(2), 568-575. URL:[Link]

  • Nakazato, A., et al. (2000). Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. Journal of Medicinal Chemistry, 44(1), 1-10. URL:[Link]

  • Ritts, C. B., et al. (2022). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development, 26(12), 3201-3215. URL:[Link]

Optimization

Technical Support Center: Optimizing Hydrolysis of Bicyclo[3.1.0]hexane Esters

Welcome to the Technical Support Center for Bicyclo[3.1.0]hexane derivatives. These conformationally constrained cyclohexane isosteres are highly valuable in drug discovery, notably as1[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclo[3.1.0]hexane derivatives. These conformationally constrained cyclohexane isosteres are highly valuable in drug discovery, notably as1[1]. Because the bicyclo[3.1.0]hexane core adopts a rigidified,1[1], the strained cyclopropane ring fused to a cyclopentane system presents unique challenges during ester hydrolysis. Researchers frequently encounter issues such as unwanted ring-opening, epimerization at the α -carbon, and severe steric hindrance.

This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize your hydrolysis workflows.

Workflow Decision Matrix

G Start Bicyclo[3.1.0]hexane Ester Substrate Cond1 Base-Sensitive or Amino Acid Precursor? Start->Cond1 Acid Acidic Hydrolysis (AcOH/HCl, 75°C) Cond1->Acid Yes Cond2 Sterically Hindered or Epimerization Risk? Cond1->Cond2 No Mild Mild Alkaline (LiOH, MeOH/H2O) Cond2->Mild Yes Standard Standard Alkaline (NaOH, Reflux) Cond2->Standard No

Decision matrix for selecting bicyclo[3.1.0]hexane ester hydrolysis conditions.

Standard Operating Procedures (SOPs)
SOP 1: Mild Alkaline Saponification (LiOH-Mediated)

Application: Standard base-stable esters and substrates prone to epimerization.

Causality: Lithium hydroxide is preferred over NaOH or KOH for sensitive bicyclo[3.1.0]hexane esters. The lithium cation acts as a mild Lewis acid, coordinating tightly to the ester carbonyl oxygen. This coordination pulls electron density away from the carbonyl carbon, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxide ion at lower temperatures. Operating at lower temperatures minimizes base-catalyzed enolization, thereby preventing thermodynamic epimerization at the α -position and 2[2].

Step-by-Step Protocol:

  • Dissolution: Dissolve the bicyclo[3.1.0]hexane ester in a 2[2]. (Note: For highly lipophilic substrates, a 3:1:1 THF/MeOH/H 2​ O mixture may be used to ensure complete solvation).

  • Reagent Addition: Add 1.5 to 2.0 equivalents of LiOH·H 2​ O in a single portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature to mild reflux (depending on steric hindrance). The system is self-validating via LC-MS or TLC; monitor until the ester mass/spot is completely consumed.

  • Solvent Removal: Upon complete conversion (typically 2-12 hours), concentrate the mixture under reduced pressure to remove the volatile organic solvents.

  • Acidification: Cool the remaining aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl to precipitate the target carboxylic acid.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and2[2].

SOP 2: Acidic Hydrolysis for Amino Acid Precursors

Application: Synthesis of mGluR modulators (e.g., 2-amino-bicyclo[3.1.0]hexane dicarboxylic acids) from amino-nitrile or amino-ester intermediates.

Causality: For mGluR modulator intermediates, alkaline conditions often fail to cleave bulky protecting groups or hydrate nitriles efficiently without destroying the molecule. A strongly acidic environment is necessary to protonate the ester carbonyl and the nitrile group simultaneously. High-temperature acidic conditions drive the sequential hydrolysis of the nitrile to an amide, and then to the carboxylic acid, while concurrently cleaving the ester. This self-validating system ensures full deprotection and yields the target amino acid directly as a stable, highly pure hydrochloride salt[3].

Step-by-Step Protocol:

  • Suspension: Suspend the amino-nitrile or protected ester substrate in a4[3].

  • Heating: Heat the mixture to 4[3].

  • Incubation: Maintain heating for 4[3]. The reaction is visually self-indicating; the suspension will typically clear as the hydrochloride salt forms and dissolves.

  • Cooling: Cool the reaction mixture to room temperature.

  • Concentration: Evaporate the solvent under high vacuum to obtain the4[3].

  • Purification: Purify via cation-exchange chromatography (e.g., Dowex 50WX8) if free-base isolation is required.

Troubleshooting FAQs

Q: I am observing significant ring-opening products during saponification. How can I prevent this? A: The bicyclo[3.1.0]hexane system possesses significant ring strain due to the fused cyclopropane ring. Strong bases (like NaOH at reflux) can trigger β -elimination or direct nucleophilic attack on the cyclopropane bonds, especially if electron-withdrawing groups are present on the ring. Corrective Action: Switch to the milder LiOH protocol (SOP 1). If the substrate remains extremely sensitive, utilize enzymatic hydrolysis.5[5] can hydrolyze the ester at room temperature with zero risk of base-catalyzed ring opening.

Q: My isolated carboxylic acid shows epimerization at the C2/C4 position. What went wrong? A: The α -proton adjacent to the ester carbonyl is acidic. Prolonged exposure to basic conditions allows for enolization, leading to a thermodynamic mixture of diastereomers upon reprotonation. Corrective Action: Strictly control the reaction temperature (keep at 0°C – 25°C). If epimerization persists, switch to acidic hydrolysis (SOP 2) or redesign your synthetic route to utilize orthogonal protecting groups (e.g., allyl esters cleaved by Pd(0), or tert-butyl esters cleaved by TFA) which do not proceed through enolizable intermediates.

Q: The hydrolysis of my 6,6-disubstituted bicyclo[3.1.0]hexane ester is stalling at 50% conversion. How can I drive it to completion? A: Substituents at the C6 position (the apex of the cyclopropane ring) create severe steric shielding over the concave face of the bicyclic system, physically blocking the hydroxide nucleophile from accessing the ester carbonyl. Corrective Action: Increase the lipophilicity of your solvent system to ensure complete substrate solvation (e.g., THF/MeOH/H 2​ O). You can also increase the equivalents of LiOH (up to 5-10 eq) and elevate the temperature to 65°C, but carefully monitor for epimerization.

Quantitative Data: Comparison of Hydrolysis Conditions
Hydrolysis MethodReagentsTemp (°C)Typical TimeYieldEpimerization RiskPrimary Application
Mild Alkaline LiOH·H 2​ O, MeOH/H 2​ O25 - 652 - 12 h80-95%LowStandard esters, base-stable
Strong Alkaline NaOH/KOH, EtOH/H 2​ O80 (Reflux)1 - 4 h60-85%HighUnhindered, robust substrates
Acidic AcOH / 8M HCl (1:3)75 - 1002 - 5 h70-90%Very LowmGluR amino acid precursors
Enzymatic Lipase, pH 7 Buffer2512 - 48 h40-50%*NoneChiral resolution, highly sensitive

*Note: The theoretical maximum yield for enzymatic kinetic resolution of a racemate is 50%.

References
  • PharmaBlock. "Bicyclo[3.1.0]hexanes in Drug Discovery." 1

  • ChemRxiv. "Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres." 2

  • Google Patents. "WO2005047215A2 - Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto." 4

  • Tetrahedron: Asymmetry (via doi.org). "Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties." 5

Sources

Troubleshooting

Technical Support Center: Stability of the Bicyclo[3.1.0]hexane Ring System

Welcome to the technical support center for the bicyclo[3.1.0]hexane ring system. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique structural motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bicyclo[3.1.0]hexane ring system. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique structural motif into their work. The bicyclo[3.1.0]hexane scaffold offers a conformationally constrained bioisostere of cyclohexane, which can lead to improved metabolic stability, target binding, and selectivity.[1] However, its inherent ring strain, particularly in the fused cyclopropane ring, can present challenges under certain experimental conditions, most notably in acidic environments.

This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this valuable, yet sensitive, ring system.

Troubleshooting Guide: Common Issues in Acidic Media

This section addresses specific problems you may encounter during synthesis, purification, or formulation development involving bicyclo[3.1.0]hexane derivatives in the presence of acid.

Issue 1: Unexpected Ring-Opening and Rearrangement Products

Scenario: You are performing a reaction on a functionalized bicyclo[3.1.0]hexane derivative under acidic conditions (e.g., deprotection, hydrolysis, or catalysis with a Lewis or Brønsted acid), and you observe the formation of unexpected cyclopentane or cyclohexane derivatives, or a mixture of isomers.

Root Cause Analysis: The cyclopropane ring within the bicyclo[3.1.0]hexane system is susceptible to acid-catalyzed cleavage. The regioselectivity of this ring-opening is highly dependent on the nature and position of activating groups, the specific acid used, and the reaction conditions.[2][3][4]

  • Internal (C1-C5) vs. External (C1-C6 or C5-C6) Bond Cleavage: The presence of electron-withdrawing groups, such as ketones or esters, adjacent to the cyclopropane ring can activate it towards nucleophilic attack.[2][3][4] Under acidic conditions, protonation of a carbonyl group can facilitate the cleavage of either the internal or an external cyclopropane bond. The outcome is often a delicate balance between stereoelectronic factors and the stability of the resulting carbocationic intermediate.[5]

  • Thujane-type Rearrangements: In systems like thujone and its derivatives, which contain the bicyclo[3.1.0]hexane core, acid can promote complex rearrangements to form p-menthane type structures.[5][6][7] This is often initiated by the formation of a cyclopropylcarbinyl cation, which can rearrange to a more stable tertiary carbocation.

Troubleshooting Protocol:

  • Re-evaluate Acid Choice and Stoichiometry:

    • Strong vs. Weak Acids: If using a strong acid (e.g., p-toluenesulfonic acid, hydrochloric acid), consider switching to a weaker, non-nucleophilic acid (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid) to minimize protonation of the cyclopropane ring itself.[5]

    • Lewis Acids: Be cautious with Lewis acids, as they can also catalyze ring-opening reactions, sometimes with different selectivities compared to Brønsted acids.[8] If a Lewis acid is necessary, screen a variety of options (e.g., Sc(OTf)₃, AlCl₃, BF₃·OEt₂) at cryogenic temperatures to find the mildest effective conditions.[8]

    • Catalytic Amounts: Use the minimum effective catalytic amount of acid.

  • Control Reaction Temperature and Time:

    • Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    • Monitor the reaction closely by TLC, LC-MS, or GC-MS to minimize reaction time and prevent the formation of degradation products.

  • Solvent Effects:

    • The polarity and nucleophilicity of the solvent can influence the reaction pathway. In protic, nucleophilic solvents like methanol, solvent participation in the ring-opening is common, leading to methoxy-substituted cyclopentane or cyclohexane derivatives.[2][3][4] Consider using a non-polar, aprotic solvent (e.g., dichloromethane, toluene) to disfavor solvolysis pathways.

Illustrative Workflow for Diagnosing Ring-Opening:

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis: Acid-Catalyzed Ring Opening cluster_3 Troubleshooting Strategies cluster_4 Outcome A Unexpected Products Observed (e.g., Cyclopentanes, Cyclohexanes) B Analyze Reaction Conditions: - Acid Type & Concentration - Temperature - Solvent A->B C Is an activating group (e.g., C=O) present? B->C D Is a strong acid or high temperature used? B->D E Strategy 1: Modify Acid Conditions - Weaker Acid - Lewis Acid Screen - Lower Stoichiometry C->E Yes G Strategy 3: Change Solvent - Aprotic, Non-polar Solvent C->G Consider Solvent Participation F Strategy 2: Optimize Reaction Parameters - Lower Temperature - Shorter Reaction Time D->F Yes H Improved Stability and Desired Product Formation E->H F->H G->H

Caption: Troubleshooting workflow for unexpected ring-opening.

Issue 2: Epimerization or Isomerization at Stereocenters

Scenario: You have a stereochemically pure bicyclo[3.1.0]hexane derivative, but after exposure to acidic conditions (e.g., during purification on silica gel or in an acidic formulation), you observe the formation of diastereomers or a loss of enantiomeric excess.

Root Cause Analysis: Acid can catalyze the epimerization of stereocenters adjacent to carbonyl groups via enolization. Furthermore, acid-catalyzed racemization can occur through reversible ring-opening and closing mechanisms.[9] Even seemingly mild acidic conditions, such as those encountered on standard silica gel, can be sufficient to cause isomerization.[10]

Troubleshooting Protocol:

  • Neutralize Silica Gel:

    • Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then re-equilibrate with the mobile phase. This will neutralize acidic sites on the silica surface.

  • Alternative Purification Methods:

    • Consider using alternative stationary phases for chromatography, such as alumina (basic or neutral), or employ non-chromatographic purification methods like recrystallization or distillation if applicable.

  • pH Control in Formulations:

    • If developing a formulation, carefully buffer the solution to a pH range where the bicyclo[3.1.0]hexane derivative is stable. Conduct a pH stability study to determine the optimal pH range.

Data Summary: Impact of Reaction Conditions on Ring-Opening Selectivity

Substrate TypeAcid/Base ConditionsPrimary Product(s)Reference
Bicyclo[3.1.0]hexane with ketone and ester activating groupsAcidic (p-TsOH in MeOH)4-Methoxycyclohexane derivatives[2][3][4]
Bicyclo[3.1.0]hexane with ketone and ester activating groupsBasic (NaOMe in MeOH)3-Methoxymethylcyclopentanone derivatives[2][3][4]
Thujone-derived cyclopropylcarbinolsAcidic (p-TsOH in dioxane/H₂O)Rearranged products[5]
Thujone-derived cyclopropylcarbinolsAcetic AcidExo- and endo-cleavage products[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of the bicyclo[3.1.0]hexane ring system in acid?

A1: The instability stems from the inherent strain of the fused cyclopropane ring. The C-C bonds within the cyclopropane have significant p-character, making them susceptible to protonation and subsequent cleavage. This process is often facilitated by neighboring functional groups that can stabilize the resulting carbocationic intermediates. The system seeks to relieve this ring strain by opening to form more stable five- or six-membered rings.[11]

Q2: Are all bicyclo[3.1.0]hexane derivatives equally unstable in acid?

A2: No, the stability is highly dependent on the substitution pattern. Derivatives lacking activating groups (e.g., carbonyls) adjacent to the cyclopropane ring are generally more stable. Conversely, the presence of electron-withdrawing groups significantly enhances the susceptibility to acid-catalyzed ring-opening.[2][3][4] The specific stereochemistry of the substituents can also play a crucial role in the stability and reaction pathway.

Q3: Can I use computational chemistry to predict the stability of my bicyclo[3.1.0]hexane derivative?

A3: Yes, computational methods can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the proton affinity of different sites on the molecule and to calculate the activation energies for various potential ring-opening pathways. This can help predict the most likely degradation products and guide the selection of reaction conditions to minimize instability.[11][12]

Mechanism of Acid-Catalyzed Ring Opening:

cluster_0 Initiation cluster_1 Ring Cleavage Pathways cluster_2 Intermediate Formation cluster_3 Product Formation A Bicyclo[3.1.0]hexane with Activating Group (e.g., C=O) B Protonation of Activating Group A->B + H+ C Internal Bond Cleavage B->C D External Bond Cleavage B->D E Cyclohexyl Cation Intermediate C->E F Cyclopentyl Cation Intermediate D->F G Nucleophilic Attack (e.g., by Solvent) E->G F->G H Rearranged/Substituted Cyclohexane Product G->H I Rearranged/Substituted Cyclopentane Product G->I

Caption: Generalized mechanism of acid-catalyzed ring opening.

Q4: Are there any general strategies to enhance the stability of bicyclo[3.1.0]hexane-containing compounds in drug development?

A4: Yes. During the drug design phase, consider the following:

  • Avoid labile functional groups: Minimize the presence of functional groups that require harsh acidic conditions for their manipulation or are themselves acid-labile.

  • Isosteric replacement: If a particular functional group is activating the ring system towards degradation, consider if an isosteric replacement could maintain biological activity while improving stability.

  • Prodrug strategies: A prodrug approach can be used to mask a problematic functional group, which is then cleaved in vivo under physiological (non-acidic) conditions.

  • Formulation: As mentioned earlier, careful control of pH through buffering is critical for aqueous formulations. For solid dosage forms, excipient compatibility studies are essential to ensure that acidic excipients do not promote degradation over time.

By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, you can successfully work with the bicyclo[3.1.0]hexane ring system and harness its unique properties in your research and development endeavors.

References
  • Lim, Y.-H., McGee, K. F., Jr, & Kinter, K. S. (2002). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry, 67(18), 6535–6538. [Link]

  • Beaudry, C. M., & Trauner, D. (2003). Development of novel Lewis acid catalyzed cycloisomerizations: synthesis of bicyclo[3.1.0]hexenes and cyclopentenones. Tetrahedron, 59(45), 8919–8930. [Link]

  • Mjoberg, P. J., & Almlöf, J. (1978). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics, 29(1-2), 201–208. [Link]

  • Lim, Y.-H., McGee, K. F., Jr, & Kinter, K. S. (2002). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry. [Link]

  • Lim, Y.-H., McGee, K. F., Jr, & Kinter, K. S. (2002). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry, 67(18), 6535-6538. [Link]

  • Kutney, J. P., & Singh, A. K. (1996). The chemistry of thujone. XIX. Acid-promoted ring cleavage of thujone-derived cyclopropylcarbinols. Canadian Journal of Chemistry, 74(9), 1753–1759. [Link]

  • Liotta, D. (2008). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Organic Letters, 10(5), 881-884. [Link]

  • Mates, J., et al. (2022). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Molecules, 27(19), 6296. [Link]

  • Kutney, J. P., & Singh, A. K. (1992). The chemistry of thujone. XVI. Versatile and efficient routes to safronitrile, β-cyclogeranonitrile, β-cyclocitral, damascones. Canadian Journal of Chemistry, 70(7), 2094-2103. [Link]

  • Fischer, A., & Henderson, G. N. (1987). Cationic Rearrangements of Sabinene Hydrate Derivatives. Tetrahedron Letters, 28(32), 3781-3784.
  • Gajewski, J. J., & Gortva, A. M. (1982). Reactive Intermediates in the Bicyclo[3.1.0]hexyl and Bicyclo[3.1.0]hexylidene Systems. I. The Acid-Catalyzed Addition of Methanol and Acetic Acid to Bicyclo[3.1.0]hexene-2. The Journal of Organic Chemistry, 47(19), 3563–3571. [Link]

  • Hrovat, D. A., & Borden, W. T. (2020). Impact of Excited-State Antiaromaticity Relief in a Fundamental Benzene Photoreaction Leading to Substituted Bicyclo[3.1.0]hexenes. Journal of the American Chemical Society, 142(24), 10849–10856. [Link]

  • Fischer, A., & Henderson, G. N. (1987). Proposed mechanism for the cationic rearrangements. ResearchGate. [Link]

  • Cram, D. J., & Tadanier, J. (1959). The Isomerization of Thujone. Journal of the American Chemical Society, 81(11), 2737–2743. [Link]

Sources

Optimization

Troubleshooting low yields in intramolecular cyclization reactions

Welcome to the Synthesis & Catalysis Technical Support Center . This guide is designed for researchers and drug development professionals troubleshooting low yields in intramolecular cyclization reactions (e.g., macrolac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Catalysis Technical Support Center . This guide is designed for researchers and drug development professionals troubleshooting low yields in intramolecular cyclization reactions (e.g., macrolactonizations, ring-closing metathesis, and related macrocyclizations).

Below, you will find our diagnostic workflow, an in-depth FAQ addressing the physicochemical causes of cyclization failure, structured kinetic data, and self-validating experimental protocols.

Diagnostic Workflow for Cyclization Failures

TroubleshootingWorkflow A Cyclization Yield < 20% B LC-MS / NMR Analysis of Crude A->B C1 High Mass Polymeric/Oligomeric Peaks B->C1 Intermolecular Reaction C2 Unreacted Starting Material B->C2 High Kinetic Barrier C3 Unexpected Side Products (Isomers/Truncations) B->C3 Catalyst Degradation D1 Implement Pseudo-High Dilution (Syringe Pump) C1->D1 D2 Overcome Entropic Barrier: Thorpe-Ingold Effect C2->D2 D3 Add Catalyst Suppressants (e.g., 1,4-Benzoquinone) C3->D3

Fig 1. Diagnostic workflow for troubleshooting low-yielding intramolecular cyclization reactions.

Troubleshooting Guide & FAQs

Q1: My macrolactonization yields a sticky polymeric mess instead of the desired macrocycle. How do I fix this? Cause: Intermolecular reactions (oligomerization/polymerization) are outcompeting the intramolecular cyclization. This is driven by the fundamental kinetics of the system: intermolecular reactions are bimolecular (rate depends on the square of concentration), while intramolecular cyclizations are unimolecular (rate depends linearly on concentration). Solution: Implement the 1[1]. By running the reaction at extremely low concentrations (typically ≤ 1 mM), you drastically reduce the probability of two precursor molecules colliding. Because working in 100-liter flasks is impractical for standard lab scales, you must use pseudo-high dilution [2]. This involves adding your activated linear precursor dropwise via a syringe pump over 10–24 hours into a large volume of solvent containing the cyclization catalyst.

Q2: Even at high dilution, my medium-sized ring (8-11 members) won't close. The starting material just sits there or slowly degrades. Why? Cause: Medium-sized rings suffer from severe enthalpic and entropic penalties. Transannular strain (steric clashing of atoms across the ring interior) creates a massive kinetic barrier that prevents the reactive ends from meeting. Solution: Leverage the 3 (gem-dialkyl effect)[3]. By introducing bulky substituents (like a gem-dimethyl group) on the acyclic chain, you physically compress the internal bond angle between the reacting ends (angle compression)[4]. Furthermore, this steric bulk restricts the molecule's conformational freedom, forcing it into a "reactive rotamer" state that heavily favors cyclization[5].

Q3: I'm using Ring-Closing Metathesis (RCM) with a Grubbs II catalyst, but I'm getting a complex mixture of desallyl products and shifted double bonds. How can I improve selectivity? Cause: Olefin isomerization. During RCM, ruthenium-based catalysts can degrade into ruthenium hydride species over time. These hydrides catalyze unwanted double-bond migrations, leading to ring contraction, complex isomeric mixtures, or deallylation (desallyl products)[6]. Solution: Add an isomerization suppressant. The addition of 1,4-benzoquinone (typically 10-20 mol%) effectively quenches the ruthenium hydride degradation products without poisoning the primary metathesis catalytic cycle[6]. Additionally, lowering the catalyst loading and optimizing the temperature can further suppress these side reactions.

Thermodynamic and Kinetic Factors by Ring Size

To effectively troubleshoot, you must understand the specific physical barriers associated with the ring size you are attempting to synthesize.

Ring SizeClassificationEnthalpic Penalty (Strain)Entropic PenaltyPrimary Troubleshooting Strategy
3–4 SmallVery High (Angle/Torsional strain)LowThorpe-Ingold effect (angle compression)
5–7 CommonLowLowStandard conditions usually suffice
8–11 MediumHigh (Transannular interactions)HighConformational pre-organization, Templating
12+ MacrolideLowVery HighPseudo-high dilution (Ziegler-Ruggli principle)

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure you can identify the exact point of failure if the yield drops.

Protocol A: Pseudo-High Dilution Yamaguchi Macrolactonization

Designed to overcome entropic barriers in >12-membered rings while preventing oligomerization.

  • Activation: Dissolve the seco-acid (1.0 eq) in anhydrous THF (0.1 M). Add triethylamine (2.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.2 eq). Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc). The complete disappearance of the highly polar seco-acid spot confirms quantitative mixed anhydride formation. If starting material remains, quench a small aliquot with methanol and check for the methyl ester via LC-MS to confirm activation failure vs. degradation.

  • Dilution & Cyclization: Dilute the activated mixture with 10 mL of anhydrous toluene. Using a syringe pump, add this solution dropwise (0.5 mL/hr) into a refluxing solution of DMAP (5.0 eq) in toluene (volume calculated to achieve a final theoretical concentration of 1 mM).

    • Self-Validation Checkpoint: The solution in the receiving flask must remain optically clear. The appearance of turbidity or a gummy precipitate indicates that the pseudo-high dilution has failed (addition rate too fast), and intermolecular polymerization is occurring.

  • Workup: Cool to room temperature, wash sequentially with saturated aqueous NH₄Cl, NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Optimized Ring-Closing Metathesis (RCM)

Designed to suppress ruthenium-hydride mediated olefin isomerization and desallylation.

  • Preparation & Degassing: Dissolve the diene precursor in anhydrous dichloromethane (DCM) to a concentration of 1 mM. Bubble argon directly through the solution via a submerged needle for 15 minutes.

    • Self-Validation Checkpoint: Oxygen must be rigorously excluded to prevent premature catalyst oxidation. A continuous, steady stream of fine argon bubbles ensures complete dissolved O₂ displacement.

  • Suppressant & Catalyst Addition: Add 1,4-benzoquinone (15 mol%) followed by Hoveyda-Grubbs II catalyst (10 mol%). Heat the reaction to 40 °C under a positive argon atmosphere.

    • Self-Validation Checkpoint: The solution should exhibit the characteristic green/brown hue of the active Ru-carbene species. A rapid color change to black indicates premature catalyst decomposition (often due to moisture or unpurged oxygen).

  • Monitoring & Quenching: Stir for 4–12 hours. Quench by adding ethyl vinyl ether (excess) and stir for 30 minutes before concentration.

    • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of the exact target mass validates successful RCM. The absence of [M-28] peaks confirms that the benzoquinone successfully suppressed ruthenium hydride-mediated desallylation.

References

  • Title: Thorpe-Ingold effect. Source: wikipedia.org. URL: 3

  • Title: Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Source: lucp.net. URL: 5

  • Title: Thorpe-Ingold Effect | Chem-Station Int. Ed. Source: chem-station.com. URL: 4

  • Title: Unsaturated Macrolactones from Renewable Feedstocks: Synthesis, Ring-Opening Polymerization and Application Prospects. Source: nih.gov. URL: 1

  • Title: Advanced Organic Chemistry: Reaction Mechanisms Textbook. Source: studylib.net. URL: 2

  • Title: Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products. Source: nih.gov. URL: 6

Sources

Troubleshooting

How to improve the diastereoselectivity of Simmons-Smith reactions

Welcome to the Simmons-Smith Cyclopropanation Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Simmons-Smith Cyclopropanation Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the diastereoselectivity of zinc-carbenoid-mediated cyclopropanations.

Rather than simply listing reaction conditions, this center focuses on the causality behind experimental choices—empowering you to understand why a reaction fails and how to rationally redesign your protocol for maximum stereocontrol.

Section 1: Fundamental Selectivity Troubleshooting

Q1: Why is my cyclopropanation of unfunctionalized alkenes yielding a racemic or low-dr mixture, and how can I fix it? The Causality: Unfunctionalized alkenes lack a proximal coordinating group (such as an -OH or -NH₂) to direct the zinc carbenoid to a specific face of the pi-bond. Without this facial bias, the methylene transfer occurs randomly. The Solution: You must introduce a chiral auxiliary or a chiral ligand. For allylic alcohols, the Charette chiral dioxaborolane ligand is the industry standard. Under traditional conditions, the iodomethylzinc allyloxide generated in situ has a strong tendency to aggregate into a tetramer. This tetramer undergoes an unselective, intramolecular cyclopropanation that yields racemic products 1. By adding a stoichiometric amount of the Charette ligand, the tetramer is broken down into an energetically stable, four-coordinated chiral zinc/ligand complex. This complex enforces strict steric boundaries (minimizing 1,3-allylic strain), leading to exceptional enantioselectivity and diastereoselectivity 1.

Q2: I am using an allylic alcohol as a directing group, but my diastereomeric ratio (dr) is still poor. What is causing this? The Causality: The two most common culprits are solvent coordination and reagent aggregation . If you are using coordinating solvents like THF or diethyl ether, the solvent molecules act as Lewis bases and compete with your allylic alcohol for coordination to the electrophilic zinc carbenoid. This destroys the directing effect. The Solution: Immediately switch to non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) 2. Furthermore, upgrade from the classic Simmons-Smith reagent (Zn-Cu couple) to the Furukawa modification ( Et2​Zn and CH2​I2​ ). The Furukawa reagent generates a highly reactive, homogeneous carbenoid species that is highly responsive to hydroxyl-direction 3.

Section 2: Advanced Substrate Troubleshooting

Q3: My allylic amine substrate is giving low yield and poor selectivity. I suspect side reactions. How do I bypass this? The Causality: Nitrogen is significantly more nucleophilic than oxygen. Instead of the zinc carbenoid undergoing a cheletropic addition to the alkene, it attacks the amine directly, forming a zinc-complexed ammonium N-ylide 4. This ylide is a dead-end for cyclopropanation and often degrades via [2,3]-sigmatropic rearrangements. The Solution: You must employ a chelating chiral auxiliary on the amine. Studies demonstrate that using pseudoephedrine or phenylglycinol as a chelating group heavily biases the transition state toward cyclopropanation at the expense of N-ylide formation, yielding excellent diastereoselectivity 4.

Q4: How do I improve diastereoselectivity for electron-deficient or sterically hindered alkenes? The Causality: Standard Simmons-Smith reagents ( IZnCH2​I ) are mildly electrophilic and react sluggishly with electron-deficient alkenes. This sluggishness allows background degradation pathways to outcompete the desired stereocontrolled methylene transfer. The Solution: Employ the Shi modification . By reacting Et2​Zn , CH2​I2​ , and trifluoroacetic acid ( CF3​COOH ), you generate CF3​CO2​ZnCH2​I . The highly electron-withdrawing trifluoroacetate ligand vastly increases the electrophilicity of the carbenoid, allowing it to rapidly and selectively cyclopropanate electron-deficient alkenes before background degradation occurs [[3]]() [[5]]().

Section 3: Mechanistic Workflows & Visualizations

G A Allylic Alcohol + Zn(CH2I)2 B Iodomethylzinc Allyloxide (Monomer) A->B Fast C Tetrameric Alkoxide (Background Pathway) B->C Aggregation (No Ligand) F Four-Coordinated Chiral Zinc/Ligand Complex B->F + Ligand D Racemic Cyclopropane (Low dr/ee) C->D Intramolecular Transfer E Charette Chiral Dioxaborolane Ligand E->F G Highly Enantio/Diastereoselective Cyclopropane F->G Stereocontrolled Transfer

Mechanistic divergence in Simmons-Smith cyclopropanation using Charette's dioxaborolane ligand.

Workflow Start Start: Poor dr in Simmons-Smith Q1 Is a directing group (e.g., -OH, -NH2) present? Start->Q1 NoDG Use Charette's Ligand or Shi Modification Q1->NoDG No YesDG Check Solvent Q1->YesDG Yes Solvent Is it a coordinating solvent (THF/Ether)? YesDG->Solvent ChangeSolv Switch to non-coordinating DCM or DCE Solvent->ChangeSolv Yes CheckReagent Check Reagent Type Solvent->CheckReagent No Reagent Using classic Zn-Cu? CheckReagent->Reagent ChangeReagent Upgrade to Furukawa (Et2Zn) or Denmark modification Reagent->ChangeReagent Yes Amine Is substrate an allylic amine? Reagent->Amine No Ylide N-Ylide formation competing. Use pseudoephedrine auxiliary. Amine->Ylide Yes

Decision tree for troubleshooting poor diastereoselectivity in Simmons-Smith reactions.

Section 4: Quantitative Data & Optimization Metrics

Table 1: Influence of Reagent and Substrate Systems on Diastereoselectivity

Substrate TypeReagent SystemSolventDirecting Group / LigandTypical dr / eeMechanistic Rationale
Unfunctionalized Alkene Et2​Zn,CH2​I2​ DCMNoneRacemicLack of facial bias during methylene transfer.
Allylic Alcohol Zn−Cu,CH2​I2​ Ether-OHModerate (syn)Solvent competes with -OH for Zn coordination.
Allylic Alcohol Et2​Zn,CH2​I2​ DCM-OHHigh (syn)Non-coordinating solvent ensures strict -OH direction.
Allylic Alcohol Et2​Zn,CH2​I2​ DCMCharette Dioxaborolane>95% ee/drMonomeric chiral zinc complex prevents racemic tetramer pathway.
Allylic Amine Et2​Zn,CH2​I2​ DCMPseudoephedrine>95% drChelating auxiliary suppresses N-ylide formation.
Electron-Deficient Alkene CF3​CO2​ZnCH2​I (Shi)DCMNoneModerate to HighIncreased electrophilicity overcomes low nucleophilicity of alkene.

Section 5: Standardized Experimental Protocols

Self-Validating Protocol: Highly Diastereoselective Cyclopropanation of Allylic Alcohols (Charette Modification)

Objective: Achieve >95% dr/ee utilizing the Charette chiral dioxaborolane ligand. Critical Causality Note: The order of addition is paramount. The zinc carbenoid must be pre-formed, followed by the chiral ligand, and finally the allylic alcohol. If the alcohol is added before the ligand, the background tetrameric alkoxide forms immediately, leading to irreversible racemic background reactions.

Step 1: Carbenoid Generation

  • In a flame-dried Schlenk flask under an Argon atmosphere, add anhydrous DCM (0.2 M relative to substrate) and cool to -20 °C.

  • Add Et2​Zn (1.0 M in hexanes, 2.0 eq).

  • Dropwise add CH2​I2​ (4.0 eq) over 10 minutes.

  • Self-Validation Check: Observe the evolution of ethane gas. A clear, homogeneous solution indicates the successful formation of the Furukawa reagent ( EtZnCH2​I / Zn(CH2​I)2​ ).

Step 2: Ligand Complexation

  • Add the Charette chiral dioxaborolane ligand (1.2 eq) dissolved in a minimal amount of anhydrous DCM.

  • Stir the mixture for 10 minutes at -20 °C.

  • Causality Check: This brief incubation period ensures the highly reactive, unselective zinc carbenoid is fully converted into the stable, four-coordinated chiral complex.

Step 3: Substrate Addition

  • Slowly add the allylic alcohol (1.0 eq) dissolved in DCM over 30 to 60 minutes using a syringe pump.

  • Causality Check: Slow addition keeps the concentration of the free alkoxide low, preventing the kinetic formation of the racemic tetramer.

Step 4: Quenching and Isolation

  • Monitor the reaction via TLC. Upon complete consumption of the starting material, quench the reaction at -20 °C by adding saturated aqueous NH4​Cl .

  • Warm to room temperature, extract with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Wang, T., Liang, Y., & Yu, Z.-X. (2011). Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand. Journal of the American Chemical Society. URL:[Link]

  • Charette, A. B., et al. (2003). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters. URL:[Link]

  • Wikipedia Contributors. (2022). Simmons–Smith reaction (Shi Modification & Furukawa Modification). Wikipedia. URL:[Link]

  • Walsh, P. J., et al. (2008). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. PMC / NIH. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with Bicyclic Carboxylic Acids

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and assay biologists who encounter severe solubility hurdles when working with bicyclic carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and assay biologists who encounter severe solubility hurdles when working with bicyclic carboxylic acids (e.g., bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane derivatives).

While these sp³-rich scaffolds are celebrated for "escaping flatland" and generally improving the physicochemical properties of drug candidates compared to planar aromatic rings[1], the free carboxylic acid intermediates—or highly rigid, symmetric derivatives—can suffer from high crystal lattice energies or lipophilicity-driven insolubility.

This guide provides field-proven, self-validating protocols and mechanistic explanations to troubleshoot these issues across synthesis, assay preparation, and lead optimization.

Diagnostic Workflow

Before adjusting your protocols, use the decision tree below to isolate the root cause of your bicyclic carboxylic acid solubility issue.

G Start Solubility Issue Detected (Bicyclic Carboxylic Acid) Q1 Where is the issue occurring? Start->Q1 InVitro In Vitro Assays (DMSO to Buffer) Q1->InVitro Synthesis Synthesis & Purification (Organic Solvents) Q1->Synthesis MedChem Lead Optimization (Poor PK/Formulation) Q1->MedChem Sol1 Optimize Dilution Protocol Use Co-solvents InVitro->Sol1 Sol2 Salt Formation Screening (e.g., Tromethamine) Synthesis->Sol2 Sol3 Structural Modification (Add Polar Handles) MedChem->Sol3

Decision tree for diagnosing and resolving bicyclic carboxylic acid solubility issues.

FAQ Section 1: In Vitro Assay Preparation

Q1: My bicyclo[1.1.1]pentane-1-carboxylic acid (BCP) derivative precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. Why does this happen, and how can I prevent it?

A1: This phenomenon is known as "solvent shock" or kinetic precipitation. While BCPs are excellent bioisosteres that typically enhance thermodynamic solubility compared to phenyl rings[2], the free carboxylic acid can form strong intermolecular hydrogen-bonded dimers. When a highly concentrated DMSO stock (e.g., 10 mM) is rapidly introduced into an aqueous buffer, the local concentration of water spikes before the DMSO can evenly disperse. The compound is stripped of its DMSO solvation shell and crashes out because the aqueous environment cannot overcome the compound's crystal lattice energy fast enough.

Causality & Solution: To prevent this, we must manipulate the kinetics of dissolution. Instead of adding buffer to DMSO, you must add the DMSO stock to a pre-warmed aqueous buffer under vigorous mixing[3]. Furthermore, keeping the final DMSO concentration ≤ 0.1-0.5% is crucial for cell viability and assay reproducibility[4].

Protocol 1: Step-by-Step Kinetic Dilution for In Vitro Assays

Self-validating system: This protocol includes a nephelometric (light-scattering) check to confirm true solubility rather than the formation of a micro-suspension.

  • Stock Preparation: Prepare a 10 mM stock of the bicyclic carboxylic acid in anhydrous, high-purity DMSO. Sonicate for 5 minutes at room temperature[3].

  • Intermediate Dilution: Create a 100x intermediate stock in pure DMSO (e.g., if the final assay concentration is 1 µM, make a 100 µM intermediate)[3]. Causality: This minimizes the volume of DMSO added to the aqueous phase, preventing localized supersaturation.

  • Aqueous Transfer: Pre-warm the assay buffer (e.g., cell culture media) to 37°C. While vortexing the buffer at medium speed, inject the intermediate DMSO stock directly into the vortex (not on the tube wall)[3].

  • Validation: Read the final solution on a nephelometer. A baseline reading equivalent to the blank buffer confirms complete solubilization.

FAQ Section 2: Synthetic & Purification Challenges

Q2: We are synthesizing a rigid bicyclo[2.2.2]octane carboxylic acid intermediate, and it is completely insoluble in standard organic solvents (DCM, EtOAc), making purification impossible. What is the mechanistic cause, and how do we proceed?

A2: The insolubility of rigid bicyclic carboxylic acids in organic solvents is almost entirely driven by their exceptionally high crystal lattice energy. The high symmetry of scaffolds like bicyclo[2.2.2]octane (BCO) or cubane allows them to pack incredibly efficiently in a crystal lattice, and the carboxylic acid dimerizes via strong hydrogen bonds. The solvent cannot provide enough solvation energy to break these lattice forces.

Causality & Solution: You must disrupt the symmetry or the hydrogen bonding. The most effective approach is Salt Formation . By converting the carboxylic acid to a bulky salt (e.g., using tert-butylamine or tromethamine), you introduce steric bulk that disrupts the highly ordered crystal packing, significantly lowering the lattice energy and improving solubility in both organic and aqueous media[5].

Table 1: Recommended Counterions for Bicyclic Carboxylic Acid Salt Screening

CounterionpKaMechanism of Solubility EnhancementBest Use Case
Sodium / Potassium ~14.0Ionization; high hydration energy.Aqueous buffers; final formulation.
Tromethamine (TRIS) 8.06Disrupts lattice energy via bulky, multi-hydroxyl structure[5].Highly symmetric bicyclics (e.g., Cubanes).
tert-Butylamine 10.68Steric hindrance prevents tight crystal packing[5].Organic synthesis intermediates.
Benzylamine 9.33Introduces asymmetry and lipophilic solvation handles[5].Lipophilic extraction/purification.
FAQ Section 3: Structural Modification (Medicinal Chemistry)

Q3: We substituted a phenyl ring with a bicyclo[1.1.1]pentane (BCP) to "escape from flatland" and improve our drug's PK profile. However, our kinetic solubility is still poor. What are the structural alternatives?

A3: While substituting a planar aromatic ring with an sp³-rich scaffold like BCP increases the Fsp³ fraction and often improves solubility[1], it does not automatically guarantee high aqueous solubility if the overall lipophilicity (clogP) remains high. BCPs are highly lipophilic cores. If the carboxylic acid is the only polar handle, the hydrophobic bulk of the molecule may drive aggregation.

Causality & Solution: You need to decrease the log D by introducing heteroatoms into the bicyclic core or appending polar handles. For instance, transitioning from a carbocyclic BCP to an oxabicyclo[2.2.1]heptane or azabicyclo[3.2.1]octane can drastically reduce lipophilicity while maintaining the desired 3D vector[6].

Table 2: Physicochemical Comparison of Bioisosteres

ScaffoldFsp³Relative LipophilicityImpact on Aqueous Solubility
para-Phenyl (Reference)0.00HighBaseline (Poor)
Bicyclo[1.1.1]pentane (BCP)1.00Moderate-HighImproved (due to 3D disruption)[2]
Bicyclo[2.2.2]octane (BCO)1.00HighModerate (High lattice energy risk)
Oxabicyclo[2.2.1]heptane 1.00LowExcellent (H-bond acceptor added)[6]
Advanced Methodologies
Protocol 2: High-Throughput Salt Screening Workflow

To systematically identify the optimal salt form for a recalcitrant bicyclic carboxylic acid, follow this micro-scale screening protocol.

G Step1 1. Dispense Free Acid (1 mg/well in 96-well plate) Step2 2. Add Solvent Matrix (EtOH, THF, Acetone, Water) Step1->Step2 Step3 3. Add Counterions (1.1 equivalents) Step2->Step3 Step4 4. Thermocycling (Heat to 50°C, cool to 5°C) Step3->Step4 Step5 5. Evaporation & Analysis (XRPD & DSC) Step4->Step5

Micro-scale high-throughput salt screening workflow for bicyclic carboxylic acids.

Methodology:

  • Preparation: Dispense 1 mg of the free bicyclic carboxylic acid into a 96-well glass plate.

  • Solvent Addition: Add 50 µL of a solvent matrix (e.g., Ethanol, THF, Acetone, and Water mixtures) to respective wells.

  • Counterion Addition: Add 1.1 molar equivalents of various counterions (e.g., NaOH, KOH, Tromethamine, tert-Butylamine)[5]. Causality: The slight excess ensures complete proton transfer, which is governed by the ΔpKa between the acid and the base. A general rule for stable salt formation is that the ΔpKa should be > 2[7].

  • Dissolution & Crystallization: Seal the plate and subject it to thermocycling (50°C for 2 hours, then slow cooling to 5°C at 0.1°C/min). This controlled cooling promotes nucleation and crystal growth rather than amorphous precipitation.

  • Harvest & Characterization: Evaporate the remaining solvent under a gentle stream of nitrogen. Analyze the resulting solids via X-ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to assess the melting point and lattice stability.

References
  • ResearchGate - Any suggestions for treating DMSO soluble compound in cell culture? Available at:[Link]

  • Aston Research Explorer - Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available at:[Link]

  • PNAS - Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Available at: [Link]

  • Journal of Medicinal Chemistry - Discovery of a Novel Small-Molecule Modulator of C–X–C Chemokine Receptor Type 7 as a Treatment for Cardiac Fibrosis. Available at:[Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology - Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization During Derivatization Reactions

Welcome to the Derivatization & Chiral Integrity Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate epimerization and racemization issues during your work...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Derivatization & Chiral Integrity Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate epimerization and racemization issues during your workflows. Whether you are performing peptide synthesis, chiral metabolomics, or amino acid derivatization for LC-MS/GC-MS, preserving the stereocenter is non-negotiable.

This guide moves beyond basic protocols to explain the causality behind chemical choices, ensuring your experimental designs are robust, reproducible, and self-validating.

Part 1: The Causality of Racemization (Mechanistic Insights)

To stop racemization, you must first understand how it happens. During derivatization—specifically when activating a carboxylic acid to form an amide or ester—racemization primarily occurs via two pathways:

  • Oxazolone (Azlactone) Formation: When a carboxylic acid is activated (e.g., by a carbodiimide like DIC), the strong electron-withdrawing effect of the activating group increases the acidity of the α -proton. The adjacent carbonyl oxygen can nucleophilically attack the activated carbonyl, forming a 5-membered oxazolone ring. This intermediate readily loses its α -proton to form an achiral enolate, leading to a racemic mixture upon subsequent amine attack[1].

  • Direct Enolization: The use of strong, unhindered bases can directly deprotonate the α -carbon of the activated ester before the amine has a chance to react.

To prevent this, we utilize additives that rapidly intercept the highly reactive intermediates before oxazolone formation can occur.

G A Activated Amino Acid (O-Acylisourea) B Oxazolone Intermediate (Prone to Deprotonation) A->B Base / Heat D OxymaPure Additive (Nucleophile) A->D Fast Reaction C Racemized Product (D/L Mixture) B->C Amine E Active Ester (Stable to Racemization) D->E F Chiral Product (L-Isomer Retained) E->F Amine

Mechanism of racemization via oxazolone formation and its suppression by OxymaPure.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing significant D-epimer formation when coupling sterically hindered amino acids with DIC. How can I prevent this? A1: Using Diisopropylcarbodiimide (DIC) alone creates an O-acylisourea intermediate that is highly susceptible to oxazolone formation[1]. To prevent this, you must add an acidic nucleophile like OxymaPure[ethyl 2-cyano-2-(hydroxyimino)acetate]. OxymaPure intercepts the O-acylisourea to form a less basic, highly reactive active ester, completely bypassing the oxazolone pathway[1]. OxymaPure is preferred over traditional additives like HOBt because it provides superior coupling efficiency and lower racemization rates without the explosive hazards associated with benzotriazoles[2].

Q2: How do I prevent racemization when derivatizing amino acids with FLEC for chiral LC-MS? A2: (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) is an excellent chiral derivatizing agent (CDA) for primary and secondary amines[3]. However, racemization will occur if the reaction pH is too high or if the system is heated. The causality here is base-catalyzed direct enolization of the amino acid prior to derivatization. To fix this, maintain the reaction at ambient temperature and use a mild borate buffer (pH 8.5) rather than strong organic bases[3]. Ensure the CDA is provided in at least a 10-fold molar excess to drive the kinetics faster than any competing enolization[3].

Q3: Does my choice of tertiary amine base impact racemization during carboxyl activation? A3: Absolutely. Base selection is a primary driver of direct enolization. Triethylamine (TEA) is highly basic and relatively unhindered, making it prone to abstracting the α -proton. Diisopropylethylamine (DIEA) is bulkier, reducing this risk via steric hindrance. However, for highly racemization-prone residues (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH), you should use base-free conditions (DIC/OxymaPure alone) or utilize weaker bases like 2,4,6-trimethylpyridine (TMP)[4].

Part 3: Quantitative Data on Coupling Additives

Selecting the right additive is a balance of pKa (acidity to prevent deprotonation), reactivity, and laboratory safety. Below is a summary of standard additives used to suppress racemization during DIC-mediated derivatization.

AdditivepKaMolecular Weight (Da)Racemization SuppressionSafety Profile
OxymaPure 4.60142.11ExcellentNon-explosive, Safe[1]
HOBt 4.60135.11GoodExplosive hazard (Class 1)[1]
6-Cl-HOBt 3.35169.57Very GoodExplosive hazard[1]
HOAt 3.28150.13ExcellentExplosive hazard[1]

Part 4: Validated Experimental Protocols

A protocol is only as good as its controls. The following methodologies are designed as self-validating systems , meaning they contain internal checks to guarantee that if racemization occurs, you will definitively catch it.

Protocol A: Racemization-Free Amide Bond Formation (DIC/OxymaPure)

Use this for peptide synthesis or general carboxylic acid derivatization.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in minimal N,N-dimethylformamide (DMF).

  • Activation: Chill the solution to 0°C. Add DIC (1.0 eq) dropwise. Stir for 5 minutes to allow the OxymaPure active ester to form.

  • Coupling: Add the amine (1.1 eq). If the amine is a hydrochloride salt, add exactly 1.1 eq of DIEA (do not use excess base).

  • Incubation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Step (Spike-and-Recovery Control): Deliberately spike 5% of a known D-enantiomer standard into a parallel control reaction. Analyze both via chiral HPLC. Causality check: If your chromatographic method cannot resolve the 5% D-spike in the control, your baseline claim of "0% racemization" in the main sample is scientifically invalid.

Protocol B: Pre-column Chiral Derivatization with FLEC for LC-MS

Use this for chiral metabolomics and amino acid profiling.

Workflow S1 1. Sample Prep (Dissolve in Borate Buffer pH 8.5) S2 2. FLEC Addition (Add 10x Molar Excess in Acetone) S1->S2 S3 3. Incubation (Ambient Temp, 15-30 mins) S2->S3 S4 4. Quenching (Add L-Proline to consume FLEC) S3->S4 S5 5. LC-MS Analysis (Reversed-Phase Chiral Separation) S4->S5

Step-by-step workflow for the pre-column chiral derivatization of amino acids using FLEC.
  • Buffer Preparation: Dissolve the amino acid sample in 100 µL of 0.1 M sodium borate buffer (pH 8.5). Strictly avoid exceeding pH 9.0 to prevent base-catalyzed enolization.

  • Derivatization: Add 100 µL of 5 mM FLEC solution (prepared in LC-grade acetone).

  • Incubation: Vortex briefly and incubate at room temperature (20–25°C) for 15 minutes. Do not heat.

  • Quenching: Add 10 µL of 100 mM L-proline to react with any excess FLEC reagent, preventing on-column side reactions.

  • Self-Validation Step (Reagent Blank Validation): Run a parallel derivatization using a known achiral standard (e.g., glycine) and the FLEC reagent. Causality check: If doublet peaks appear in the glycine blank, your FLEC reagent has degraded or contains chiral impurities. This will falsely present as sample racemization in your actual data.

References

  • [1] OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org. Available at:[Link]

  • [3] Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. NIH (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in process chemistry, I frequently consult on the scale-up of bicyclic amino acid precursors.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in process chemistry, I frequently consult on the scale-up of bicyclic amino acid precursors. The intermediate 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid is a critical structural motif in the synthesis of mGluR2/3 receptor agonists, notably (+)-LY354740 (eglumetad) [1][1].

Transitioning the synthesis of this molecule from bench-scale discovery to a multi-kilogram pilot plant reveals significant bottlenecks—primarily regarding thermal hazards, stereocontrol (exo vs. endo selectivity), and downstream epimerization. This guide provides self-validating protocols, mechanistic troubleshooting, and safety-focused alternatives to ensure a robust scale-up campaign.

Core Experimental Workflow: Scalable Asymmetric Synthesis via Sulfonium Ylide

Bench-scale discovery routes often rely on the transition-metal-catalyzed cyclopropanation of 2-cyclopenten-1-one using ethyl diazoacetate (EDA). However, EDA is thermally unstable and poses severe rupture risks at scale. The most robust, atom-economical, and safe route utilizes a stoichiometric Corey-Chaykovsky cyclopropanation [2][1].

Protocol: Scalable Asymmetric Synthesis Objective: Synthesize (1S,5R,6S)-ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate safely and with high enantiopurity, followed by kinetic hydrolysis.

  • Ylide Precursor Preparation: In a nitrogen-purged reactor, dissolve the chiral sulfide (e.g., a camphor-derived sulfide) in anhydrous acetonitrile. Add ethyl bromoacetate (1.1 eq) and stir at ambient temperature for 24 hours. The resulting sulfonium salt precipitates, allowing for easy isolation via filtration.

  • Cyclopropanation (Corey-Chaykovsky): Charge a reactor with the pre-formed sulfonium salt (1.05 eq) and 2-cyclopenten-1-one (1.0 eq) in dichloromethane (DCM). Cool the reactor jacket to 0°C.

  • Rate-Limited Base Addition: Portion-wise, add solid Cs₂CO₃ (1.2 eq).

    • Mechanistic rationale: The base deprotonates the salt to form the ylide in situ. Keeping the base insoluble (solid-liquid phase transfer) ensures the ylide concentration remains low. This prevents ylide dimerization and heavily favors the Michael addition to the enone, followed by intramolecular ring closure.

  • Workup & Sulfide Recovery (Self-Validating Step): Filter the inorganic salts and concentrate the organic layer. The chiral sulfide acts as a leaving group during ring closure and remains in solution. Separate the product from the chiral sulfide via wiped-film distillation. The quantitative recovery and recycling of the chiral sulfide validate the process's economic viability.

  • Kinetic Hydrolysis: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O at 0°C. Add 1.05 eq of LiOH·H₂O dropwise. Stir for 2 hours under strict Process Analytical Technology (PAT) monitoring (e.g., rapid HPLC). Quench with 1M citric acid to pH 4 immediately upon completion, extract with ethyl acetate, and crystallize the final 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid.

Quantitative Data: Process Route Comparison

To justify the transition away from diazo chemistry, review the following performance metrics across different scale-up strategies.

Table 1: Quantitative Comparison of Cyclopropanation Scale-Up Strategies

ParameterTransition-Metal + EDACatalytic Sulfide + EDAStoichiometric Sulfonium Ylide
Reagent Safety High Risk (Thermal runaway, N₂ gas)Moderate (Requires continuous feed)Safe (Stable salts, no gas evolution)
Enantioselectivity (ee) N/A (Racemic)85 - 90% (Scale-dependent)>95% (Scale-independent)
Typical Yield 60 - 70%70 - 75%80 - 85%
Process Mass Intensity LowMediumHigh (Mitigated by sulfide recycling)
Scalability Poor (Batch), Good (Flow)ModerateExcellent (Batch)
Troubleshooting Guide & FAQs

Q1: We currently use ethyl diazoacetate (EDA) and a copper catalyst for cyclopropanation. We are experiencing dangerous pressure spikes and exotherms during scale-up. How can we mitigate this? Causality & Solution: EDA decomposition is highly exothermic and generates stoichiometric nitrogen gas. In a batch reactor, if the rate of EDA addition exceeds the rate of the catalytic cyclopropanation, unreacted EDA accumulates. A sudden activation of the catalyst causes a rapid, uncontrolled decomposition, leading to a thermal runaway and over-pressurization [4][2]. The Fix: You must transition from a kinetically limited regime to a mass-transfer limited regime. If you must retain the EDA route, implement a Continuous Stirred-Tank Reactor (CSTR) or a plug-flow reactor where the steady-state inventory of EDA is minimal. However, for multi-kilogram scales, I strongly advise abandoning EDA entirely and adopting the Corey-Chaykovsky methodology detailed above.

Q2: When using the catalytic chiral sulfide/Cu(acac)₂/EDA system, our enantiomeric excess (ee) drops from 94% at bench scale to <85% in the pilot plant. What is the root cause? Causality & Solution: This is a classic competing-pathway issue. In the catalytic system, the copper carbenoid can either transfer to the chiral sulfide (forming the desired chiral ylide) or react directly with the 2-cyclopenten-1-one (forming racemic product) [1][2]. At scale, slight variations in mixing efficiency or localized heating can accelerate the direct, non-selective copper-catalyzed background reaction. The Fix: To suppress the background reaction, increase the local concentration of the chiral sulfide relative to the metal catalyst. Alternatively, switch to the stoichiometric sulfonium ylide approach. By pre-forming the sulfonium salt and generating the ylide with a mild base (without any transition metal), you completely eliminate the racemic background pathway, consistently achieving >95% ee regardless of scale.

Q3: During the saponification of the ethyl ester to the final carboxylic acid, we observe 10-15% of the undesired C6 epimer. How do we prevent this degradation? Causality & Solution: The proton at the C6 position of the bicyclo[3.1.0]hexane system is highly acidic because it is adjacent to the electron-withdrawing carboxylate group. Under harsh basic conditions (e.g., NaOH at elevated temperatures) or extended reaction times, reversible deprotonation occurs. This leads to thermodynamic equilibration, resulting in epimerization at the C6 stereocenter [3][3]. The Fix: The hydrolysis must be treated as a kinetic, not thermodynamic, process.

  • Switch from NaOH/KOH to the milder LiOH.

  • Maintain the reaction temperature strictly at or below 0°C.

  • Implement a self-validating quench: The exact moment the ester is consumed (verified by PAT), quench the reaction with a mild acid (e.g., citric acid) to lower the pH to 4. Avoid strong mineral acids like concentrated HCl, which can catalyze ring-opening of the strained cyclopropane.

Process Flow Diagram

ProcessFlow SM 2-Cyclopenten-1-one (Starting Material) Reaction Asymmetric Cyclopropanation (Corey-Chaykovsky, 0°C to RT) SM->Reaction Reagent Chiral Sulfonium Salt + Mild Base (e.g., Cs2CO3) Reagent->Reaction Intermediate (1S,5R,6S)-Ethyl 2-oxobicyclo [3.1.0]hexane-6-carboxylate Reaction->Intermediate High exo-selectivity >95% ee Recovery Chiral Sulfide Recovery (Recycled for next batch) Reaction->Recovery Filtrate processing Hydrolysis Controlled Saponification (LiOH, THF/MeOH/H2O, 0°C) Intermediate->Hydrolysis Product (1S,5R,6S)-2-Oxobicyclo [3.1.0]hexane-6-carboxylic acid Hydrolysis->Product Prevents C6 Epimerization

Scalable asymmetric synthesis workflow for 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid.

References
  • Aggarwal, V. K.; Grange, E. "Asymmetric Sulfonium Ylide Mediated Cyclopropanation: Stereocontrolled Synthesis of (+)-LY354740." Chemistry - A European Journal, 2006. URL:[Link]

  • Rodriguez, A. et al. "Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation." Organic Process Research & Development, ACS Publications, 2022. URL:[Link]

  • Nakazato, A. et al. "6-fluorobicyclo[3.1.0]hexane derivatives." Patent CA2471642C, Google Patents, 2004.
  • Smith, J. et al. "N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid." Organic Process Research & Development, ACS Publications, 2023. URL:[Link]

Sources

Troubleshooting

Byproduct formation in the synthesis of LY354740 analogs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of LY354740 analogs. The guidan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of LY354740 analogs. The guidance provided herein is based on established chemical principles and field-proven insights to address common challenges related to byproduct formation and stereochemical control.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common sources of impurities in the synthesis of LY354740 analogs?

    • How can I control the diastereoselectivity of the cyclopropanation reaction to form the desired bicyclo[3.1.0]hexane core?

    • My Swern oxidation step is giving low yields and multiple byproducts. What could be the cause?

    • I am observing epimerization of the amino acid moiety. How can I prevent this?

    • What are the best analytical methods to determine the chiral purity of my LY354740 analog?

  • Troubleshooting Guides

    • Guide 1: Poor Diastereoselectivity in Rhodium-Catalyzed Intramolecular Cyclopropanation

    • Guide 2: Byproduct Formation in the Swern Oxidation of Bicyclo[3.1.0]hexanol Intermediates

    • Guide 3: Ring-Opening of the Bicyclo[3.1.0]hexane Core

  • Experimental Protocols

    • Protocol 1: Chiral HPLC Analysis of LY354740 Analogs

  • References

Frequently Asked Questions (FAQs)

What are the most common sources of impurities in the synthesis of LY354740 analogs?

The synthesis of LY354740 analogs, which are structurally complex molecules, can be prone to the formation of several byproducts. The most common impurities arise from:

  • Lack of Stereocontrol: The formation of undesired diastereomers during the key cyclopropanation step to create the bicyclo[3.1.0]hexane core is a primary concern. The biological activity of these analogs is highly dependent on the precise stereochemistry of the molecule.

  • Side Reactions in Cyclopropanation: Besides stereoisomers, other side reactions during rhodium-catalyzed cyclopropanation can occur. These include C-H insertion of the carbene intermediate into the substrate or solvent, and dimerization of the carbene to form olefins like diethyl maleate or fumarate.[1][2]

  • Oxidation Byproducts: The Swern oxidation, a common method for converting alcohol intermediates to ketones, can generate byproducts such as dimethyl sulfide, carbon monoxide, and carbon dioxide.[3][4][5] Incomplete oxidation or over-oxidation can also lead to a complex mixture of products.

  • Ring-Opening of the Bicyclo[3.1.0]hexane Core: The strained cyclopropane ring within the bicyclo[3.1.0]hexane system can be susceptible to ring-opening under certain acidic or basic conditions, leading to the formation of cyclohexane or cyclopentane derivatives.[6]

  • Epimerization: The stereocenter at the α-carbon of the amino acid moiety can be prone to epimerization, particularly during coupling reactions or under basic conditions.[7][8]

How can I control the diastereoselectivity of the cyclopropanation reaction to form the desired bicyclo[3.1.0]hexane core?

Controlling the diastereoselectivity of the intramolecular cyclopropanation is critical. The choice of catalyst and ligands plays a pivotal role. For rhodium-catalyzed reactions, the ligand environment around the metal center dictates the trajectory of the alkene approaching the metal carbene, thereby influencing the stereochemical outcome.

Key strategies include:

  • Catalyst and Ligand Selection: Chiral dirhodium(II) carboxylate catalysts are often employed to induce enantioselectivity and can also influence diastereoselectivity. The choice of chiral ligands can dramatically shift the selectivity between cyclopropanation and other side reactions like C-H insertion.[1][9]

  • Reaction Conditions: Temperature and the rate of addition of the diazo compound can impact selectivity. Slow, controlled addition of the diazo compound at an optimized temperature is often crucial to minimize side reactions.[1]

My Swern oxidation step is giving low yields and multiple byproducts. What could be the cause?

The Swern oxidation is sensitive to reaction conditions. Common issues include:

  • Temperature Control: The reaction must be carried out at low temperatures (typically below -60 °C) to prevent the decomposition of the reactive intermediate, chloro(dimethyl)sulfonium chloride.[4]

  • Reagent Purity and Stoichiometry: The purity of DMSO and oxalyl chloride is important. The stoichiometry of the reagents, including the base (e.g., triethylamine), must be carefully controlled.

  • Byproduct Management: The Swern oxidation produces volatile and odorous byproducts like dimethyl sulfide.[3][4][5] Proper quenching and work-up procedures are necessary to remove these and other byproducts like triethylammonium chloride. Rinsing glassware with bleach can help to oxidize the volatile sulfide.[4]

I am observing epimerization of the amino acid moiety. How can I prevent this?

Epimerization of the α-amino acid stereocenter is a significant concern as it leads to the formation of diastereomers that can be difficult to separate and may have different biological activities.[7] This is often observed during peptide coupling reactions or when the amino acid is subjected to basic conditions.

To suppress epimerization:

  • Coupling Reagents: Use coupling reagents known to minimize racemization, such as those based on HOAt (1-hydroxy-7-azabenzotriazole).[8]

  • Base Selection: The choice and stoichiometry of the base used during coupling or deprotection steps are critical. Weaker bases or hindered bases may be preferred.

  • Protecting Groups: The nature of the protecting groups on the amino and carboxyl functionalities can influence the acidity of the α-proton and thus the propensity for epimerization.

What are the best analytical methods to determine the chiral purity of my LY354740 analog?

Determining the enantiomeric and diastereomeric purity is essential. The most common and effective methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating enantiomers and diastereomers. A wide variety of chiral stationary phases (CSPs) are commercially available, such as those based on polysaccharides (e.g., Chiralpak) or cyclodextrins.[10][11][12]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a valuable tool for high-throughput chiral analysis.[10]

  • Gas Chromatography (GC) on a Chiral Column: For volatile derivatives of LY354740 analogs, chiral GC can be an effective method for separating stereoisomers.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separative technique, NMR using chiral solvating agents or chiral derivatizing agents can be used to determine the enantiomeric excess of a sample.[12]

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Rhodium-Catalyzed Intramolecular Cyclopropanation

Problem: The intramolecular cyclopropanation of the diazoacetate precursor yields a mixture of diastereomers of the bicyclo[3.1.0]hexane core, with a low ratio of the desired isomer.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Catalyst/Ligand The steric and electronic properties of the ligands on the rhodium catalyst are the primary determinants of stereoselectivity.1. Screen Different Rhodium Catalysts: Evaluate a range of commercially available or literature-reported chiral dirhodium(II) carboxylate catalysts. 2. Ligand Modification: If possible, synthesize and test catalysts with modified ligands to fine-tune the steric and electronic environment around the metal center.[9]
Incorrect Reaction Temperature The activation energy barriers for the formation of different diastereomers can be temperature-dependent.1. Optimize Temperature: Systematically vary the reaction temperature. Lower temperatures often favor the thermodynamically more stable product, but may require longer reaction times.
Concentration Effects High concentrations of the diazo compound can lead to side reactions, including dimerization, which can affect the overall yield and selectivity.1. Slow Addition: Add the diazoacetate precursor slowly to the reaction mixture containing the catalyst using a syringe pump. This maintains a low steady-state concentration of the reactive carbene intermediate.
Solvent Effects The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome.1. Solvent Screening: Perform the reaction in a variety of solvents with different polarities and coordinating abilities.

Logical Workflow for Troubleshooting Poor Diastereoselectivity

cluster_main Swern Oxidation cluster_byproducts Common Byproducts alcohol Bicyclo[3.1.0]hexanol ketone Desired Ketone alcohol->ketone DMSO, (COCl)2, Et3N dms Dimethyl Sulfide (DMS) ketone->dms forms co Carbon Monoxide (CO) ketone->co forms co2 Carbon Dioxide (CO2) ketone->co2 forms salt Triethylammonium Chloride ketone->salt forms

Caption: Desired transformation and common byproducts in Swern oxidation.

Guide 3: Ring-Opening of the Bicyclo[3.1.0]hexane Core

Problem: During a synthetic step, particularly one involving acidic or basic conditions (e.g., ester hydrolysis), the bicyclo[3.1.0]hexane core undergoes ring-opening, leading to the formation of cyclohexane or cyclopentane derivatives.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Harsh Acidic Conditions Strong acids can protonate the cyclopropane ring, leading to cleavage of the C-C bonds and rearrangement to more stable carbocycles.1. Milder Acidic Conditions: Use milder acids or buffer the reaction mixture. For ester hydrolysis, consider enzymatic hydrolysis or conditions that avoid strong acids.
Strong Basic Conditions Strong bases can promote ring-opening, especially if there are activating groups present on the bicyclo[3.1.0]hexane ring.1. Milder Basic Conditions: For ester hydrolysis, use milder bases like lithium hydroxide at low temperatures or consider alternative deprotection strategies. [6]
Elevated Temperatures High temperatures can provide the activation energy needed for the ring-opening of the strained cyclopropane.1. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of LY354740 Analogs

This protocol provides a general method for the chiral separation of LY354740 analogs to determine enantiomeric and diastereomeric purity. The specific conditions may need to be optimized for each analog.

1. Sample Preparation:

  • Dissolve the LY354740 analog in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
  • Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. A typical starting point is 90:10 hexane:isopropanol with 0.1% TFA.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 210 nm).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of all stereoisomers.
  • Calculate the percentage of each stereoisomer to determine the diastereomeric and enantiomeric purity.

References

  • BYJU'S.
  • Wikipedia.
  • BenchChem.
  • Wikipedia.
  • BenchChem.
  • PMC.
  • IUPAC.
  • Emory Theses and Dissertations. Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
  • Chirality.
  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • ResearchGate.
  • Chromatography Forum.
  • PMC. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D)
  • ResearchGate. Separation of PS diastereomers in GalNAc-conjugated siRNA-a comparative study of chromatographic and ion mobility mass spectrometry approaches.
  • MDPI.
  • MDPI. Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam.
  • ResearchGate. Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings | Request PDF.
  • ACS Publications. Design and Synthesis of Chiral Heteroleptic Rhodium(II)
  • Analytical Chemistry.
  • Molecules. Swern Oxidation of Bicyclo[2.2.
  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • PharmaBlock. Bicyclo[3.1.0]hexanes in Drug Discovery.
  • MedChemExpress. Eglumegad (LY354740) | mGlu2/3 Receptor Agonist.
  • PubMed.
  • DOI. Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.
  • ResearchGate. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF.
  • PMC. Development of Bicyclo[3.1.
  • PubMed. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions.
  • SciSpace. Solvolysis of tricyclo[3.1.0.02,6]hex-3-yl and bicyclo[2.1.

Sources

Optimization

Managing reaction energetics in carbenoid insertion processes

Welcome to the Technical Support Center for Carbenoid Insertion Processes. As application scientists and process chemists, we understand that harnessing the reactivity of metal carbenoids requires a rigorous balance of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbenoid Insertion Processes. As application scientists and process chemists, we understand that harnessing the reactivity of metal carbenoids requires a rigorous balance of thermodynamic control and kinetic precision. Carbenoids—typically generated from energy-rich diazo precursors—are highly reactive intermediates. Mismanaging their energetics leads to poor yields, loss of stereoselectivity, and severe safety hazards.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you master carbenoid energetics in your workflows.

The Energetic Landscape of Carbenoid Generation

The fundamental driving force in metal-catalyzed carbenoid chemistry is the extrusion of nitrogen gas from a diazo precursor. This process is highly exothermic; the average enthalpy of decomposition ( ΔHD​ ) for standard diazo compounds is approximately -102 kJ/mol[1]. When a transition metal (e.g., Rh, Cu) interacts with the diazo compound, it lowers the activation barrier for N 2​ loss, forming a highly electrophilic metal carbenoid.

If the steady-state concentration of this carbenoid intermediate becomes too high, the thermodynamic sink shifts from the desired unimolecular C-H/X-H insertion toward bimolecular carbene dimerization (a kinetic trap).

Energetics Diazo Diazo Precursor (High Energy) Carbenoid Metal Carbenoid (Reactive Intermediate) Diazo->Carbenoid -N2 (ΔH ≈ -102 kJ/mol) Metal Metal Catalyst (Rh, Cu) Metal->Carbenoid Coordination Product Insertion Product (Thermodynamic Sink) Carbenoid->Product C-H/X-H Insertion (Low Conc.) Dimer Carbene Dimer (Kinetic Trap) Carbenoid->Dimer Dimerization (High Conc.)

Thermodynamic and kinetic pathways of metal carbenoid generation and insertion.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Rh(II)-catalyzed reaction yielding predominantly carbene dimers instead of the desired intramolecular C-H insertion product? Causality: Dimerization is a bimolecular side reaction. When you add the catalyst directly to a full solution of the diazo compound, the rapid, highly exothermic generation of carbenoids causes a localized spike in concentration, allowing carbenoids to react with unconsumed diazo molecules rather than undergoing the desired insertion[2]. Solution: Always utilize a "reverse addition" technique. Keep the catalyst in the reaction flask and introduce the diazo precursor slowly via a syringe pump. This maintains a near-zero steady-state concentration of the diazo compound, kinetically favoring the unimolecular C-H insertion.

Q2: How can I safely scale up diazo-mediated insertions without risking thermal runaway? Causality: Diazo compounds are energetic materials with low thermal stability. For example, ethyl (phenyl)diazoacetate initiates exothermic decomposition at just 60 °C[1]. Scaling up in batch reactors poses severe heat accumulation and explosion risks due to the rapid release of N 2​ gas and thermal energy. Solution: Transition to continuous-flow chemistry. By generating the diazo species in-flow and immediately passing it over a metal catalyst, you minimize the active reactor volume of the energetic material. The heat of the reaction is rapidly dissipated by the high surface-area-to-volume ratio of the flow tubing[1].

Q3: Why am I losing enantioselectivity in Rh(II)-catalyzed O-H insertions compared to Cu(I) catalysts? Causality: This is driven by an energetic pathway divergence. Density Functional Theory (DFT) studies reveal that in Rh(II)-catalyzed O-H insertions, the intermediate rhodium-associated ylide easily dissociates into a free ylide (which is 6.5 kcal/mol more stable than the metal-associated ylide)[3]. The subsequent [1,2]-proton shift occurs from this free ylide, meaning the chiral environment of the Rh(II) ligand is completely lost. Solution: Switch to a Cu(I) catalyst for heteroatom (O-H/N-H) insertions. Cu(I) carbenoids strongly favor a metal-associated ylide pathway for the proton shift, preserving the chiral induction from the ligand[3].

Quantitative Energetics Data

To effectively manage reaction conditions, refer to the following thermodynamic and kinetic parameters associated with carbenoid processes:

Compound / ProcessEnergetic ParameterValueProcess Implication
Diazo Compounds (General) Enthalpy of Decomposition ( ΔHD​ )-102 kJ/molHighly exothermic; requires active cooling or slow addition[1].
Sulfonyl Azides (Transfer Reagents) Enthalpy of Decomposition ( ΔHD​ )-201 kJ/molExtreme energy release; avoid large-scale batch accumulation[1].
Ethyl (phenyl)diazoacetate Thermal Onset Temperature60 °CStrict thermal control required; risk of auto-catalytic decomposition[1].
Rh(II) O-H Insertion Activation Barrier (Free Ylide)13.6 kcal/molKinetically favors free ylide formation, resulting in poor ee[3].
Cu(I) O-H Insertion Activation Barrier (Metal Ylide)Kinetically FavoredPrevents ylide dissociation, maintaining high enantioselectivity[3].

Troubleshooting Workflow

Troubleshooting Start Issue: Low Insertion Yield / Selectivity CheckDimer Are carbene dimers the major byproduct? Start->CheckDimer ActionDimer Implement slow syringe pump addition (Reverse Addition) CheckDimer->ActionDimer Yes CheckTemp Is thermal runaway or degradation occurring? CheckDimer->CheckTemp No ActionTemp Switch to continuous flow with in-line IR monitoring CheckTemp->ActionTemp Yes CheckEE Is enantioselectivity poor in heteroatom (O-H) insertion? CheckTemp->CheckEE No ActionEE Switch from Rh(II) to Cu(I) to prevent free ylide formation CheckEE->ActionEE Yes

Decision tree for troubleshooting carbenoid insertion energetics and selectivity.

Self-Validating Experimental Protocols

Protocol A: Safe Continuous-Flow Carbenoid Insertion

Designed to mitigate the -102 kJ/mol decomposition enthalpy of diazo compounds by limiting active reactor volume.

  • System Priming: Flush a standard perfluoroalkoxy (PFA) flow reactor coil (e.g., 10 mL volume) with anhydrous dichloromethane (DCM) at a flow rate of 1.0 mL/min.

  • Reagent Delivery: Set up two syringe pumps.

    • Pump A: 0.2 M solution of the diazo precursor in DCM.

    • Pump B: 0.01 M solution of the transition metal catalyst (e.g., Rh 2​ (OAc) 4​ or Cu(I) complex) and the insertion substrate in DCM.

  • Mixing & Reaction: Direct Pump A and Pump B into a T-mixer at equal flow rates (0.5 mL/min each), leading directly into the PFA reactor coil maintained at 25 °C.

  • Self-Validation (In-line Monitoring): Route the reactor output through an in-line ReactIR flow cell. Validation check: Monitor the asymmetric diazo stretch at ~2100 cm⁻¹. The complete absence of this peak validates that the energetic precursor has been fully consumed. If the peak is present, decrease the flow rate to increase residence time[1].

  • Quenching: Collect the validated, diazo-free output stream in a flask containing saturated aqueous thiourea to quench any active metal species.

Protocol B: Optimized Batch Intramolecular Rh(II) C-H Insertion

Designed to prevent bimolecular dimerization by controlling the steady-state carbenoid concentration.

  • Catalyst Preparation: To an oven-dried, argon-purged Schlenk flask, add 1.0 mol% of the Rh(II) catalyst (e.g., Rh 2​ (pttl) 4​ ) and the required volume of anhydrous toluene to achieve a 0.05 M final reaction concentration.

  • Temperature Control: Submerge the flask in a temperature-controlled bath at 25 °C. (Note: Dropping the temperature to -78 °C can completely halt the cyclization due to thermal barriers, while room temperature allows completion within seconds[2]).

  • Reverse Addition: Dissolve the α -aryl- α -diazo ketone in a minimal amount of toluene. Using a programmable syringe pump, add this solution to the vigorously stirring catalyst mixture over 2 hours.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate every 30 minutes. Validation check: The highly UV-active diazo starting material spot should be absent. If a new, non-polar UV-active spot appears and grows, this indicates carbene dimerization. This validates that your addition rate is too fast relative to the catalytic cycle; immediately reduce the syringe pump speed.

  • Workup: Once addition is complete, filter the mixture through a short pad of silica to remove the rhodium catalyst, and concentrate the filtrate under reduced pressure.

References

  • Photoinduced Temperature-Regulated Selective Carbene C–H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams Organic Letters - ACS Publications URL:[Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents Organic Process Research & Development - ACS Publications URL:[Link]

  • Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones National Institutes of Health (NIH) - PMC URL:[Link]

  • Why Is Copper(I) Complex More Competent Than Dirhodium(II) Complex in Catalytic Asymmetric O-H Insertion Journal of the American Chemical Society - Peking University URL:[Link]

Sources

Troubleshooting

Catalyst Selection &amp; Optimization for Bicyclo[3.1.0]hexane Synthesis: Technical Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereoselective construction of bicyclo[3.1.0]hexanes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereoselective construction of bicyclo[3.1.0]hexanes. These conformationally restricted scaffolds are highly valuable bioisosteres in drug discovery, but their synthesis requires precise mechanistic control over highly reactive intermediates.

This guide abandons generic advice in favor of field-proven troubleshooting, mechanistic causality, and self-validating protocols to optimize your catalytic workflows.

Mechanistic Decision Matrix

Selecting the correct catalyst depends fundamentally on the electronic nature and strain of your starting materials. Use the decision tree below to route your substrate to the optimal catalytic system.

CatalystSelection Start Identify Substrate Class for Bicyclo[3.1.0]hexane Synthesis Diazo Diazo + Cyclopentene Start->Diazo Enyne 1,6-Enynes Start->Enyne Cyclopropene Cyclopropenes Start->Cyclopropene Rh2 Rh(II) Carboxylates (e.g., Rh2(DOSP)4) Diazo->Rh2 Carbene Transfer Pd Pd(II)/Pd(IV) System (with PhI(OAc)2) Enyne->Pd Domino Cyclization-Oxidation Ag Ag(I) Catalysts (Air Atmosphere) Enyne->Ag Atom Economical Ir Ir Photoredox (Blue LED) Cyclopropene->Ir [3+2] Annulation Au Au(I) Catalysts Cyclopropene->Au Ring-Opening Warn1 Risk: Poor Diastereoselectivity Use Chiral Ligands Rh2->Warn1 Warn2 Risk: Oligomerization Keep Concentration Low Au->Warn2

Catalyst selection workflow for bicyclo[3.1.0]hexane synthesis based on substrate class.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I observing poor diastereoselectivity when using Rh(II) carboxylates for diazo-cyclopentene cyclopropanation? A1: The stereochemical outcome in Rh(II)-catalyzed cyclopropanation is dictated by the trajectory of the olefin approaching the metal carbene intermediate. If you are using a simple achiral catalyst like Rh2(OAc)4, the "end-on" versus "side-on" approach energies are too similar, leading to a mixture of diastereomers. To resolve this, switch to a sterically demanding chiral catalyst like Rh2(S-DOSP)4. The bulky chiral auxiliaries create a rigid pocket that restricts the olefin's approach trajectory, forcing it to attack from a single heterotopic face and significantly enhancing selectivity[1].

Q2: I am synthesizing a 3-aza-bicyclo[3.1.0]hexane from a 1,6-enyne. Should I use a Palladium or Silver catalyst? A2: Your choice depends on the desired oxidation state of the final product and your tolerance for stoichiometric oxidants:

  • Palladium(II): A Pd(OAc)2 catalyst paired with PhI(OAc)2 initiates a domino cyclization-oxidation sequence. This proceeds via a Pd(II)/Pd(IV) catalytic cycle, where an SN2 C–O bond formation occurs from an alkyl-Pd(IV) intermediate. This is excellent for heavily functionalized substrates but requires a strong hypervalent iodine oxidant[2].

  • Silver(I): A simple Ag(I) catalyst (e.g., 20 mol%) can achieve oxidative cyclopropanation of heteroatom-tethered 1,6-enynes under ambient air. This method is highly atom-economical, avoids external strong oxidants, and proceeds via an uncommon silver carbenoid intermediate[3].

Q3: How can I utilize cyclopropenes to form bicyclo[3.1.0]hexanes without triggering unwanted polymerization? A3: Cyclopropenes possess immense ring strain (~29 kcal/mol) and are highly prone to oligomerization in the presence of transition metals. To channel their reactivity exclusively into bicyclo[3.1.0]hexane formation, you have two optimal paths:

  • Use a Gold(I) catalyst for controlled intramolecular ring-opening/cyclopropanation, which rapidly traps the intermediate carbenoid before intermolecular side-reactions occur[4].

  • Use an Iridium photoredox catalyst (e.g., under blue LED irradiation) for a formal (3+2) annulation with aminocyclopropanes. This photoredox approach avoids metal-carbenoid polymerization pathways entirely by operating via a discrete radical mechanism[5].

Troubleshooting Guide

Issue: Low Turnover Number (TON) and catalyst blackening in Pd-catalyzed cyclization-oxidation.

  • Root Cause: The Pd(IV) intermediate is highly reactive. If the subsequent nucleophilic attack is too slow, the complex can undergo premature reductive elimination or degrade into unreactive Pd-black aggregates.

  • Solution: Ensure the reaction is run in an acidic medium (e.g., using glacial acetic acid as a co-solvent). The acidic environment facilitates the SN2 attack on the Pd(IV)-alkyl species, accelerating the product release and regenerating the active Pd(II) catalyst[2].

Issue: Incomplete conversion in Ag(I)-catalyzed enyne cyclopropanation.

  • Root Cause: This specific transformation relies on an uncommon silver carbenoid intermediate and requires atmospheric oxygen and trace water to complete the cycle. Solvents that poorly solubilize the Ag(I) salt or restrict oxygen diffusion will stall the reaction.

  • Solution: Ensure the reaction is run in an open-air vessel using a highly polar aprotic solvent like DMSO. Control experiments utilizing H2^18O have confirmed that water participation is critical for the final oxygen insertion step[3]. Do not run this reaction under a strict argon/nitrogen atmosphere.

Quantitative Catalyst Comparison
Catalyst SystemSubstrate ClassKey IntermediateTypical YieldSelectivity / Key Advantages
Rh2(S-DOSP)4 Diazo + CyclopenteneRh-Carbenoid70–90%High enantioselectivity via chiral pocket restriction[1].
Pd(OAc)2 / PhI(OAc)2 1,6-EnynesAlkyl-Pd(IV)60–85%Domino cyclization-oxidation; tolerates heteroatoms well[2].
Ag(I) (e.g., Ag2CO3) N-tethered 1,6-EnynesSilver Carbenoid75–95%Air atmosphere; no external oxidants needed; highly atom economical[3].
FIr(5-FPic) CyclopropenesRadical Cation50–80%Mild photoredox conditions; avoids metal-carbenoid polymerization[5].
Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Pd(II)-Catalyzed Cyclization-Oxidation of 1,6-Enynes[2]
  • Substrate Preparation: Dissolve the 1,6-enyne (0.3 mmol) in glacial acetic acid (3 mL) in a round-bottom flask.

    • Validation Gate: The solution must be completely clear and homogeneous.

  • Catalyst & Oxidant Addition: Add Pd(OAc)2 (0.03 mmol, 10 mol%) followed by PhI(OAc)2 (0.6 mmol, 2.0 equiv).

    • Validation Gate: The solution will immediately transition to a characteristic orange/red hue, visually confirming the formation of the active Pd(II) complex.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) every 2 hours.

    • Validation Gate: The UV-active starting material spot must disappear within 4–6 hours, replaced by a lower Rf product spot (indicating successful oxidation and increased polarity).

  • Quench & Extraction: Dilute the mixture with water (10 mL) and extract with CH2Cl2 (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO3.

    • Validation Gate: Continue washing until CO2 evolution (bubbling) completely ceases, confirming the neutralization of the acetic acid.

  • Spectroscopic Validation: Concentrate in vacuo and purify via silica gel chromatography.

    • Validation Gate: 1H NMR must show the complete disappearance of alkene/alkyne protons and the appearance of high-field cyclopropane protons (typically between 0.5 – 1.5 ppm).

Protocol B: Ag(I)-Catalyzed Oxidative Cyclopropanation[3]
  • Aerobic Setup: In an open-air reaction vessel, dissolve the nitrogen-tethered 1,6-enyne (1.0 mmol) in DMSO (5 mL).

  • Catalyst Initiation: Add the Ag(I) catalyst (e.g., Ag2CO3, 20 mol%).

    • Validation Gate: Ensure the vessel remains unsealed and open to the atmosphere, as O2 is the stoichiometric oxidant.

  • Thermal Activation: Heat the mixture to 80°C for 12 hours.

    • Validation Gate: A slight color change and the precipitation of trace silver salts should be observed, indicating active turnover.

  • Aqueous Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash aggressively with brine (3 x 20 mL).

    • Validation Gate: The organic layer must reduce in volume slightly as the DMSO partitions into the aqueous phase.

  • Structural Confirmation: Isolate the product.

    • Validation Gate: Mass Spectrometry (MS) must show an[M+O] mass peak corresponding to the oxidative cyclopropanation product.

References
  • A Palladium-Catalyzed Cyclization−Oxidation Sequence: Synthesis of Bicyclo[3.1.0]hexanes and Evidence for SN2 C−O Bond Formation | Journal of the American Chemical Society. 2

  • Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives | Organic Letters. 3

  • Intramolecular Cyclopropanation and C–H Insertion Reactions with Metal Carbenoids Generated from Cyclopropenes | Accounts of Chemical Research. 4

  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes | PMC. 5

  • Metal-catalyzed cyclopropanations | Wikipedia. 1

Sources

Optimization

🔬 Technical Support Center: Enantiomeric Excess (ee) Determination in Bicyclic Compounds

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique stereochemical challenges posed by bicyclic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique stereochemical challenges posed by bicyclic compounds. Rigid structures—such as norbornanes, bicyclo[2.2.2]octanes, and fused bicyclic lactones—often exhibit severe steric hindrance and lack flexible functional groups, complicating chiral recognition.

This guide provides field-proven troubleshooting, validated protocols, and causality-driven methodologies to ensure your enantiomeric excess (ee) determinations are accurate, reproducible, and scientifically sound.

🗺️ Method Selection Workflow

Before diving into specific techniques, consult the decision matrix below to select the optimal analytical pathway for your bicyclic racemate.

MethodSelection Start Bicyclic Racemate Analysis Volatile Is the compound highly volatile? Start->Volatile GC Chiral GC (Cyclodextrin CSPs) Volatile->GC Yes (e.g., terpenes) Chromatography Chromatographic Separation? Volatile->Chromatography No SFC SFC (Polysaccharide CSPs) Chromatography->SFC High throughput / Green HPLC Chiral HPLC (Normal/Reverse Phase) Chromatography->HPLC Standard / Prep scale NMR NMR Spectroscopy (CSAs or CDAs) Chromatography->NMR No baseline separation

Caption: Decision tree for selecting the optimal ee determination method for bicyclic compounds.

🧪 Module 1: Chiral Chromatography (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs) are the gold standards for determining the ee of bicyclic compounds[1]. SFC is increasingly favored due to the lower viscosity and higher diffusivity of supercritical CO2, which enhances mass transfer, reduces run times, and improves resolution ( Rs​ )[1].

📋 Standard Operating Protocol: SFC Method Development for Rigid Bicyclics

Self-Validating System: This protocol incorporates a mandatory racemate control injection to confirm baseline resolution ( Rs​≥1.5 ) before analyzing the asymmetric reaction product.

Step 1: Column Selection

  • Action: Select a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak AD).

  • Causality: The helical structure of polysaccharide backbones creates chiral cavities. Rigid bicyclic compounds rely heavily on inclusion complexation and steric fit within these cavities, supplemented by hydrogen bonding and π-π interactions[2].

Step 2: Mobile Phase Optimization

  • Action: Begin with a supercritical CO2 / Methanol (90:10 v/v) gradient.

  • Causality: Supercritical CO2 acts as a non-polar bulk solvent. Methanol acts as a polar modifier to disrupt non-specific hydrogen bonding between the bicyclic analyte and the CSP, preventing peak tailing[2].

Step 3: Temperature and Pressure Tuning

  • Action: Set column temperature to 35°C and backpressure to 120 bar.

  • Causality: Chiral recognition is an enthalpy-driven process[2]. Lowering the temperature generally increases enantioselectivity ( α ), but may broaden peaks due to slower kinetics. 35°C provides an optimal thermodynamic balance for rigid frameworks.

Step 4: System Suitability and Validation

  • Action: Inject the racemic standard. Calculate Resolution ( Rs​=2(t2​−t1​)/(w1​+w2​) ). Proceed to the enantioenriched sample only if Rs​≥1.5 .

📊 Quantitative Data: CSP Selection Parameters
Chiral Stationary Phase (CSP)Backbone MaterialPrimary Interaction MechanismBest Suited For (Bicyclic Types)
Chiralpak AD / IA AmyloseInclusion, Hydrogen bondingBicyclic lactones, bridged ketones
Chiralcel OD / IB CelluloseDipole-dipole, π-π interactionsFused aromatic bicyclics
Cyclodextrin ( α / β -CD) Cyclic oligosaccharideHydrophobic inclusionBicyclic terpenes (e.g., pinene)[3]
Pirkle-type (Whelk-O1) Small moleculeπ-π, Steric cleftHighly rigid, π-basic bicyclics[2]
❓ FAQs & Troubleshooting

Q: I am observing severe peak tailing for my bicyclic amine on a cellulose column. How do I fix this? A: Peak tailing in basic bicyclic compounds is typically caused by secondary interactions with residual silanol groups on the silica support.

  • Solution: Add a basic additive, such as 0.1% Diethylamine (DEA) or Isopropylamine (IPA), to the mobile phase. This competitively binds to the silanol sites, ensuring the analyte only interacts with the chiral selector.

Q: My enantiomers co-elute ( Rs​ < 1.0) on HPLC, but I cannot change the column. What thermodynamic adjustments can I make? A: Because enantiomeric separation is governed by the Gibbs free energy difference ( ΔΔG=ΔΔH−TΔΔS ), lowering the column temperature (e.g., from 25°C to 10°C) often enhances resolution by maximizing the enthalpic contribution ( ΔΔH )[2]. Ensure your system pressure limits can handle the resulting increased solvent viscosity.

🧲 Module 2: NMR Spectroscopy (CSAs & CDAs)

When chromatographic methods fail to achieve baseline separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust alternative. By introducing a chiral environment, enantiomers are converted into diastereomeric complexes or covalently bonded diastereomers, which exhibit distinct chemical shifts (anisochrony)[4].

📋 Standard Operating Protocol: ee Determination via Chiral Solvating Agents (CSAs)

Self-Validating System: Always run a control NMR of the racemic mixture with the CSA to confirm signal splitting and equal integration (1:1 ratio) before analyzing the enantioenriched sample.

Step 1: Reagent Selection

  • Action: Select an appropriate CSA, such as a cyclodextrin derivative or a chiral thiourea-based solvating agent.

  • Causality: CSAs form transient, non-covalent diastereomeric complexes with the enantiomers via hydrogen bonding and dipole interactions[5]. Rigid bicyclic compounds often show excellent chemical shift non-equivalence ( ΔΔδ ) because their restricted conformational freedom prevents the averaging of NMR signals[5].

Step 2: Sample Preparation

  • Action: Dissolve 10-20 mg of the bicyclic analyte in CDCl3​ or C6​D6​ . Add 1.0 to 2.0 equivalents of the CSA.

  • Causality: The stoichiometry of the complex (often 1:1 or 1:2) directly impacts the magnitude of the chemical shift difference. Non-polar solvents like C6​D6​ are preferred because they do not compete for hydrogen bonding, thereby strengthening the analyte-CSA interaction[5].

Step 3: Acquisition and Integration

  • Action: Acquire a standard 1H NMR spectrum. Identify a reporter probe (e.g., a distinct methyl group or a proton on the bicyclic bridgehead).

  • Causality: Protons closest to the chiral center or the site of non-covalent interaction will exhibit the largest ΔΔδ [6]. Integrate the distinct diastereomeric peaks to calculate ee: ee(%)=IR​+IS​∣IR​−IS​∣​×100 .

NMRWorkflow Sample Bicyclic Analyte (Enantioenriched) Deriv Covalent Derivatization (CDA, e.g., Mosher's Acid) Sample->Deriv Has reactive -OH/-NH2 Solv Non-Covalent Complexation (CSA, e.g., Thiourea) Sample->Solv Lacks reactive groups NMR Acquire 1H/19F NMR Deriv->NMR Solv->NMR Calc Integrate Diastereomeric Peaks (Calculate ee) NMR->Calc Identify reporter nucleus

Caption: Workflow for NMR-based enantiomeric excess determination using CDAs vs. CSAs.

❓ FAQs & Troubleshooting

Q: The NMR signals for my bicyclic diastereomers are still overlapping ( ΔΔδ < 0.02 ppm). How can I increase the separation? A: Signal overlap is a common issue when the chiral center is far from the reporter nucleus.

  • Solution 1: Switch to a fluorinated Chiral Derivatizing Agent (CDA) like Mosher's acid chloride (MTPA-Cl) and acquire a 19F NMR spectrum[6]. 19F has a much wider chemical shift range and lacks background interference from the analyte's proton skeleton, drastically improving resolution[6].

  • Solution 2: Change the NMR solvent to Benzene-d6. The strong magnetic anisotropy of the benzene ring often exaggerates chemical shift differences between diastereomeric complexes.

Q: Is it possible that my Chiral Derivatizing Agent (CDA) is skewing the true ee of my sample? A: Yes. This is known as kinetic resolution during derivatization. If the CDA reacts faster with one enantiomer of your bicyclic compound than the other, and the reaction does not go to 100% completion, the calculated ee will be inaccurate[7].

  • Solution: You must ensure the derivatization reaction is driven to absolute completion. Use an excess of the CDA and extended reaction times. Validate by checking for the complete disappearance of the starting material via TLC or LC-MS.

📚 References

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Center for Biotechnology Information (NCBI).[Link]

  • Enantiomers and Their Resolution. MDPI.[Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate.[Link]

  • Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. MDPI.[Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate.[Link]

  • Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. ResearchGate.[Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Academia.edu.[Link]

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography for structure confirmation of bicyclo[3.1.0]hexane derivatives

High-Resolution Structure Confirmation of Bicyclo[3.1.0]hexane Derivatives: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques The bicyclo[3.1.0]hexane scaffold is a privileged, conformationally restr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Structure Confirmation of Bicyclo[3.1.0]hexane Derivatives: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

The bicyclo[3.1.0]hexane scaffold is a privileged, conformationally restricted bioisostere for cyclohexane[1]. By forcing the ring system into a perpetual, puckered boat-like conformation, this motif enhances target binding affinity, improves metabolic stability, and reduces off-target effects[1]. Consequently, it has been heavily utilized in the development of mGluR agonists, neuropeptide Y Y1 antagonists, and A3 receptor ligands[1][2][3].

However, the rigid geometry of bicyclo[3.1.0]hexanes presents a profound analytical challenge: determining the precise relative (endo/exo) and absolute stereochemistry of highly substituted derivatives[4]. While nuclear magnetic resonance (NMR) spectroscopy is the workhorse of the synthetic laboratory, it often falls short in providing unambiguous absolute configurational data for these compact, sterically congested systems. As a Senior Application Scientist, I present this objective comparison guide to evaluate Single-Crystal X-ray Diffraction (SCXRD) against alternative methodologies, complete with field-proven protocols and causality-driven experimental design.

The Analytical Bottleneck: Why NMR is Often Insufficient

While 1D and 2D NMR techniques (such as NOESY and ROESY) are invaluable for routine structural elucidation, they rely on through-space dipole-dipole interactions that are highly distance-dependent (typically < 5 Å). In the compact bicyclo[3.1.0]hexane system, the spatial proximity of endo and exo substituents can lead to ambiguous NOE cross-peaks. Furthermore, NMR cannot independently determine absolute stereochemistry without the use of chiral derivatizing agents (e.g., Mosher's acid), which introduces additional synthetic steps and potential kinetic resolution artifacts.

To achieve self-validating, unambiguous stereochemical assignment, researchers must turn to diffraction-based techniques[5].

Comparative Analysis: SCXRD vs. MicroED vs. NMR

The gold standard for absolute structure determination is Single-Crystal X-ray Diffraction (SCXRD) [5]. By mapping the electron density of the molecule, SCXRD provides definitive proof of connectivity, bond lengths, and stereochemistry. However, highly lipophilic bicyclo[3.1.0]hexane derivatives can resist forming the large (>10 μm) crystals required for traditional X-ray analysis.

When crystal growth fails, Microcrystal Electron Diffraction (MicroED) emerges as a powerful orthogonal tool. Because electrons interact with matter much more strongly than X-rays, MicroED can yield sub-angstrom resolution structures from nanocrystals (~100 nm) found in simple lyophilized powders[6][7].

Quantitative Performance Comparison
MetricSCXRD (Single-Crystal X-ray)MicroED (Electron Diffraction)2D NMR (NOESY/ROESY)
Resolution Limit < 0.8 Å (Atomic)< 1.0 Å (Atomic)N/A (Solution state ensemble)
Sample Requirement > 10 μm single crystal (μg to mg)~100 nm nanocrystals (femtograms)1–5 mg (purified)
Time-to-Result Days to Weeks (bottleneck: crystallization)Hours to Days (minimal prep)Hours
Absolute Stereochemistry Yes (via anomalous dispersion / Flack parameter)Yes (emerging capability, dynamical scattering dependent)No (Relative only, unless chemically derivatized)
Primary Limitation Requires high-quality, large single crystalsDynamical scattering complicates data refinementSignal overlap; dynamic conformational averaging

Structural Decision Workflow

The decision to pursue SCXRD versus MicroED is entirely dictated by the crystallization thermodynamics of the specific bicyclo[3.1.0]hexane derivative. The following workflow illustrates the decision matrix.

Workflow A Bicyclo[3.1.0]hexane Sample Synthesized B Crystallization Screen (Vapor Diffusion / Slow Evaporation) A->B C Crystal Dimensions? B->C D SCXRD Workflow (>10 μm crystals) C->D >10 μm E MicroED Workflow (<1 μm nanocrystals) C->E Nano/Powder F Cu Kα X-ray Diffraction (Anomalous Dispersion) D->F G Cryo-EM Electron Diffraction (Continuous Rotation) E->G H Structure Solution & Refinement (Flack Parameter Determination) F->H G->H

Workflow comparing SCXRD and MicroED for bicyclo[3.1.0]hexane stereochemical confirmation.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the protocols below are designed not just as a sequence of steps, but as a causality-driven framework. Every parameter is chosen to maximize the probability of obtaining a definitive Flack parameter (near 0.0) for absolute configuration.

Protocol 1: Optimized Vapor Diffusion Crystallization for Bicyclo[3.1.0]hexanes

Because bicyclo[3.1.0]hexanes are often highly lipophilic and lack strong hydrogen-bond networks, they tend to oil out rather than crystallize. Vapor diffusion controls the dielectric constant of the solution dynamically, forcing the system into the metastable zone for controlled nucleation.

  • Solvent Selection & Dissolution: Dissolve 2–5 mg of the highly pure (>99% by HPLC) bicyclo[3.1.0]hexane derivative in a minimum volume (approx. 0.5 mL) of a good solvent (e.g., Dichloromethane or Ethyl Acetate). Causality: Complete solvation disrupts amorphous aggregates, ensuring that subsequent nucleation is driven purely by thermodynamic equilibrium.

  • Antisolvent Layering: Place the open inner vial containing the solution into a larger outer vial containing 3 mL of a volatile antisolvent (e.g., Pentane or Hexanes). Causality: Pentane has a higher vapor pressure than DCM. It will slowly diffuse into the inner vial, gradually lowering the solvating power and inducing single-crystal growth rather than rapid precipitation.

  • Incubation: Seal the outer vial tightly and store it in a vibration-free, temperature-controlled environment (typically 4 °C to 20 °C) for 3 to 14 days. Causality: Vibrations induce secondary nucleation, which results in microcrystalline powders instead of the large single crystals required for SCXRD.

Protocol 2: SCXRD Data Collection and Refinement for Absolute Stereochemistry

For light-atom molecules (containing only C, H, O, N), determining absolute stereochemistry requires maximizing the anomalous scattering signal.

  • Crystal Mounting and Cryocooling: Harvest a single crystal (>10 μm) using a micromount and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer. Causality: Cryocooling minimizes thermal atomic displacement (B-factors), which sharpens the diffraction spots, increases the signal-to-noise ratio at high resolution, and mitigates radiation damage.

  • X-ray Source Selection (Critical Step): Utilize a Cu Kα X-ray source (λ = 1.5418 Å) rather than a standard Mo Kα source (λ = 0.7107 Å). Causality: Light atoms exhibit negligible anomalous dispersion (f'') under Mo Kα radiation. Cu Kα radiation interacts more strongly with the electron clouds of oxygen and nitrogen, generating the necessary anomalous signal differences between Friedel pairs to calculate a reliable Flack parameter.

  • Data Integration and Refinement: Integrate the diffraction frames and solve the phase problem using Direct Methods. Refine the structure anisotropically for all non-hydrogen atoms.

  • Validation: A successful, self-validating experiment will yield an R1 value < 0.05 (indicating excellent agreement between the model and the data) and a Flack parameter of 0.0 (± 0.1). A Flack parameter near 1.0 indicates the inverted enantiomer, while a value near 0.5 indicates a racemic twin.

Protocol 3: MicroED Fallback for Nanocrystalline Powders

If Protocol 1 yields only a microcrystalline powder, MicroED is the necessary fallback[6].

  • Grid Preparation: Apply the dry bicyclo[3.1.0]hexane powder directly to a glow-discharged holey carbon TEM grid. Causality: No further crystallization is needed; the nanometer-scale domains within the powder are already perfect crystals for electron diffraction[6].

  • Vitrification and Data Collection: Plunge-freeze the grid in liquid ethane and transfer to a Cryo-TEM. Collect continuous rotation electron diffraction data at 200 kV. Causality: Electrons interact ~10^4 times more strongly with matter than X-rays. Continuous rotation integrates the dynamical scattering effects, allowing standard crystallographic software to process the data[8][9].

Conclusion

For the structural confirmation of bicyclo[3.1.0]hexane derivatives, 2D NMR provides a rapid but sometimes ambiguous relative structural model. SCXRD remains the authoritative standard, providing self-validating absolute stereochemistry via anomalous dispersion—provided the synthetic chemist can coax the lipophilic scaffold into a >10 μm crystal. When the thermodynamic landscape precludes large crystal growth, MicroED serves as a highly effective, modern alternative, transforming previously "failed" microcrystalline powders into atomic-resolution structural data.

References

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination Source: ACS Central Science URL:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: IUCrJ / PubMed Central URL:[Link]

  • Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties Source: Tetrahedron: Asymmetry URL:[Link]

  • Crystal structure, computational study, and Hirshfeld analysis of exo-1,2,3,5-tetraphenyl-1a',9b'-dihydrospiro[bicyclo[3.1.0]hexane-6,1′-cyclopropa[l]phenanthren]-2-en-4-one Source: Acta Crystallographica Section E / PubMed Central URL:[Link]

Sources

Comparative

Comparative Analysis of Bicyclo[3.1.0]hexane vs. Other Constrained Scaffolds in Medicinal Chemistry

Introduction to Conformational Constraint In modern medicinal chemistry, balancing conformational rigidity with optimal physicochemical properties is a persistent challenge. The bicyclo[3.1.0]hexane scaffold is a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Conformational Constraint

In modern medicinal chemistry, balancing conformational rigidity with optimal physicochemical properties is a persistent challenge. The bicyclo[3.1.0]hexane scaffold is a privileged, conformationally constrained system that effectively mimics the boat conformation of cyclohexane or specific pseudorotational puckers of ribose rings 1. Unlike linear or flexible cyclic counterparts, rigidifying a molecule reduces the entropic penalty upon target binding, leading to enhanced potency and selectivity.

This guide objectively compares bicyclo[3.1.0]hexane against other popular constrained scaffolds—such as bicyclo[1.1.1]pentane (BCP) and flexible cyclopentanes—and provides self-validating experimental protocols to evaluate their performance in drug discovery workflows.

Comparative Analysis: Scaffold Performance & Utility

Bicyclo[3.1.0]hexane vs. Flexible Ribose/Cyclopentane

In nucleoside drug discovery, flexible ribose rings exist in a rapid dynamic equilibrium between North (N) and South (S) conformations. By replacing the ring oxygen with a carbon and fusing a cyclopropane ring, the resulting bicyclo[3.1.0]hexane (methanocarba) system locks the pseudosugar into a permanent North or South pucker 2. For example, (N)-methanocarba modifications in adenosine analogues drastically increase affinity and selectivity for the A3 adenosine receptor (A3AR) by pre-organizing the ligand into the exact bioactive conformation required by the receptor 3.

Bicyclo[3.1.0]hexane vs. Bicyclo[1.1.1]pentane (BCP)

While bicyclo[3.1.0]hexane is primarily used to mimic puckered aliphatic rings (such as L-glutamate in the mGluR2/3 agonist LY354740) 14, BCP is predominantly utilized as a linear, three-dimensional bioisostere for para-substituted benzenes or internal alkynes 5. BCP improves aqueous solubility and metabolic stability (lowering CYP450 liability) by removing the flat, lipophilic aromatic ring. However, BCP lacks the precise stereochemical vectors provided by the multiple chiral centers of bicyclo[3.1.0]hexane, making the latter superior for highly stereospecific orthosteric binding pockets.

Quantitative Data Comparison
Scaffold / CompoundTargetPrimary FunctionBinding Affinity (Ki / IC50)Key Physicochemical Benefit
Flexible Adenosine A3AREndogenous Agonist~1.0 µMBaseline reference
(N)-Methanocarba Adenosine A3ARNorth-pucker locked agonist0.38 µM 3>100-fold selectivity over A1/A2A; avoids off-target effects
L-Glutamate mGluR2/3Endogenous Agonist~10 µMBaseline reference
LY354740 (Bicyclo[3.1.0]hexane) mGluR2/3Rigidified L-glutamate analog<10 nM 4Locks bioactive conformation; high oral bioavailability via prodrugs
Bicyclo[1.1.1]pentane (BCP) Variouspara-Phenyl bioisostereTarget-dependentDramatically increases aqueous solubility and lowers LogD 5

Mechanistic Pathway: The Logic of Conformational Locking

To understand the causality behind these affinity gains, we must look at the thermodynamic landscape. The fusion of the cyclopropane ring restricts the degrees of freedom, effectively paying the entropic cost of binding during the chemical synthesis stage rather than at the receptor interface.

ConformationalLocking A Flexible Ligand (High Entropy) B Dynamic Equilibrium (North ⇌ South) A->B Solution State E Target GPCR (e.g., A3AR / mGluR2) B->E Binding (High Energy Cost) C Bicyclo[3.1.0]hexane Scaffold D Locked Conformation (e.g., North Pucker) C->D Synthetic Restriction D->E Pre-organized F High Affinity Binding (Low Entropic Penalty) E->F Activation

Thermodynamic advantage of bicyclo[3.1.0]hexane in restricting ligand conformation.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, establishing a self-validating system is critical. When synthesizing and evaluating bicyclo[3.1.0]hexane analogues, you must include internal controls (flexible counterparts) to definitively prove that the conformational constraint is the causal factor for any observed biological activity.

Protocol 1: Solid-Phase Synthesis of (N)-Methanocarba Oligonucleotides

Objective: To validate the structural impact of the locked North conformation on DNA/RNA duplex stability 2.

  • Preparation : Dilute the bicyclo[3.1.0]hexane nucleoside phosphoramidite monomer to 0.1 M in anhydrous acetonitrile. Causality Check: Strictly anhydrous conditions prevent premature hydrolysis of the highly reactive phosphoramidite.

  • Coupling : Perform manual batch coupling using 5-10 equivalents of the monomer for 5 minutes. Reasoning: The steric bulk of the bicyclo[3.1.0]hexane system requires extended coupling times compared to standard flexible nucleosides to ensure >95% coupling efficiency.

  • Oxidation : Use tert-butyl hydroperoxide (t-BuOOH) instead of standard iodine/water. Critical Self-Validation: Iodine oxidation has been shown to cause strand cleavage at sites where the pseudosugar is locked in the North conformation 2. t-BuOOH prevents this degradation, ensuring the integrity of the final oligonucleotide.

  • Deprotection & Cleavage : Treat the solid support with 30% aqueous ammonia at 55°C for 16 hours.

  • Validation : Analyze via MALDI-TOF MS and determine the melting temperature (Tm) of the duplex via UV-Vis spectrophotometry. An increase in Tm relative to the flexible control confirms successful pre-organization into the A-form DNA helix.

Protocol 2: Radioligand Binding Assay for mGluR2/3 Affinity

Objective: To measure the binding affinity of rigidified glutamate analogs (e.g., LY354740) 4.

  • Membrane Preparation : Harvest cells expressing recombinant human mGlu2 or mGlu3 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Tracer Incubation : Incubate 50 µg of membrane protein with 1 nM of the radiolabeled antagonist [3H]-LY341495. Causality: Using a high-affinity competitive radioligand allows for the precise calculation of the test compound's Ki via displacement.

  • Compound Addition : Add the bicyclo[3.1.0]hexane test compound in a 10-point concentration-response curve (10 pM to 10 µM). Include L-glutamate as a flexible internal control.

  • Filtration & Detection : Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting.

  • Data Analysis : Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation. A leftward shift in the curve compared to L-glutamate validates the efficacy of the conformational constraint.

ExperimentalWorkflow Step1 1. Synthesis Bicyclo[3.1.0]hexane Phosphoramidite Step2 2. Coupling Extended 5 min Batch Process Step1->Step2 Step3 3. Oxidation t-BuOOH to prevent strand cleavage Step2->Step3 Step4 4. Assay Radioligand Displacement vs Flexible Control Step3->Step4 Step5 5. Validation Ki & Tm Calculation Step4->Step5

Self-validating workflow for synthesizing and evaluating bicyclo[3.1.0]hexane derivatives.

Conclusion

The bicyclo[3.1.0]hexane scaffold is not merely a structural novelty; it is a rational design tool that enforces specific three-dimensional geometries. While scaffolds like BCP excel at improving physicochemical properties by replacing flat aromatic rings, bicyclo[3.1.0]hexane is unparalleled in its ability to lock flexible aliphatic systems (like ribose or glutamate) into bioactive conformations. By employing the optimized, self-validating protocols outlined above, researchers can systematically harness this scaffold to eliminate off-target liabilities and drive potency in drug discovery campaigns.

References

  • Bicyclo[3.1.
  • Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.
  • Development of Bicyclo[3.1.
  • Three-dimensional saturated C(sp3)
  • Methyl Substitution of 2-Aminobicyclo[3.1.0]hexane 2,6-Dicarboxylate (LY354740)

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid via 2D NMR

For: Researchers, scientists, and drug development professionals. Abstract The unambiguous structural determination of complex organic molecules is a cornerstone of chemical research and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The unambiguous structural determination of complex organic molecules is a cornerstone of chemical research and drug development. Bicyclic systems, such as 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid, present a significant analytical challenge due to their rigid, three-dimensional structures and the potential for multiple isomers. While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial insights, it often falls short in providing the definitive connectivity map required for absolute validation. This guide presents a comprehensive, in-depth methodology for the structural elucidation of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid, leveraging a suite of two-dimensional (2D) NMR experiments. We will demonstrate how a systematic approach, integrating Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can overcome the limitations of 1D NMR to provide an irrefutable structural proof. This guide is designed to be a practical, field-proven resource, explaining not just the "how" but the critical "why" behind each experimental choice.

The Analytical Challenge: Beyond the Single Dimension

The structure of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid, featuring a fused cyclopentanone and a cyclopropane ring, presents several key validation points:

  • Confirmation of the Bicyclic Core: How can we be certain of the fusion between the five- and three-membered rings?

  • Unambiguous Proton and Carbon Assignment: The protons on the cyclopentanone ring, in particular, exhibit similar chemical environments, leading to signal overlap in the 1D ¹H NMR spectrum, making straightforward assignment difficult.[1][2][3]

  • Positional Isomerism: How do we confirm the placement of the ketone at C2 and the carboxylic acid at C6, and rule out other potential isomers?

A 1D ¹H NMR spectrum alone cannot resolve these ambiguities. The overlapping multiplets and complex spin-spin coupling patterns necessitate a more powerful, multi-dimensional approach to map the molecular framework bond-by-bond.

The 2D NMR Toolkit: A Multi-faceted Approach

To solve this structural puzzle, we employ a series of 2D NMR experiments, each providing a unique piece of connectivity information. The synergy between these experiments forms a self-validating system for the proposed structure.[4][5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is our first step in mapping the proton network. COSY identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6][7][8] A cross-peak in a COSY spectrum directly indicates that two protons are neighbors in the carbon skeleton.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[9][10][11] It acts as a bridge, allowing us to assign carbon resonances based on their known proton partners, which are more easily distinguished.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon framework. HMBC reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[11][12][13] This "long-range" information is critical for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), such as the carbonyl and carboxyl carbons.

The logical flow of our analysis follows a specific path, where each experiment builds upon the insights of the last.

G cluster_0 Analytical Workflow A 1D NMR (¹H, ¹³C, DEPT) B ¹H-¹H COSY (Proton Connectivity) A->B Identify Spin Systems C ¹H-¹³C HSQC (Direct C-H Attachment) B->C Assign Carbons to Protons D ¹H-¹³C HMBC (Long-Range C-H Connectivity) C->D Assemble Fragments E Validated Structure D->E Confirm Skeleton

Caption: The logical workflow for 2D NMR-based structure validation.

Data Analysis: Assembling the Molecular Puzzle

Let us consider the proposed structure of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid with standard IUPAC numbering. We will use a representative dataset to walk through the validation process.

2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid with atom numbering

Table 1: Representative ¹H and ¹³C NMR Data

PositionAtom¹³C δ (ppm)¹H δ (ppm)MultiplicityKey 2D Correlations
1C1~35~2.0mCOSY: H5, H6HMBC: C2, C3, C5, C6, C7
2C2~210--HMBC: H1, H3
3C3~40~2.4mCOSY: H4HMBC: C1, C2, C4, C5
4C4~25~2.2mCOSY: H3, H5HMBC: C3, C5
5C5~30~1.8mCOSY: H1, H4, H6HMBC: C1, C3, C4, C6, C7
6C6~28~1.5mCOSY: H1, H5HMBC: C1, C2, C5, C7
7C7~175--HMBC: H1, H5, H6
-COOH-~12.0br s-

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structural motifs. Protons on the same carbon (e.g., at C3, C4) are diastereotopic and would show distinct signals and couplings, which are simplified here as a multiplet (m) for clarity.

Step 1: Mapping Proton Networks with COSY

The COSY spectrum reveals the connectivity of protons within individual spin systems.

  • Cyclopentanone Ring: We would expect to trace a correlation pathway from H3 to H4, and from H4 to H5.

  • Bridgehead and Cyclopropane Protons: Crucially, COSY will show correlations between the bridgehead protons (H1, H5) and the cyclopropane proton (H6). For instance, a cross-peak between H1 and H6 confirms their three-bond (vicinal) coupling.[6][8]

Step 2: Assigning Carbons with HSQC

The HSQC spectrum is the most reliable way to assign the protonated carbons.[9][10][11] Each cross-peak definitively links a proton signal on the F2 (horizontal) axis to its directly attached carbon on the F1 (vertical) axis. For example, the proton signal at ~2.0 ppm (assigned to H1) will show a cross-peak with the carbon signal at ~35 ppm, thus unambiguously identifying it as C1.

Step 3: Confirming the Skeleton with HMBC

The HMBC experiment provides the decisive evidence to connect the fragments and confirm the overall structure.[11][12][13]

  • Confirming the Ketone Position (C2): The most critical correlations are to the quaternary carbonyl carbon (C2). We expect to see cross-peaks from the protons on C1 and C3 to the C2 signal at ~210 ppm. The absence of a correlation from H6 to C2, for example, helps rule out alternative isomers.

  • Confirming the Carboxylic Acid Position (C6): The cyclopropane proton (H6) and the bridgehead protons (H1, H5) should all show correlations to the carboxyl carbon (C7) at ~175 ppm. This confirms that the carboxylic acid group is attached to the cyclopropane ring.

  • Bridging the Rings: A key correlation for confirming the bicyclic structure is the three-bond coupling from the cyclopropane proton H6 to the bridgehead carbon C1 (and C5). This explicitly links the three-membered ring to the five-membered ring.

The following diagram visualizes these key, structure-defining correlations.

Sources

Comparative

Biological Efficacy of LY354740: A Comparative Guide to mGluR Agonists

Metabotropic glutamate receptors (mGluRs) are critical G protein-coupled modulators of excitatory neurotransmission. Among these, Group II mGluRs (mGlu2 and mGlu3) are predominantly localized on presynaptic terminals, wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Metabotropic glutamate receptors (mGluRs) are critical G protein-coupled modulators of excitatory neurotransmission. Among these, Group II mGluRs (mGlu2 and mGlu3) are predominantly localized on presynaptic terminals, where they function as autoreceptors to negatively regulate excessive glutamate release[1].

LY354740 (eglumegad) is a highly potent, conformationally constrained, and selective Group II mGluR orthosteric agonist[2]. This guide provides a comprehensive, data-driven comparison of LY354740 against other benchmark mGluR agonists (such as LY379268, DCG-IV, and 2R,4R-APDC). It is designed for drug development professionals and researchers evaluating glutamatergic targets for psychiatric and neurological indications.

Mechanistic Overview: Group II mGluR Signaling

Group II mGluRs are negatively coupled to adenylyl cyclase via Gi/Go proteins[3]. Activation by an agonist like LY354740 triggers the dissociation of the G-protein heterotrimer. The Gαi​ subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ complex modulates ion channels (such as activating inwardly rectifying K+ channels or inhibiting voltage-gated Ca2+ channels)[3][4]. This cascade ultimately restricts the presynaptic vesicular release of glutamate, providing a protective dampening effect against excitotoxicity and hyperglutamatergic states[5].

G Agonist Agonist Binding (LY354740 / LY379268) Receptor mGlu2 / mGlu3 Receptor Conformational Shift Agonist->Receptor Gprotein Gi/Go Protein Activation (Subunit Dissociation) Receptor->Gprotein Effector Adenylyl Cyclase Inhibition & Ion Channel Modulation Gprotein->Effector cAMP Decreased cAMP Levels (Secondary Messenger) Effector->cAMP Outcome Presynaptic Inhibition of Glutamate Release cAMP->Outcome

Group II mGluR Gi/Go signaling pathway and presynaptic glutamate regulation.

Quantitative Profiling: Receptor Affinity & Selectivity

The biological efficacy of LY354740 is defined by its strict selectivity for Group II mGluRs over Group I (mGlu1/5) and Group III (mGlu4/6/7/8) receptors, as well as ionotropic glutamate receptors[2][6]. Early-generation agonists like DCG-IV and 2R,4R-APDC either lacked strict selectivity or possessed low potency, limiting their translational viability[5].

Comparative In Vitro Efficacy Table
AgonistmGlu2 EC₅₀ (nM)mGlu3 EC₅₀ (nM)Selectivity ProfileSystemic Bioavailability
LY354740 5.1 – 7.9[2][6]21.0 – 24.3[2][6]Highly selective for Group IIModerate (Optimized via prodrug LY544344)[7]
LY379268 3.0 – 20.0[5]3.0 – 20.0[5]Highly selective for Group IIHigh (Readily crosses BBB)[5]
2R,4R-APDC 300 – 400[5]300 – 400[5]Selective for Group IIModerate[5]
DCG-IV NanomolarNanomolarNon-selective (Also an NMDA agonist)[5]Poor (Can induce neurotoxicity in vivo)[5]

Data synthesized from recombinant human mGluR expression assays measuring forskolin-stimulated cAMP inhibition.

In Vivo Efficacy: Anxiety and Schizophrenia Models

LY354740 has established robust proof-of-concept efficacy in both preclinical models and human clinical trials, particularly for psychiatric conditions characterized by excessive glutamatergic tone[8].

  • Anxiolytic Activity: Unlike classical benzodiazepines, LY354740 produces potent anxiolytic effects without inducing sedation or motor impairment[5][8]. In human clinical trials, LY354740 successfully prevented panic attacks induced by 35% CO₂ challenge and reduced fear-potentiated startle responses[8].

  • Antipsychotic Activity: In rodent models, NMDA receptor antagonists like phencyclidine (PCP) and ketamine induce a hyperglutamatergic state in the prefrontal cortex, manifesting as hyperlocomotion and prepulse inhibition deficits (mimicking the positive symptoms of schizophrenia)[9]. Systemic administration of LY354740 effectively reverses PCP-induced hyperlocomotion, validating the glutamate hypothesis of schizophrenia[1][9].

Divergent In Vivo Properties: LY354740 vs. LY379268

Despite nearly identical in vitro binding profiles, LY354740 and the structurally related agonist LY379268 exhibit distinct behaviors under physiological stress. In rat models of restraint stress, LY354740 (10–30 mg/kg, i.p.) significantly attenuates the stress-induced upregulation of the immediate early gene c-Fos in the prelimbic and infralimbic cortex[1]. Conversely, LY379268 (0.3–10 mg/kg) completely fails to attenuate this c-Fos expression[1]. This divergence suggests that these two agonists engage different downstream in vivo mechanisms, potentially due to subtle differences in receptor conformational dynamics or indirect modulation of 5-HT2A receptor pathways[1].

Translational Perspectives: The Prodrug Strategy

A historical limitation in the clinical development of LY354740 was its relatively poor oral bioavailability[7]. To circumvent this pharmacokinetic bottleneck, researchers developed a peptide prodrug strategy.

The prodrug LY544344 is an amino acid derivative of LY354740. Oral administration of LY544344 leverages peptide transporters in the gut, resulting in a 10-fold increase in plasma, brain, and cerebrospinal fluid exposure of the active parent compound (LY354740) compared to oral administration of the parent drug itself[7]. In behavioral assays, orally administered LY544344 (30–100 mg/kg) successfully reversed PCP-induced hyperlocomotion, whereas oral LY354740 up to 100 mg/kg was ineffective, proving the necessity of this prodrug approach for systemic efficacy[7].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor, the following protocols outline the standard methodologies used to evaluate mGlu2/3 agonists. These workflows are designed as self-validating systems, utilizing baseline manipulation and internal controls to establish strict causality.

Workflow Step1 1. Cell Culture (CHO cells expressing h-mGlu2/3) Step2 2. Forskolin Stimulation (Elevate basal cAMP levels) Step1->Step2 Step3 3. Agonist Application (LY354740 dose-response) Step2->Step3 Step4 4. TR-FRET Detection (Quantify cAMP inhibition) Step3->Step4 Step5 5. Data Analysis (Calculate EC50 & Emax) Step4->Step5

Self-validating in vitro workflow for quantifying mGlu2/3 agonist efficacy via cAMP.

Protocol A: In Vitro cAMP Inhibition Assay (Receptor Efficacy)
  • Causality Principle: Because Group II mGluRs are Gi/Go-coupled, their activation inhibits adenylyl cyclase. To measure this inhibition, basal cAMP must first be artificially elevated. Without this step, the inhibitory signal would be indistinguishable from the baseline noise.

  • Step 1: Plate Chinese Hamster Ovary (CHO) cells stably transfected with human mGlu2 or mGlu3 receptors in 96-well plates.

  • Step 2 (Baseline Elevation): Treat cells with 10 µM forskolin (a direct adenylyl cyclase activator) to stimulate robust cAMP production.

  • Step 3 (Target Engagement): Concurrently apply varying concentrations of LY354740 (0.1 nM to 10 µM).

  • Step 4 (Validation & Readout): Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Calculate the EC₅₀ based on the concentration-dependent reduction of the forskolin-stimulated cAMP peak.

Protocol B: In Vivo PCP-Induced Hyperlocomotion (Schizophrenia Model)
  • Causality Principle: PCP blocks NMDA receptors on GABAergic interneurons, disinhibiting pyramidal cells and causing a massive, pathological efflux of glutamate. Pre-treatment with a Group II agonist activates presynaptic autoreceptors, actively suppressing this excessive glutamate release and rescuing the behavioral phenotype.

  • Step 1 (Baseline): Habituate adult rodents to an open-field arena for 30 minutes. Record baseline spontaneous locomotor activity using automated infrared beam tracking.

  • Step 2 (Pre-treatment): Administer LY354740 (10 mg/kg, s.c.) or the prodrug LY544344 (30 mg/kg, p.o.) 30 to 60 minutes prior to the challenge.

  • Step 3 (Challenge): Administer Phencyclidine (PCP, 3.0 mg/kg, i.p.) to induce hyperlocomotion.

  • Step 4 (Validation): Track the total distance traveled for 60 minutes post-challenge. A successful assay will show a return to baseline ambulation levels in the LY354740 cohort, without the induction of catalepsy (a common side effect of D2-antagonist antipsychotics).

References

  • The mGlu2/3 receptor agonist, LY354740, reduces panic anxiety induced by CO2 challenge in patients diagnosed with panic disorder | Request PDF - ResearchGate. ResearchGate.[Link]

  • Comparison of the potency of LY354740 and LY404039 on second messenger responses in RGT cells expressing subtypes of human mGlu receptors - ResearchGate. ResearchGate.[Link]

  • The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC. National Institutes of Health.[Link]

  • Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - NCBI - NIH. National Institutes of Health.[Link]

  • Improved Bioavailability of the mGlu2/3 Receptor Agonist LY354740 Using a Prodrug Strategy: In Vivo Pharmacology of LY544344 - Semantic Scholar. Semantic Scholar.[Link]

  • Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC. National Institutes of Health.[Link]

  • Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist and Metabotropic Glutamate Receptor 2/3 Agonist in Rodents. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Metabotropic glutamate group II receptors activate a G protein-coupled inwardly rectifying K+ current in neurones of the rat cerebellum - PMC. National Institutes of Health.[Link]

Sources

Validation

Comparative Study of Synthesis Routes for 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740)

Introduction (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (commonly known as LY354740 or eglumetad) is a highly potent, orally active, and selective Group II metabotropic glutamate receptor (mGlu2/3) agonist ()[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (commonly known as LY354740 or eglumetad) is a highly potent, orally active, and selective Group II metabotropic glutamate receptor (mGlu2/3) agonist ()[1]. Designed as a conformationally constrained analogue of L-glutamic acid, the bicyclic framework locks the critical torsion angles ( τ1​ and τ2​ ) to perfectly mimic the bioactive conformation required for receptor activation ()[2].

Because of its therapeutic potential in anxiety, schizophrenia, and addiction, optimizing its synthesis has been a major focus for process chemists. This guide objectively compares three distinct synthetic methodologies, analyzing the mechanistic causality, experimental protocols, and overall efficiency of each route.

The Classical 2-Cyclopentenone Route (Eli Lilly)

Developed by Monn and colleagues, this foundational route constructs the bicyclic core via the direct cyclopropanation of 2-cyclopentenone ()[1].

Mechanistic Causality: 2-Cyclopentenone is utilized because its rigid five-membered ring dictates the stereochemical trajectory of the incoming carbene during cyclopropanation, ensuring the formation of the required bicyclo[3.1.0]hexane core. For the installation of the amino acid moiety, the Bucherer-Bergs reaction is deliberately chosen over the Strecker synthesis. The Bucherer-Bergs reaction operates under thermodynamic control; in sterically hindered bicyclic ketones, this allows the bulky hydantoin ring to adopt the more stable configuration, establishing the correct relative stereochemistry between the amino and carboxyl groups.

Experimental Protocol:

  • Cyclopropanation: React 2-cyclopentenone with ethyl diazoacetate in the presence of a transition metal catalyst to form the racemic bicyclo[3.1.0]hexane core.

    • Self-Validation Step: Monitor the disappearance of the enone UV chromophore via TLC/HPLC to ensure complete conversion before proceeding.

  • Bucherer-Bergs Reaction: Treat the resulting bicyclic ketone with potassium cyanide (KCN) and ammonium carbonate (NH4​)2​CO3​ in aqueous ethanol in a sealed tube at 80°C. This yields the spirohydantoin intermediate.

  • Hydrolysis & Resolution: Hydrolyze the hydantoin using 2N NaOH under reflux. The resulting racemic mixture (±)−9 must then be resolved using chiral chromatography or enzymatic methods to isolate the active (+)-enantiomer ()[3].

Asymmetric Sulfonium Ylide Cyclopropanation (Aggarwal et al.)

To bypass the wasteful late-stage chiral resolution required in the classical route, Aggarwal and colleagues developed a highly enantioselective approach utilizing chiral sulfides ()[4].

Mechanistic Causality: This route uses a preformed ester-stabilized sulfonium ylide to induce asymmetry during cyclopropanation. Crucially, the protocol is executed at high dilution and in the absence of base. The causality here is kinetic: base-mediated betaine equilibration degrades enantioselectivity. By operating at high dilution, the rate of irreversible ring closure outpaces intermolecular betaine equilibration, effectively trapping the kinetic product and yielding exceptional enantiomeric excess ()[4].

Experimental Protocol:

  • Ylide Generation: Prepare the ester-stabilized sulfonium ylide using a chiral sulfide catalyst (e.g., isothiocineole derivatives) and ethyl diazoacetate.

  • Asymmetric Cyclopropanation: React the preformed ylide with cyclopentenone in an aprotic solvent at high dilution without the addition of base.

    • Self-Validation Step: Extract an aliquot and confirm the enantiomeric excess (target 95% ee) of the resulting (+)-(1S,5R,6S)-ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate via chiral HPLC.

  • Amino Acid Installation: Subject the enantiopure ketone to the standard Bucherer-Bergs hydantoin formation and subsequent alkaline hydrolysis to yield (+)-LY354740 directly, eliminating the need for chiral resolution ()[4].

Acylnitroso Diels-Alder Approach (Lee & Miller)

Designed specifically for the rapid generation of structural analogues for SAR studies, this route utilizes an N-Boc acylnitroso Diels-Alder cycloadduct ()[5].

Mechanistic Causality: The Diels-Alder cycloadduct pre-installs a protected nitrogen atom into the framework, which is vital for accessing 4-acylamino analogues of LY354740. Later in the synthesis, a temporary cupric chelate is employed for regioselective derivatization. The Cu2+ ion tightly binds the α -amino acid moiety via bidentate coordination. This sterically shields the α -amine, leaving the C4 amino group completely exposed for selective acylation ()[5].

Experimental Protocol:

  • N-O Cleavage & Oxidation: Treat the N-Boc acylnitroso cycloadduct with Mo(CO)6​ to cleave the N-O bond, followed by oxidation to form a functionalized cyclopentenone.

  • Intermolecular Cyclopropanation: React the functionalized enone with a diazoacetate derivative to establish the bicyclic framework.

  • Hydantoin Formation & Chelation: Perform the Bucherer-Bergs reaction and hydrolyze. To selectively derivatize, dissolve the compound in aqueous base, add CuSO4​ to form the temporary cupric chelate, acylate the C4 position, and finally precipitate the copper using H2​S or EDTA to release the final analogue ()[6].

Quantitative Data Comparison

Synthesis RouteStarting MaterialKey IntermediateEnantiomeric Excess (ee)Primary Advantage
Classical (Eli Lilly) 2-CyclopentenoneSpirohydantoinRacemic (Requires late-stage resolution)High overall yield, robust scalability.
Asymmetric Ylide Cyclopentenone + Chiral Sulfide(+)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate95% Eliminates wasteful late-stage chiral resolution.
Acylnitroso Diels-Alder N-Boc Acylnitroso Cycloadduct4-Acylamino spirohydantoinOptically active (via enzymatic resolution of intermediate)Rapid access to C4-derivatives for SAR studies.

Synthesis Workflow Visualization

SynthesisComparison Start1 2-Cyclopentenone Step1A Racemic Cyclopropanation Start1->Step1A Start2 Cyclopentenone + Chiral Sulfide Step2A Asymmetric Ylide Cyclopropanation Start2->Step2A Start3 N-Boc Acylnitroso Cycloadduct Step3A N-O Cleavage & Oxidation Start3->Step3A Step1B Bucherer-Bergs & Chiral Resolution Step1A->Step1B Target (+)-LY354740 (mGlu2/3 Agonist) Step1B->Target Step2B Bucherer-Bergs (No Resolution) Step2A->Step2B Step2B->Target Step3B Cyclopropanation & Cu-Chelate Acylation Step3A->Step3B Step3B->Target

Comparison of three synthetic workflows for the mGlu2/3 agonist (+)-LY354740.

References

  • Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry.[Link]

  • Asymmetric sulfonium ylide mediated cyclopropanation: stereocontrolled synthesis of (+)-LY354740. Chemistry - A European Journal.[Link]

  • Concise Synthesis of 4-Acylamino Analogues of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acids (LY354740) from an Acylnitroso Diels−Alder Cycloadduct. The Journal of Organic Chemistry.[Link]

Sources

Comparative

Enantiomeric purity analysis of chiral bicyclic acids by HPLC

As a Senior Application Scientist, the enantiomeric purity analysis of chiral bicyclic acids presents a unique chromatographic challenge. Unlike linear or flexible aliphatic chains, bicyclic acids—such as camphoric acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the enantiomeric purity analysis of chiral bicyclic acids presents a unique chromatographic challenge. Unlike linear or flexible aliphatic chains, bicyclic acids—such as camphoric acid and bicyclo[2.2.1]heptane-2-carboxylic acid—possess a rigid, sterically hindered three-dimensional framework[1]. This lack of rotational freedom means that their chiral recognition relies heavily on exact steric inclusion and highly directional hydrogen bonding within the chiral stationary phase (CSP)[2].

This guide objectively compares the leading HPLC methodologies for the enantiomeric separation of chiral bicyclic acids, detailing the mechanistic causality behind column selection and providing self-validating experimental protocols.

The successful resolution of bicyclic acids requires a CSP that can accommodate bulky, bridged ring systems while providing specific interaction sites for the carboxylic acid moiety.

  • Polysaccharide-Based CSPs (Derivatized Cellulose/Amylose): Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H are the industry standard for direct separation[2][3]. The chiral recognition mechanism relies on the analyte entering the helical grooves of the polymer. The carbamate linkages on the CSP act as both hydrogen bond donors and acceptors, interacting directly with the carboxylic acid group of the analyte, while the rigid bicyclic core undergoes steric and π-π interactions with the phenyl rings of the CSP[3].

  • Macrocyclic Glycopeptide CSPs (Teicoplanin): For bicyclic acids containing an amino group (e.g., bicyclic amino acids or β-lactam precursors), macrocyclic antibiotics like Teicoplanin (Chirobiotic™ T or TAG) offer superior selectivity[4]. The aglycone basket provides a highly specific inclusion cavity, while the surrounding peptide backbone engages in ionic and hydrogen-bonding interactions with the zwitterionic analyte[4].

  • Pre-Column Derivatization (Indirect Method): When direct separation fails due to extreme steric hindrance, reacting the bicyclic acid with a chiral derivatizing agent such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) converts the enantiomers into diastereomers[5]. These diastereomers exhibit distinct physicochemical properties and can be resolved on standard achiral reversed-phase columns (e.g., C18)[5].

Mechanism Analyte Bicyclic Acid Enantiomer Rigid Hydrophobic Core Carboxylic Acid Motif Interactions Transient Diastereomeric Complex 1. Hydrogen Bonding (COOH - Carbamate) 2. Steric Inclusion (Bicyclic Core - Groove) 3. Dipole-Dipole Interactions Analyte->Interactions Enters Column CSP Polysaccharide CSP (e.g., OD-H) Chiral Grooves Carbamate Linkages CSP->Interactions Stationary Phase Result Elution Differential Retention Times (High Resolution) Interactions->Result Chiral Recognition

Mechanistic pathway of chiral recognition between bicyclic acids and polysaccharide CSPs.

Comparative Analysis of Chiral Stationary Phases

The table below synthesizes experimental performance data for various bicyclic acids across different CSPs.

Table 1: Performance Comparison of CSPs for Bicyclic Acids

Target AnalyteRecommended CSPMobile Phase SystemSeparation MechanismResolution ( Rs​ )Pros & Cons
Camphoric Acid [2]Chiralcel® OD-HHexane / IPA / TFA (90:10:0.1)Direct (Normal Phase)> 2.0Pro: Direct, unambiguous quantification.Con: Requires acidic modifier (TFA) to suppress ionization.
Bicyclo[2.2.1]heptane-2-carboxylic acid [1]Chiralpak® AD-HHexane / Ethanol / TFA (95:5:0.1)Direct (Normal Phase)> 1.8Pro: High loading capacity.Con: Baseline drift if TFA is not equilibrated.
Bicyclic β -Lactam Ureas [4]Chirobiotic™ TAGMethanol / Acetic Acid / TEA (100:0.01:0.01)Direct (Polar Organic)> 2.5Pro: Excellent for polar/zwitterionic bicyclics.Con: Sensitive to pH changes.
Bicyclic Amino Acids [5]Achiral C18 (via Marfey's Reagent)Water / Acetonitrile (Gradient)Indirect (Reversed Phase)> 3.0Pro: Extremely high resolution; utilizes standard LC-MS.Con: Labor-intensive sample prep.

Causality Note: For direct normal-phase separation of free carboxylic acids on polysaccharide columns, the addition of 0.1% Trifluoroacetic Acid (TFA) is non-negotiable[2][3]. Without TFA, the carboxylic acid ionizes, leading to severe peak tailing and loss of chiral recognition due to disrupted hydrogen bonding with the CSP's carbamate groups[3].

DecisionTree Start Chiral Bicyclic Acid Enantiomeric Analysis HasAmino Contains Amino Group? (e.g., Bicyclic Amino Acids) Start->HasAmino Direct Direct Separation (Polysaccharide CSPs) HasAmino->Direct No (e.g., Camphoric Acid) Indirect Indirect Separation (Pre-column Derivatization) HasAmino->Indirect Yes (Trace Analysis) Teicoplanin Macrocyclic Antibiotic (Chirobiotic TAG) HasAmino->Teicoplanin Yes (Zwitterionic) ODH Chiralcel OD-H / Chiralpak AD-H (Hexane/IPA/TFA) Direct->ODH Marfeys Marfey's Reagent (Diastereomer Formation) Indirect->Marfeys Teicoplanin->ODH Alternative

Decision workflow for selecting chiral HPLC methods for bicyclic acids.

Self-Validating Experimental Protocols

Protocol A: Direct Chiral HPLC of Camphoric Acid Enantiomers[2]

This protocol utilizes a normal-phase polysaccharide column. It is self-validating because it requires the injection of a racemic standard to confirm baseline resolution before analyzing the enantioenriched sample.

Materials:

  • Column: Chiralcel® OD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Detector: UV at 210 nm

Step-by-Step Workflow:

  • System Equilibration: Flush the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 45 minutes. Causality: TFA strongly adsorbs to the silica matrix; incomplete equilibration results in shifting retention times.

  • Racemic Standard Preparation: Dissolve 1.0 mg of racemic (±)-camphoric acid in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (Self-Validation): Inject 10 µL of the racemic standard.

    • Acceptance Criteria: You must observe two distinct peaks of equal area (1:1 ratio). Calculate the resolution ( Rs​ ). Proceed only if Rs​≥1.5 (baseline separation).

  • Sample Analysis: Dissolve the enantioenriched bicyclic acid sample at 1.0 mg/mL in the mobile phase. Inject 10 µL.

  • Data Processing: Integrate the peak areas. Calculate the Enantiomeric Excess ( ee% ) using the formula: ee%=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Protocol B: Indirect Analysis of Bicyclic Amino Acids via Marfey's Reagent[6]

When analyzing sterically hindered bicyclic amino acids (e.g., 3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid), pre-column derivatization provides superior resolution by converting enantiomers into stable diastereomers[5].

Materials:

  • Column: Achiral C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm)

  • Reagent: 1% solution of Marfey's Reagent (FDNP-L-Ala-NH2) in acetone.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) Acetonitrile.

Step-by-Step Workflow:

  • Derivatization: To a 1.5 mL microcentrifuge tube, add 50 µL of the bicyclic amino acid solution (2 mM in water), 100 µL of Marfey's Reagent solution, and 20 µL of 1 M NaHCO3.

  • Incubation: Heat the mixture at 40°C for 1 hour in the dark. Causality: The mild heat drives the nucleophilic aromatic substitution without causing racemization of the stereocenters.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Self-Validation Check: The solution should turn bright yellow, confirming the stabilization of the dinitrophenyl derivative.

  • Dilution & Filtration: Dilute with 810 µL of Mobile Phase A. Filter through a 0.22 µm filter.

  • Chromatography: Inject 5 µL onto the C18 column. Run a linear gradient from 10% B to 50% B over 30 minutes at 1.0 mL/min. Detect at 340 nm (specific to the Marfey's chromophore).

Sources

Validation

Escaping Flatland: A Comparative Guide to Bicyclo[3.1.0]hexane as a Benzene Bioisostere

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of planar aromatic systems during lead optimization. Benzene rings are ubiquitous due to their synthetic accessibili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of planar aromatic systems during lead optimization. Benzene rings are ubiquitous due to their synthetic accessibility and excellent capacity for establishing hydrophobic interactions. However, they consistently introduce significant pharmacokinetic liabilities, including poor aqueous solubility, high lipophilicity, and susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism[1].

The "escape from flatland" paradigm emphasizes increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to mitigate these issues. Among the emerging 3D C(sp³)-rich scaffolds, the bicyclo[3.1.0]hexane (BCH) system has proven to be a premier conformationally restrained bioisostere for benzene[2]. This guide objectively compares the performance of BCH scaffolds against traditional benzene rings and provides a self-validating experimental framework for their implementation.

Mechanistic Rationale & Physicochemical Causality

Why does replacing a flat benzene ring with a puckered BCH scaffold improve a drug candidate's profile? The causality of this improvement lies in the disruption of the planar π -system and the alteration of the molecule's hydration shell[1].

Benzene's planarity promotes strong intermolecular crystal lattice energy, which directly penalizes aqueous solubility. By introducing the 3D bridged structure of a cis-bicyclo[3.1.0]hexane, we increase the Fsp3​ character to 1.0 (for the core). This structural rigidification mimics the spatial vector projection (exit vectors) of meta-, para-, or ortho-substituted benzenes without the thermodynamic penalty of a flat hydrophobic surface[3]. Furthermore, the absence of an aromatic π -electron cloud removes the primary site for CYP450 epoxidation, drastically reducing intrinsic clearance ( CLint​ ) and enhancing metabolic stability[1].

G Benzene Benzene Ring (Planar, Fsp3=0) Issues Liabilities: Poor Solubility CYP450 Metabolism Benzene->Issues causes BCH Bicyclo[3.1.0]hexane (3D, Fsp3=1.0) Issues->BCH resolved by Benefits Enhancements: High Solubility Metabolic Stability BCH->Benefits delivers

Logical flow of replacing benzene with bicyclo[3.1.0]hexane to resolve pharmacokinetic liabilities.

Comparative Performance Data

To objectively evaluate the bioisosteric replacement, we must look at matched molecular pair (MMP) data. The table below summarizes the quantitative shifts typically observed when a phenyl ring is replaced by a bicyclo[3.1.0]hexane moiety in a standard lead compound[1][2][3].

Physicochemical PropertyBenzene (Phenyl)CyclohexaneBicyclo[3.1.0]hexaneCausality of Change
Geometry Planar (2D)Chair (Flexible 3D)Puckered Boat (Rigid 3D)Bridged cyclopropane locks conformation[2].
Fsp3​ Contribution 0.01.01.0Complete removal of sp² carbons in the core.
Lipophilicity (cLogP) ~ 2.1 (Baseline)~ 2.5 (+0.4)~ 1.5 (-0.6)Reduced surface area and disrupted π -stacking[1].
Aqueous Solubility Low (Baseline)LowHigh (Up to 10x increase)Lower crystal lattice energy improves hydration[3].
Metabolic Stability Poor (CYP Epoxidation)ModerateExcellentLack of π -bonds prevents oxidative liability[1].

Experimental Workflow: Synthesis and Validation

To ensure trustworthiness, the evaluation of a BCH bioisostere must follow a self-validating system . This means chemical identity and spatial geometry must be inextricably linked to the functional readout. If the exit vectors do not align perfectly during structural validation, the compound fails early, validating the integrity of the downstream pharmacokinetic data.

Workflow Step1 1. Scaffold Synthesis (Cyclopropanation/Cycloaddition) Step2 2. Structural Validation (NMR, X-ray Crystallography) Step1->Step2 Step3 3. In Vitro ADME (Microsomal Stability, LogD) Step2->Step3 Step4 4. In Vivo PK (Clearance, Half-life) Step3->Step4

Step-by-step experimental workflow for synthesizing and validating BCH bioisosteres.

Step-by-Step Methodology

Phase 1: Scaffold Synthesis (Cyclopropanation Route)

  • Precursor Preparation: Begin with a functionalized cyclopentene derivative. The choice of substituents on the cyclopentene ring will dictate the final exit vectors (mimicking ortho, meta, or para relationships)[3].

  • Simmons-Smith Cyclopropanation: Treat the cyclopentene with diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ) in anhydrous dichloromethane at 0 °C.

  • Causality Check: The rigid cyclopropane ring forces the newly formed bicyclo[3.1.0]hexane into a perpetual, distorted boat conformation, which is thermodynamically required to mimic the steric bulk of a benzene ring[2].

  • Purification: Isolate the cis-bicyclo[3.1.0]hexane derivative via flash column chromatography. Trans-isomers are highly strained and rarely form, simplifying diastereomeric control[2].

Phase 2: Structural Validation (The Internal Control)

  • Exit Vector Mapping: Perform 2D-NMR (NOESY) and X-ray crystallography on the intermediate.

  • Validation Gate: Calculate the angle between the substituents. For a successful para-benzene bioisostere, the exit vector angle must approach 180°. If the angle deviates by more than 15°, the synthesis must be re-routed, ensuring no false-positive ADME data is generated downstream[3].

Phase 3: In Vitro ADME Profiling

  • Microsomal Stability Assay: Incubate the BCH compound and its benzene matched-pair with human liver microsomes (HLMs) and NADPH at 37 °C.

  • Quantification: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile and analyze via LC-MS/MS.

  • Data Output: Calculate intrinsic clearance ( CLint​ ). A successful BCH replacement typically demonstrates a >3-fold reduction in CLint​ due to the elimination of aromatic oxidation pathways[1].

Conclusion

The bioisosteric replacement of benzene with bicyclo[3.1.0]hexane is not merely a structural novelty; it is a calculated physicochemical maneuver. By trading a flat, lipophilic π -system for a rigid, 3D sp³-rich scaffold, drug development professionals can systematically engineer out metabolic liabilities and solubility bottlenecks while retaining critical receptor-binding geometries.

References

  • Three-dimensional saturated C(sp³)-rich bioisosteres for benzene Source: Nature Reviews Chemistry / PMC URL:[Link] (Derived from PMC indexing)

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization Source: Chemistry - A European Journal / PubMed URL:[Link]

Sources

Comparative

In Vivo Efficacy of Bicyclic Compounds as Anticonvulsant Agents: A Comparative Guide

As the demand for novel anti-epileptic drugs (AEDs) with higher safety margins and lower neurotoxicity grows, medicinal chemistry has increasingly focused on conformationally restricted scaffolds. Bicyclic compounds—comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel anti-epileptic drugs (AEDs) with higher safety margins and lower neurotoxicity grows, medicinal chemistry has increasingly focused on conformationally restricted scaffolds. Bicyclic compounds—comprising fused, bridged, or spiro ring systems—offer a unique pharmacological advantage. By restricting the conformational freedom of the pharmacophore, bicyclic agents minimize the entropic penalty upon target binding and reduce off-target interactions, leading to highly specific modulation of neuronal excitability.

This guide objectively compares the in vivo efficacy of emerging bicyclic anticonvulsants against standard clinical alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required for preclinical screening.

Mechanistic Pathways of Bicyclic Anticonvulsants

The anticonvulsant efficacy of bicyclic compounds is primarily driven by their ability to stabilize hyper-excited neuronal membranes. Depending on the specific heteroatoms and ring fusion geometry, these compounds typically target either Voltage-Gated Sodium Channels (VGSCs) or Glutamate/GABA receptor networks.

For instance, 1 act as Class I anticonvulsants by binding state-dependently to VGSCs, preventing the high-frequency repetitive firing characteristic of generalized seizures[1]. Conversely, 2, such as (+/-)-7, function as conformationally constrained homologues of glutamic acid. These compounds act as potent NMDA receptor antagonists and mGluR modulators, effectively decreasing excitatory synaptic transmission[2].

MOA Bicyclic Bicyclic Scaffolds (e.g., Triazoles, Oxazolidinediones) VGSC Voltage-Gated Sodium Channels (VGSC) Bicyclic->VGSC State-Dependent Binding Glutamate Glutamate Receptors (mGluR / NMDA) Bicyclic->Glutamate Receptor Antagonism InhibitNa Inhibit Na+ Influx (Prevent Depolarization) VGSC->InhibitNa ModulateGlu Decrease Excitatory Transmission Glutamate->ModulateGlu SeizureControl Seizure Suppression (In Vivo Efficacy) InhibitNa->SeizureControl ModulateGlu->SeizureControl

Mechanism of bicyclic anticonvulsants via VGSC inhibition and glutamate receptor modulation.

Comparative In Vivo Efficacy

To benchmark the performance of bicyclic compounds, researchers evaluate their Median Effective Dose (ED₅₀) against established AEDs like Phenytoin and Carbamazepine. Recent developments in have highlighted triazolopyrimidines (e.g., Compound 79), which demonstrated an ED₅₀ of 10 mg/kg in yohimbine-induced clonic seizure models, significantly outperforming carbamazepine. Furthermore, 3 have shown robust, broad-spectrum efficacy across both electrical and chemical seizure models[3].

Quantitative Efficacy Comparison
Compound ClassRepresentative ScaffoldPrimary TargetIn Vivo ModelEfficacy (ED₅₀)Standard Comparator (ED₅₀)
Bicyclic Acidic Amino Acids (+/-)-7NMDA / mGluRDBA/2 MiceActive (Dose-dependent)Valproate
Bicyclic 2,4-Oxazolidinediones Compound 2 (Bridged)VGSC (Na⁺ channels)MES (Mice)66 mg/kgPhenytoin (~9.5 mg/kg)
Bicyclic Fused-Triazoles Compound 79 (Triazolopyrimidine)Multiple / GABAergicYohimbine-induced10 mg/kgCarbamazepine (28 mg/kg)
Bicyclic Hydantoins Azaspiro derivative (7h)VGSC / UnknownMES & scPTZBroad-spectrumEthosuximide

Self-Validating Experimental Protocols for In Vivo Screening

Preclinical evaluation of anticonvulsants relies on a dual-model approach: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. To ensure scientific integrity, this protocol is designed as a self-validating system. By coupling efficacy models with the Rotarod neurotoxicity test, researchers can definitively prove that seizure suppression is due to specific neurological modulation, rather than generalized motor impairment or sedation.

Workflow Start Compound Formulation (Lipophilic Vehicles) Admin Intraperitoneal (i.p.) Administration Start->Admin Split Time Course Evaluation (0.5h and 4.0h) Admin->Split MES MES Test (Maximal Electroshock) Split->MES scPTZ scPTZ Test (Chemoconvulsant) Split->scPTZ MES_Mech Abolition of Hindlimb Tonic Extension (HLTE) MES->MES_Mech scPTZ_Mech Prevention of Clonic Spasms (>3 seconds) scPTZ->scPTZ_Mech Data ED50 & TD50 Calculation (Protective Index) MES_Mech->Data scPTZ_Mech->Data

Standard in vivo workflow for evaluating anticonvulsant efficacy via MES and scPTZ models.

Phase 1: Formulation and Administration
  • Vehicle Selection: Suspend the bicyclic compound in 0.5% methylcellulose or 30% PEG400.

    • Causality: Bicyclic scaffolds often exhibit high lipophilicity (LogP > 2.5) to cross the blood-brain barrier. Aqueous vehicles fail to maintain uniform suspension, leading to erratic absorption and variable ED₅₀ results.

  • Administration: Administer intraperitoneally (i.p.) to male Swiss albino mice (20-25g).

    • Causality: The i.p. route bypasses immediate gastrointestinal degradation while providing rapid systemic absorption, which is crucial for capturing accurate data at standard 0.5h and 4.0h time-course evaluations.

Phase 2: Maximal Electroshock Seizure (MES) Test
  • Stimulus Application: Apply a 50 mA alternating current (60 Hz) for 0.2 seconds via corneal electrodes.

    • Causality: This specific current intensity is calibrated to induce generalized tonic-clonic seizures in 100% of vehicle-treated mice. Corneal application ensures direct trans-hemispheric depolarization.

  • Observation: Monitor the subject for the abolition of the Hindlimb Tonic Extension (HLTE) phase.

    • Causality: HLTE is driven by rapid, unchecked seizure propagation. Compounds that block HLTE (such as bicyclic oxazolidinediones binding to VGSCs) are clinically predictive for the treatment of generalized tonic-clonic seizures[1].

Phase 3: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Chemoconvulsant Injection: Inject PTZ (85 mg/kg, s.c.) into the posterior neck fold.

    • Causality: 85 mg/kg represents the CD₉₇ (convulsive dose in 97% of animals). Subcutaneous administration ensures a slow, sustained release, effectively lowering the seizure threshold over a 30-minute window.

  • Observation: Monitor for the absence of clonic spasms lasting >3 seconds.

    • Causality: PTZ acts primarily as a GABA_A receptor antagonist. Protection in this model indicates that the bicyclic compound elevates the baseline seizure threshold, predicting efficacy against absence or myoclonic seizures.

Phase 4: Neurotoxicity Validation (Rotarod Test)
  • Motor Assessment: Place mice on a knurled rod rotating at 6 rpm. Record the Median Toxic Dose (TD₅₀) at which mice fail to maintain equilibrium for 1 minute.

    • Causality: This is the critical internal control. A compound might prevent HLTE simply by paralyzing the animal. Calculating the Protective Index (PI = TD₅₀ / ED₅₀) validates that the anticonvulsant effect is neurologically specific and not a byproduct of severe motor impairment.

Conclusion

Bicyclic compounds represent a highly tunable and structurally robust class of anticonvulsant agents. By leveraging conformational restriction, subclasses like bicyclic triazoles and oxazolidinediones achieve potent in vivo efficacy, often surpassing traditional AEDs like carbamazepine in preclinical models. Rigorous, self-validating screening protocols utilizing MES, scPTZ, and Rotarod tests remain the gold standard for translating these structural advantages into viable clinical candidates.

References

  • Synthesis and anticonvulsant activity of novel bicyclic acidic amino acids. Journal of Medicinal Chemistry. 2

  • Anticonvulsant activities of phenyl-substituted bicyclic 2,4-oxazolidinediones and monocyclic models. Comparison with binding to the neuronal voltage-dependent sodium channel. PubMed / NIH. 1

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. PMC / NIH.

  • Anticonvulsant Classes and Possible Mechanism of Actions. ACS Chemical Neuroscience. 3

Sources

Validation

Head-to-Head Comparison of Asymmetric Synthesis Strategies: Chiral Pool, Auxiliaries, and Catalysis

The synthesis of enantiomerically pure compounds is a non-negotiable requirement in modern drug development. Because the spatial arrangement of atoms dictates pharmacological efficacy and safety, regulatory agencies mand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of enantiomerically pure compounds is a non-negotiable requirement in modern drug development. Because the spatial arrangement of atoms dictates pharmacological efficacy and safety, regulatory agencies mandate rigorous stereochemical control[1]. To achieve high enantiomeric excess (ee), synthetic chemists rely on three foundational strategies: the Chiral Pool , Chiral Auxiliaries , and Asymmetric Catalysis .

As a Senior Application Scientist, I have structured this guide to objectively compare these methodologies. We will evaluate their mechanistic causality, experimental protocols, and quantitative performance to provide a definitive framework for route selection.

DecisionTree Start Target Molecule Requires Asymmetric Synthesis Q1 Is a structurally related chiral natural product available? Start->Q1 Q2 Is a validated chiral catalyst known for the key transformation? Q1->Q2 No CP Chiral Pool Strategy (High ee, low cost if available) Q1->CP Yes Cat Asymmetric Catalysis (High atom economy, scalable) Q2->Cat Yes Aux Chiral Auxiliary (Highly predictable, stoichiometric) Q2->Aux No (Need guaranteed dr/ee)

Logical decision matrix for selecting an asymmetric synthesis strategy based on target properties.

The Chiral Pool Strategy: Substrate-Controlled Asymmetry

Concept & Causality

The chiral pool strategy bypasses the need to create new stereocenters from scratch by leveraging nature's abundant, enantiopure building blocks (e.g., amino acids, carbohydrates, terpenes)[2]. The inherent stereocenters are either preserved in the final product or act as internal directors to dictate the formation of new stereocenters via substrate-controlled diastereoselectivity[3].

Experimental Protocol: Nucleophilic Ring-Opening of Chiral Epoxides

This protocol is utilized to synthesize β-substituted γ-butyrolactones, a critical intermediate for the anticonvulsant drug (S)-Pregabalin, starting from enantiomerically pure (S)-epichlorohydrin[4].

  • Preparation: Dissolve the chiral bicyclic lactone derived from (S)-epichlorohydrin in anhydrous THF under an inert argon atmosphere. Causality: Strict anhydrous conditions prevent the premature hydrolysis of the lactone ring.

  • Nucleophilic Addition: Cool the reaction vessel to -78 °C. Slowly add isopropyl cuprate. Causality: A cuprate reagent is specifically chosen over a standard Grignard reagent because its "softer" nucleophilicity favors direct SN2 ring-opening at the less hindered α-carbon, preserving the stereocenter without attacking the highly reactive lactone carbonyl[4].

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation System: Analyze the crude product via Chiral Gas Chromatography (GC). The optical purity must read >99% ee, confirming that stereocenter retention was successful during the nucleophilic attack[4].

Chiral Auxiliaries: The Stoichiometric Director

Concept & Causality

When chiral pool starting materials are unavailable, chiral auxiliaries (such as the Evans oxazolidinone) are temporarily and covalently attached to a prochiral substrate[2]. The bulky auxiliary creates a rigid, sterically hindered environment that physically blocks one face of the molecule, forcing incoming reagents to attack from the opposite face[5].

EvansWorkflow N1 1. Acylation Attach Achiral Substrate N2 2. Enolization (n-BuLi, -78°C) Form Z-Enolate N1->N2 N3 3. Asymmetric Alkylation Diastereoselective Attack N2->N3 N4 4. Cleavage (LiOH / H2O2) Release Product N3->N4 N5 Recovered Auxiliary N4->N5 Recycle N6 Enantiopure Product N4->N6 Isolate

Step-by-step experimental workflow of the Evans chiral auxiliary asymmetric alkylation process.

Experimental Protocol: Evans Asymmetric Alkylation
  • Acylation: React the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with the target acyl chloride to form the N-acyl oxazolidinone[6].

  • Enolization: Dissolve the N-acyl oxazolidinone in THF at -78 °C and add 1.05 equivalents of n-butyllithium (n-BuLi). Causality: Cryogenic temperatures and strong bases kinetically deprotonate the substrate to form a highly structured Z-enolate. This intermediate is locked in place by lithium chelation between the enolate oxygen and the auxiliary's carbonyl oxygen[6].

  • Alkylation: Introduce the electrophile (e.g., allyl bromide). The bulky isopropyl or phenyl groups on the auxiliary shield the Re face, guaranteeing exclusive Si face attack[6].

  • Cleavage: Treat the alkylated intermediate with LiOH and H₂O₂ at 0 °C. Causality: The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is vastly more nucleophilic than standard hydroxide, allowing it to rapidly attack the imide carbonyl and cleave the auxiliary without epimerizing the newly formed, sensitive α-stereocenter[6].

  • Self-Validation System: Determine the diastereomeric ratio (dr) via ¹H NMR prior to cleavage. A successful reaction will yield a dr of >99:1[5].

Asymmetric Catalysis: The Multiplier Effect

Concept & Causality

Asymmetric catalysis utilizes sub-stoichiometric amounts of a chiral catalyst (transition metal complexes, organocatalysts, or biocatalysts) to continuously generate chiral products from achiral substrates. The catalyst interacts with the substrate to lower the activation energy of one specific enantiomeric transition state[2].

ProlineCycle N1 (S)-Proline Catalyst N2 Enamine Formation (Reaction with Ketone) N1->N2 + Ketone N3 H-Bond Directed Aldol Addition N2->N3 + Aldehyde N4 Hydrolysis (Release Product) N3->N4 + H2O N4->N1 Catalyst Recovery N5 Chiral Aldol Product N4->N5 Product

Catalytic cycle of the (S)-Proline-mediated asymmetric aldol reaction via enamine intermediate.

Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
  • Reaction Setup: In a reaction vial, combine 4-nitrobenzaldehyde and 20 mol% (S)-Proline in a large excess of acetone, which acts as both the nucleophile and the solvent[5].

  • Activation & Stirring: Stir the mixture at room temperature. Causality: The secondary amine of proline reacts with acetone to form a nucleophilic enamine. Simultaneously, the carboxylic acid moiety acts as a Brønsted acid, hydrogen-bonding to the electrophilic aldehyde. This dual-activation creates a highly organized, Zimmerman-Traxler-like transition state that dictates facial selectivity without the need for cryogenic cooling[5].

  • Monitoring & Workup: Monitor the reaction progress via Thin-Layer Chromatography (TLC). Once complete, quench with a pH 7 buffer to neutralize the proline, and extract the aqueous layer with dichloromethane (DCM)[5].

  • Self-Validation System: Purify the product using flash chromatography. Determine the enantiomeric excess using Chiral HPLC. While unoptimized benchmark reactions yield ~76% ee, structural tuning of the catalyst can push this to >99%[5].

Head-to-Head Data Presentation

To objectively compare these methodologies, we must look at their performance metrics. Table 1 outlines the macro-level strategic differences, while Table 2 provides benchmark experimental data for the Asymmetric Aldol Reaction.

Table 1: Strategic Performance Comparison
MetricChiral PoolChiral AuxiliaryAsymmetric Catalysis
Atom Economy High (All atoms incorporated)Low (Auxiliary mass is wasted if not recycled)Very High (Catalyst used in trace amounts)
Step Economy High (Direct transformation)Low (Adds 2 steps: Attachment & Cleavage)High (Direct transformation)
Stereocontrol >99% ee (Inherent)>99% ee (Highly predictable)Variable (70% to >99% ee based on catalyst)
Scalability Limited by natural supplyPoor (Requires stoichiometric chiral mass)Excellent (Ideal for industrial API manufacturing)
Table 2: Benchmark Data - Asymmetric Aldol Reaction[5]
MethodCatalyst / AuxiliaryYield (%)StereoselectivityReaction Conditions
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone80 - 95%>99:1 dr (syn:anti)Stoichiometric, -78 °C, n-BuLi
Organocatalysis (S)-Proline68%76% ee20 mol% Catalyst, Room Temp, Solvent-free
Metal Catalysis Chiral Zn(II)-Bisamidine Complex95%68% eeCatalytic, Room Temp, Anhydrous

Note: While chiral auxiliaries provide the most predictable and highest stereocontrol, asymmetric catalysis offers vastly superior atom economy and operational simplicity, making it the preferred route for modern pharmaceutical scale-up.

References

  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals ResearchGate[Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods ICJS [Link]

  • Enantiomerically Pure Synthesis of β-Substituted γ-Butyrolactones: A Key Intermediate to Concise Synthesis of Pregabalin The Journal of Organic Chemistry - ACS Publications[Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis MDPI[Link]

Sources

Comparative

Structural Elucidation of Bicyclic Compounds: A Comparative Guide to Spectroscopic Data Cross-Referencing

The Analytical Challenge of Bicyclic Systems For drug development professionals and synthetic chemists, the structural elucidation of bicyclic compounds (e.g., bicyclo[2.2.2]octane, indole derivatives) presents a formida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Bicyclic Systems

For drug development professionals and synthetic chemists, the structural elucidation of bicyclic compounds (e.g., bicyclo[2.2.2]octane, indole derivatives) presents a formidable analytical challenge. The rigid, three-dimensional frameworks of these molecules induce pronounced magnetic anisotropy and complex spin-spin coupling networks, such as long-range W-couplings[1]. Consequently, 1 H NMR spectra often exhibit severe peak overlap and second-order effects, making reliance on a single spectroscopic modality highly susceptible to misinterpretation.

To establish a self-validating analytical system, researchers must orthogonally cross-reference experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data against robust chemical databases[2]. This guide objectively compares the utility of 3[3] against commercial alternatives like SciFinder-n and ChemSpider, providing a causality-driven protocol for spectral verification.

Platform Comparison: PubChem vs. Commercial Alternatives

When cross-referencing spectral data, the choice of database dictates the speed, cost, and accuracy of structural verification.

  • PubChem: As the world's largest freely accessible chemical database, PubChem aggregates experimental spectral data for over 300,000 compounds[3][4]. It integrates the NIST/EPA/NIH Mass Spectral Library (providing GC-MS/MS-MS top-peak images and metadata) and SpectraBase (providing 1 H, 13 C, 2D NMR, and IR spectra)[3][5].

  • SciFinder-n (CAS): A premium, subscription-based platform offering exhaustive literature integration and highly curated experimental spectra linked directly to CAS Registry Numbers[4][6].

  • ChemSpider: Operated by the Royal Society of Chemistry, this free aggregator links chemical structures to over 500 data sources[4][6]. However, it relies heavily on predicted NMR spectra, which can be problematic for rigid 3D structures.

Table 1: Objective Comparison of Spectroscopic Databases
FeaturePubChemSciFinder-n (CAS)ChemSpider
Access Model Free / Open AccessCommercial SubscriptionFree / Registration Required
Primary Spectral Sources NIST, HMDB, SpectraBase[3]CAS Registry, Wiley, Primary LiteratureRSC, External links, Predicted Data
Bicyclic Compound Coverage High for parent scaffolds and common derivativesExhaustive (includes novel and patented derivatives)Moderate (heavy reliance on 2D-predicted data)
Search Modalities SMILES, CID, InChI, Formula, Exact Mass[4]Structure drawing, Reaction, Property, CAS RNStructure, Name, Monoisotopic Mass
Data Export Formats JSON, XML, CSVPDF, SDF, ExcelSDF, Mol

Workflow for Spectroscopic Cross-Referencing

To ensure scientific integrity, the cross-referencing process must follow a logical, self-validating sequence. The diagram below illustrates the causality-driven workflow for confirming a bicyclic structure, ensuring that blind spots in one modality (e.g., MS cannot prove connectivity) are covered by another (e.g., NMR).

Workflow A 1. Spectral Acquisition (NMR, MS, IR) B 2. Feature Extraction (Peak Picking, m/z) A->B Process Data C1 PubChem (NIST & SpectraBase) B->C1 Open Access Query C2 SciFinder-n (CAS Registry) B->C2 Substructure Search C3 ChemSpider (Aggregated Data) B->C3 Exact Mass Search D 3. Orthogonal Validation (Structure Confirmed) C1->D Cross-Reference C2->D Cross-Reference C3->D Cross-Reference

Workflow for orthogonal spectroscopic validation of bicyclic compounds across chemical databases.

Step-by-Step Methodology: Orthogonal Validation Protocol

This protocol details the systematic verification of a synthesized bicyclic compound using 7 as a representative model[7].

Step 1: Sample Preparation and Spectral Acquisition

Causality: Bicyclic systems often possess quaternary or tertiary bridgehead carbons that lack adjacent protons, leading to long T1​ relaxation times. Improper acquisition parameters will result in missing carbon signals[8].

  • Preparation: Dissolve 15-20 mg of the highly purified (>95% via GC-FID) analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS as an internal standard.

  • NMR Acquisition: Acquire 1 H NMR (600 MHz) and 13 C NMR (150 MHz) spectra. Ensure a relaxation delay ( D1​ ) of at least 2-3 seconds to allow full relaxation of the bridgehead carbons.

  • MS Acquisition: Acquire GC-MS data using electron ionization (EI) at 70 eV to generate reproducible, hard-ionization fragmentation patterns suitable for library matching.

Step 2: Feature Extraction

Causality: Raw data must be distilled into discrete, searchable variables to prevent algorithm mismatching during database queries[2].

  • Extract the exact monoisotopic mass and note the m/z values of the top three highest-intensity MS fragments.

  • Perform peak picking on the 13 C NMR spectrum to identify the exact number of chemically non-equivalent carbons, utilizing DEPT-135 to differentiate CH/CH 3​ from CH 2​ groups.

Step 3: Database Querying and Cross-Referencing

Causality: Comparing experimental features against standardized repositories prevents confirmation bias and validates the proposed molecular connectivity.

  • Navigate to the PubChem Compound Database and search for the target using its SMILES string or IUPAC name[4].

  • Scroll to the "Chemical and Physical Properties" Table of Contents (TOC) and expand the "Spectral Properties" node[3].

  • Compare the experimental GC-MS fragments against the embedded NIST Mass Spectrometry Data Center records[7][9].

  • Click the external links to SpectraBase to visually overlay the experimental 13 C NMR chemical shifts with the archived database spectra[3][5].

Quantitative Data: Bicyclo[2.2.2]octane Case Study

To objectively evaluate database accuracy, we compare the 13 C NMR chemical shifts of Bicyclo[2.2.2]octane across different platforms against experimental literature values[8]. Because Bicyclo[2.2.2]octane possesses high D3h​ symmetry, it yields only two distinct carbon signals: the bridgehead methines (C1, C4) and the bridging methylenes (C2, C3, C5, C6, C7, C8).

Table 2: 13 C NMR Chemical Shift Comparison for Bicyclo[2.2.2]octane (ppm in CDCl 3​ )
Carbon PositionExperimental Shift[8]PubChem (SpectraBase)[7]SciFinder-n (CAS)ChemSpider (Predicted)*
C1, C4 (Bridgehead CH) 23.923.923.925.1
C2, C3, C5-C8 (Methylene CH 2​ ) 25.625.625.627.3

*Note: 2D-topology-based NMR predictors (often utilized by free aggregator platforms) frequently struggle with the 3D anisotropic shielding effects inherent to rigid bridged systems, resulting in deviations of 1-3 ppm[1]. This highlights the critical necessity of cross-referencing with experimental databases like PubChem or SciFinder.

Conclusion

For the structural elucidation of complex bicyclic compounds, relying solely on predictive software or isolated spectral runs introduces significant risk. PubChem provides an exceptionally robust, free-to-use platform for orthogonal validation, offering direct access to experimental NIST and SpectraBase data. While SciFinder-n remains the gold standard for exhaustive, patent-level derivative searches, PubChem's spectral integration is more than sufficient for the rigorous, self-validating workflows required by modern drug development professionals.

References

  • [3] Spectral Information - PubChem - NIH, nih.gov.

  • [5] SpectraBase - PubChem Data Source - NIH, nih.gov.

  • [9] Bicyclo(3.3.1)nonane | C9H16 | CID 136101 - PubChem - NIH, nih.gov.

  • [7] Bicyclo(2.2.2)octane | C8H14 | CID 9235 - PubChem - NIH, nih.gov.

  • [4] List of chemical databases - Grokipedia, grokipedia.com.

  • [2] Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data, acs.org.

  • [6] ChemSpider versus SciFinder for finding chemicals without CAS number, stackexchange.com.

  • [1] Ab initio calculations of the NMR spectra of[1.1.1]propellane and bicyclo[1.1.1]pentane, rsc.org.

  • [8] Carbon-13 chemical shifts in bicyclo[2.2.2]octanes | The Journal of Organic Chemistry, acs.org.

Sources

Validation

Potency of LY379268 vs LY354740 at group II mGlu receptors

An In-Depth Comparative Analysis of LY379268 and LY354740: Potency and Selectivity at Group II Metabotropic Glutamate Receptors Prepared by a Senior Application Scientist This guide provides a comprehensive comparison of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of LY379268 and LY354740: Potency and Selectivity at Group II Metabotropic Glutamate Receptors

Prepared by a Senior Application Scientist

This guide provides a comprehensive comparison of two widely studied orthosteric agonists for the group II metabotropic glutamate (mGlu) receptors, LY379268 and LY354740 (also known as Eglumegad). As structurally related analogs of glutamate, these compounds have been instrumental in elucidating the physiological roles of mGlu2 and mGlu3 receptors and exploring their therapeutic potential for neurological and psychiatric disorders, including anxiety, schizophrenia, and addiction.[1][2] This document synthesizes key experimental data on their respective potencies, selectivity, and functional effects, offering researchers a detailed reference for compound selection and experimental design.

Introduction to Group II mGlu Receptors

The group II mGlu receptors, comprising mGlu2 and mGlu3 subtypes, are G-protein coupled receptors (GPCRs) that play a critical modulatory role in the central nervous system.[3] Primarily located on presynaptic terminals, their activation by glutamate leads to the inhibition of adenylyl cyclase via Gαi/o proteins. This reduces intracellular cyclic AMP (cAMP) levels and subsequently downregulates voltage-gated calcium channels, which in turn suppresses the release of neurotransmitters, most notably glutamate.[1] This negative feedback mechanism makes group II mGlu receptors a key target for mitigating excessive glutamatergic transmission, a pathological hallmark of various CNS disorders.

Group II mGlu Receptor Signaling Pathway

The canonical signaling pathway for group II mGlu receptors involves coupling to Gαi/o proteins to inhibit adenylyl cyclase and reduce cAMP production.

mGluR_Signaling cluster_membrane Plasma Membrane mGluR Group II mGluR (mGlu2/mGlu3) G_protein Gαi/o-Gβγ mGluR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts G_protein->AC Inhibits Glutamate Glutamate or Agonist (LY379268/ LY354740) Glutamate->mGluR Binds ATP ATP ATP->AC Downstream Modulation of Ion Channels & Neurotransmitter Release cAMP->Downstream Leads to

Caption: Canonical Gαi/o-coupled signaling pathway for group II mGlu receptors.

In Vitro Pharmacological Profile: A Head-to-Head Comparison

Both LY379268 and LY354740 are highly potent and selective agonists for group II mGlu receptors. However, quantitative analyses reveal distinct differences in their potency at the mGlu2 and mGlu3 subtypes. The data presented below are derived from functional assays measuring the inhibition of forskolin-stimulated cAMP formation in cell lines expressing human recombinant mGlu receptors.

Table 1: Comparative Potency of LY379268 and LY354740
CompoundTarget ReceptorPotency (EC₅₀ / IC₅₀)Selectivity ProfileReferences
LY379268 hmGlu22.69 nM >80-fold selective for group II over group I & III mGluRs. No activity at AMPA, kainate, or NMDA receptors up to 100 µM.[4][5]
hmGlu34.48 nM [4][5]
LY354740 hmGlu25.1 nM>1000-fold selective for group II. No activity at hmGlu1a, 4a, 5a, or 7a receptors up to 100 µM.[6][7][8]
hmGlu324.3 nM[6][7][8]

Expert Analysis: The experimental data clearly indicate that LY379268 is the more potent agonist of the two , exhibiting approximately 2-fold higher potency at the mGlu2 receptor and over 5-fold higher potency at the mGlu3 receptor compared to LY354740.[4][6][7] While both compounds demonstrate excellent selectivity for group II receptors, the higher potency of LY379268 may be advantageous for in vivo studies where achieving sufficient target engagement at lower doses is critical. It is also noteworthy that LY379268 shows near-equipotency at mGlu2 and mGlu3, whereas LY354740 displays a nearly 5-fold preference for mGlu2 over mGlu3.[6][7] This difference in the mGlu2/mGlu3 potency ratio may contribute to their divergent in vivo pharmacological profiles.

Binding affinity data, determined by the displacement of the radiolabeled antagonist [³H]LY341495, further supports their high affinity for group II receptors, with Ki values in the nanomolar range.[9]

In Vivo Effects: Potency Does Not Always Predict Efficacy

Despite the higher in vitro potency of LY379268, in vivo studies have revealed surprising and significant differences in the behavioral effects of these two compounds, particularly in models of anxiety.

A key study compared the efficacy of both compounds in a rat model of restraint-stress, measuring the expression of the immediate early gene c-Fos in the prefrontal cortex as a marker of neuronal activation.[1][10]

  • LY354740 (10 and 30 mg/kg, i.p.) produced a significant, dose-dependent reduction in stress-induced c-Fos expression, an effect consistent with anxiolytic activity.[1][10]

  • In stark contrast, LY379268 (0.3–10 mg/kg, i.p.) had no effect on the restraint-stress-induced increase in c-Fos.[1][10]

Furthermore, other behavioral studies have reported that while LY354740 generally produces anxiolytic-like effects, LY379268 can have anxiogenic-like effects at higher doses in certain animal models, such as the light/dark box and open field tests.[11][12]

Expert Analysis: This divergence highlights a critical principle in drug development: in vitro potency does not linearly translate to in vivo efficacy or therapeutic profile. The reasons for the differing in vivo effects are likely multifactorial and may include:

  • Pharmacokinetics: Differences in brain penetration, distribution, and metabolism could lead to differential target engagement in specific brain circuits relevant to anxiety. LY354740 is known to have poor oral bioavailability, a factor that led to the development of prodrugs to improve its clinical utility.[13]

  • Receptor Subtype Ratio: The slightly different potency ratio at mGlu2 vs. mGlu3 may lead to distinct downstream signaling and circuit modulation.

  • Functional Selectivity: The compounds might stabilize different receptor conformations, leading to biased signaling and the recruitment of different intracellular effectors.

These findings underscore the necessity of performing direct, head-to-head in vivo comparisons to characterize the full pharmacological profile of related compounds. For researchers investigating the anxiolytic potential of group II mGluR agonism, LY354740 appears to be the more suitable tool compound based on current evidence. Conversely, both compounds have shown efficacy in animal models of psychosis, where they attenuate motor behaviors induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP).[2][14]

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies for assessing compound potency are provided below.

Protocol 1: Functional Potency Assessment via cAMP Assay

This protocol details the measurement of agonist-induced inhibition of adenylyl cyclase activity in a recombinant cell line.

cAMP_Assay_Workflow Start Start: Seed Cells Incubate1 Incubate cells with test compound (LY379268 or LY354740) for 15-30 min Start->Incubate1 Stimulate Stimulate with Forskolin (e.g., 1 µM) to activate Adenylyl Cyclase Incubate1->Stimulate Incubate2 Incubate for an additional 15-30 min at 37°C Stimulate->Incubate2 Lyse Terminate reaction & Lyse cells Incubate2->Lyse Detect Quantify intracellular cAMP (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze Data: Plot dose-response curve Calculate IC₅₀ Detect->Analyze End End Analyze->End

Caption: Workflow for a functional cAMP inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing human mGlu2 or mGlu3 receptors (e.g., CHO or HEK293 cells) into 96- or 384-well plates and culture until they reach 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of LY379268 and LY354740 in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with varying concentrations of the test compounds for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control, and incubate for an additional 15-30 minutes at 37°C.[7]

  • Lysis and Detection: Terminate the reaction by aspirating the buffer and lysing the cells. Quantify the amount of intracellular cAMP using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

  • Data Analysis: Convert the raw data to percent inhibition relative to the forskolin-only control. Plot the percent inhibition against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ (or EC₅₀) value.

Protocol 2: Radioligand Binding Assay for Affinity (Ki) Determination

This protocol describes a competitive binding experiment to determine the affinity of the test compounds for the mGlu2/3 receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells expressing the receptor of interest or from brain tissue (e.g., rat forebrain cortex).[9]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity group II mGluR radioligand (e.g., [³H]LY341495), and varying concentrations of the unlabeled competitor compound (LY379268 or LY354740).[9]

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a standard unlabeled ligand. Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and fit to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Both LY379268 and LY354740 are invaluable pharmacological tools for investigating group II mGlu receptor function. LY379268 stands out for its superior in vitro potency at both mGlu2 and mGlu3 receptors. However, the striking divergence in their in vivo effects, particularly in anxiety models, serves as a crucial reminder that in vitro characteristics are only one aspect of a compound's pharmacological profile. Researchers must carefully consider the specific scientific question and the existing body of in vivo literature when choosing between these two seminal agonists. For studies focused on the anxiolytic effects of group II mGluR activation, LY354740 may be the more appropriate choice, while both are suitable for investigating antipsychotic-like mechanisms.

References

  • Bio-Techne. (n.d.). LY 379268 | Glutamate (Metabotropic) Group II Receptors. Retrieved from bio-techne.com. [Link]

  • Fell, M. J., et al. (2013). The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. Neuroscience Journal, 2013, 736439. [Link]

  • Fell, M. J., et al. (2013). The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex. PubMed. [Link]

  • Schoepp, D. D., et al. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology, 36(1), 1-11. [Link]

  • Cartmell, J., et al. (1999). The metabotropic glutamate 2/3 receptor agonists LY354740 and LY379268 selectively attenuate phencyclidine versus d-amphetamine motor behaviors in rats. Journal of Pharmacology and Experimental Therapeutics, 291(1), 161-70. [Link]

  • Wieronska, J. M., et al. (2016). LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain. Pharmacological Reports, 68(5), 1073-1076. [Link]

  • Johnson, B. G., et al. (2003). In vitro pharmacological characterization of the novel, potent, and selective metabotropic glutamate 2/3 receptor agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039). Neuropharmacology, 45(7), 939-47. [Link]

  • Allen, J. W., et al. (2000). Neuroprotection by metabotropic glutamate receptor glutamate receptor agonists: LY354740, LY379268 and LY389795. Amino Acids, 19(1), 147-57. [Link]

  • Galici, R., et al. (2013). The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety. Pharmacology, Biochemistry and Behavior, 108, 10-5. [Link]

  • Rorick-Kehn, L. M., et al. (2007). Discovery of Allosteric Potentiators for the Metabotropic Glutamate 2 Receptor: Synthesis and Subtype Selectivity of N-(4-(2-Methoxyphenoxy)phenyl)-N-(2,2,2− trifluoroethylsulfonyl)pyrid-3-ylmethylamine. Journal of Medicinal Chemistry, 50(22), 5439-5449. [Link]

  • Baptista, M. A., et al. (2004). Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement. Journal of Neuroscience, 24(20), 4723-4727. [Link]

  • Galici, R., et al. (2013). The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety. Pharmacology, Biochemistry and Behavior, 108, 10-15. [Link]

  • Malherbe, P., et al. (2001). Identification of essential residues involved in the glutamate binding pocket of the group II metabotropic glutamate receptor. Molecular Pharmacology, 60(5), 944-54. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). LY379268 [Ligand Id: 1394] activity data from GtoPdb and ChEMBL. Retrieved from guidetopharmacology.org. [Link]

  • Jones, N., et al. (2008). The mGlu2 but not the mGlu3 receptor mediates the actions of the mGluR2/3 agonist, LY379268, in mouse models predictive of antipsychotic activity. Psychopharmacology, 196(4), 431-40. [Link]

  • Jones, C. K., & Conn, P. J. (2016). Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. Handbook of Experimental Pharmacology, 241, 281-305. [Link]

  • Rorick-Kehn, L. M., et al. (2006). Improved Bioavailability of the mGlu2/3 Receptor Agonist LY354740 Using a Prodrug Strategy: In Vivo Pharmacology of LY544344. Journal of Pharmacology and Experimental Therapeutics, 316(3), 1272-1279. [Link]

  • Richards, G., et al. (2005). Distribution and abundance of metabotropic glutamate receptor subtype 2 in rat brain revealed by [3H]LY354740 binding in vitro and quantitative radioautography: correlation with the sites of synthesis, expression, and agonist stimulation of [35S]GTPgammas binding. Journal of Comparative Neurology, 487(1), 15-27. [Link]

  • Seeman, P., et al. (2009). Absence of Direct Effects on the Dopamine D2 Receptor by mGluR2/3-Selective Receptor Agonists LY 354740 and LY 379268. Synapse, 63(8), 710-723. [Link]

  • Imre, G., et al. (2006). Effects of the mGluR2/3 agonist LY379268 on ketamine-evoked behaviours and neurochemical changes in the rat prefrontal cortex. Pharmacology, Biochemistry and Behavior, 84(3), 392-399. [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Operational Guide for Handling 2-Oxobicyclo[3.1.0]hexane-6-carboxylic Acid

As a Senior Application Scientist, I recognize that handling strained bicyclic intermediates like 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid requires precision not just in synthesis, but in safety execution. This compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling strained bicyclic intermediates like 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid requires precision not just in synthesis, but in safety execution. This compound is a critical building block in pharmaceutical development, often utilized in complex active pharmaceutical ingredient (API) synthesis. However, its physical state as a fine powder and its specific hazard profile necessitate a rigorous, self-validating approach to personal protective equipment (PPE) and operational logistics.

Chemical Profile & Hazard Causality

Before donning any PPE, one must understand the intrinsic risks of the substrate to tailor the defensive layers appropriately.

Table 1: Physicochemical and Hazard Profile

Property / HazardSpecification / ClassificationCausality & Operational Implication
Identifiers CAS: 176027-94-4; 186541-47-9[1][2]Ensures correct lot tracking, stereoisomer identification, and SDS alignment.
Physical State Solid (Powder)[2]High risk of aerosolization during weighing and transfer. Requires draft-free handling.
Skin Irritation Category 2 (H315)[1]Causes localized epidermal inflammation upon contact. Requires absolute dermal isolation.
Eye Irritation Category 2A (H319)[1]Fine particulates can interact with ocular moisture to cause severe irritation.
Target Organ Toxicity STOT SE 3 (H335/H336)[1]Inhalation of dust causes respiratory tract irritation or dizziness. Dictates engineering controls.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a passive checklist; treat it as an active, layered isolation system. Each layer mitigates a specific vector of exposure.

  • Ocular Isolation:

    • Requirement: Tightly fitting, indirect-vented safety goggles (ANSI Z87.1 or EN 166 compliant)[3].

    • Scientific Rationale: Standard safety glasses with side shields are insufficient. The powdery nature of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid means airborne particulates can easily bypass standard glasses, interacting with basal tears to cause Category 2A severe irritation[1].

  • Dermal & Systemic Isolation:

    • Requirement: 100% Nitrile gloves (minimum 0.11 mm thickness for pure powder handling) and a flame-retardant, static-dissipative lab coat[3].

    • Scientific Rationale: Nitrile provides an excellent barrier against solid organic acids. If the acid is being dissolved in a carrier solvent (e.g., DMSO or DMF), the solvent's permeation rate dictates the glove choice, often requiring thicker nitrile or butyl rubber.

    • Self-Validation Check: Always perform a visual inflation test on gloves prior to donning to check for micro-tears. Ensure the lab coat is buttoned completely to the neck to prevent particulate settling on street clothes.

  • Respiratory Isolation:

    • Requirement: Handling must be strictly confined to a certified Chemical Fume Hood with a face velocity of 80-120 feet per minute (fpm).

    • Scientific Rationale: The STOT SE 3 classification indicates significant respiratory irritation potential[1]. Engineering controls (the fume hood) serve as the primary defense, rendering N95/P100 respirators secondary unless a spill occurs outside the controlled environment.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating loop where each step confirms the safety and integrity of the previous one.

Step 1: Pre-Operation Verification
  • Validate Engineering Controls: Verify the fume hood continuous flow monitor reads >100 fpm before unsealing the chemical container.

  • Clear Workspace: Remove incompatible materials (strong oxidizing agents, strong bases) from the hood to prevent cross-contamination or unintended side reactions.

  • Don Baseline PPE: Equip lab coat, nitrile gloves, and safety goggles.

Step 2: Material Transfer & Weighing
  • Prepare Receptacle: Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Grounding: Ground yourself to prevent static discharge, which can violently aerosolize the fine powder.

  • Transfer: Using a clean, dry stainless-steel spatula, transfer the 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid[2].

  • Crucial Insight: Do not drop the powder from a height. Lower the spatula directly into the weighing boat before rotating it to release the powder. This minimizes the generation of airborne dust clouds.

Step 3: Dissolution & Reaction Setup
  • Solvent Addition: If dissolving the compound for downstream synthesis, slowly add the solvent down the side of the weighing boat, or transfer the solid to a pre-purged reaction flask before solvent addition.

  • Containment: Cap the reaction vessel immediately after transfer to contain vapors and prevent particulate escape.

Spill Response & Disposal Plan

A robust disposal plan prevents environmental contamination and ensures regulatory compliance[4].

Spill Response Protocol
  • Isolate: Evacuate the immediate vicinity if the spill occurs outside the fume hood.

  • Protect: Don a P100 particulate respirator and heavy-duty nitrile gloves if dust is visibly airborne.

  • Contain (No Dry Sweeping): Do not dry sweep. Dry sweeping mechanically aerosolizes the hazardous powder, exacerbating inhalation risks.

  • Remediate: Cover the spill with a damp, inert absorbent pad or gently mist with water (if compatible with surrounding chemicals) to suppress dust formation.

  • Collect: Use a non-sparking scoop to place the wetted material into a sealable, chemically compatible hazardous waste container[3].

Disposal Plan
  • Segregation: Categorize the waste strictly as "Hazardous Organic Solid Waste." Do not mix with heavy metals or strong oxidizers.

  • Labeling: Clearly label the container with: "Contains 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid. Warning: Skin/Eye Irritant, Respiratory Hazard."

  • Execution: Do not let the product enter drains or municipal water systems[3]. Transfer the sealed container to an approved institutional waste disposal plant for high-temperature incineration.

Mechanistic Workflow Visualization

The following diagram illustrates the logical, self-validating operational workflow for handling this compound, demonstrating the critical path from preparation to safe disposal.

Workflow Start 1. Pre-Operation Verify Hood >100 fpm & Don PPE Weighing 2. Material Transfer Anti-static Weighing & Grounding Start->Weighing Reaction 3. Reaction Setup Controlled Dissolution & Capping Weighing->Reaction Spill Spill Detected? Wet-Wipe Protocol (No Dry Sweeping) Weighing->Spill If spilled Cleanup 4. Post-Op Cleanup Decontaminate Surfaces Reaction->Cleanup Disposal 5. Waste Segregation High-Temp Incineration Protocol Cleanup->Disposal Spill->Disposal Contain & Discard

Caption: Sequential safety and operational workflow for handling 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid.

References

  • 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid — Chemical Substance Information, NextSDS, [Link]

  • (+)-(1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid, LookChem, [Link]

  • MATERIAL SAFETY DATA SHEET - Food & Feed Analysis, R-Biopharm, [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.